molecular formula C6H13NO B1361595 N,N-Dimethylisobutyramide CAS No. 21678-37-5

N,N-Dimethylisobutyramide

Numéro de catalogue: B1361595
Numéro CAS: 21678-37-5
Poids moléculaire: 115.17 g/mol
Clé InChI: GXMIHVHJTLPVKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-Dimethylisobutyramide is an N,N-disubstituted amide. It can be prepared by acylation of secondary amines with acyl chloride.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,N,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMIHVHJTLPVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287892
Record name N,N,2-Trimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21678-37-5
Record name Dimethylisobutyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21678-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 53151
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21678-37-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,2-Trimethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N,N,2-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Versatile N,N-Disubstituted Amide

N,N-Dimethylisobutyramide, also known by its systematic IUPAC name N,N,2-trimethylpropanamide, is an N,N-disubstituted amide that serves as a valuable building block in organic synthesis.[1][2] As a member of the tertiary amide family, its physical properties are dictated by a unique interplay of molecular structure, polarity, and intermolecular forces, distinct from its primary and secondary amide counterparts. This guide provides an in-depth analysis of these properties, offering both foundational data and the scientific context necessary for its effective application in laboratory and industrial settings.

The absence of a hydrogen atom on the nitrogen grants this compound specific characteristics, such as a lower boiling point compared to amides of similar molecular weight that can participate in hydrogen bonding. Its utility has been noted in the preparation of reactive intermediates like 1-chloro-N,N,2-trimethylpropenylamine.[1][2] A thorough understanding of its physical parameters—from boiling point and density to its spectroscopic signature—is paramount for optimizing reaction conditions, ensuring purity, and establishing safe handling protocols. This document serves as a centralized resource for such critical data and methodologies.

Chemical Identity and Structure

A precise understanding of a compound begins with its fundamental identifiers and molecular structure.

IdentifierValueSource(s)
IUPAC Name N,N,2-trimethylpropanamide[3]
Synonym(s) N,N,2-Trimethylpropionamide
CAS Number 21678-37-5[3][4]
Molecular Formula C₆H₁₃NO[3]
Linear Formula (CH₃)₂CHCON(CH₃)₂[4]
Molecular Weight 115.17 g/mol [4]
SMILES String CC(C)C(=O)N(C)C[3]
InChI Key GXMIHVHJTLPVKL-UHFFFAOYSA-N[3]

Core Physical and Chemical Properties

The utility of this compound in a research or development context is fundamentally linked to its physical characteristics. These properties influence its behavior as a solvent, reagent, and its requirements for purification and storage.

Summary of Physical Data

The following table consolidates the key quantitative physical properties of this compound.

PropertyValueConditionsSource(s)
Physical Form LiquidAmbient Temperature[5]
Appearance Clear, colorless to slightly yellow liquid[1][3][5]
Boiling Point 175-176 °C744 mmHg[1][4]
Density 0.892 g/mL25 °C[1][4]
Refractive Index (n₂₀/D) 1.43920 °C[1][4]
Melting Point No data available[5]
Solubility Soluble in water[1]
State, Appearance, and Odor

At standard temperature and pressure, this compound exists as a clear, colorless to faintly yellow liquid.[1][3][5] While specific odor information is not detailed in safety data sheets, amides can often have characteristic odors.[5]

Boiling Point and Intermolecular Forces

The boiling point of this compound is documented as 175-176 °C at 744 mmHg, which is near atmospheric pressure. This value is a direct consequence of the intermolecular forces present. As a tertiary amide, it lacks a proton on the nitrogen atom, rendering it incapable of acting as a hydrogen bond donor. Its primary intermolecular forces are London dispersion forces and strong dipole-dipole interactions arising from the polar amide group. This explains why its boiling point is significantly higher than nonpolar alkanes of similar molecular weight but lower than primary or secondary amides, which can form extensive hydrogen bond networks.

G cluster_0 Intermolecular Forces & Boiling Point cluster_1 Force Type Alkane Isohexane (Similar MW) ~60 °C TertiaryAmide This compound (This Guide) 176 °C Alkane->TertiaryAmide Addition of strong dipole-dipole forces (Polar C=O group) LDF London Dispersion Forces Alkane->LDF Exhibits PrimaryAmide Isobutyramide (Similar MW) 216 °C TertiaryAmide->PrimaryAmide Addition of H-Bonding (N-H group present) DD Dipole-Dipole Interactions TertiaryAmide->DD Exhibits HB Hydrogen Bonding (Donor & Acceptor) PrimaryAmide->HB Exhibits

Caption: Boiling point comparison based on dominant intermolecular forces.

Density and Refractive Index

The density of this compound is 0.892 g/mL at 25 °C. This value is essential for converting between mass and volume, a common requirement in experimental setups. The refractive index, a measure of how light propagates through the substance, is 1.439 at 20 °C. It is a sensitive measure of purity; deviations from this value can indicate the presence of contaminants.

Solubility Profile

This compound is reported to be soluble in water.[1] This is attributed to the ability of the carbonyl oxygen to act as a hydrogen bond acceptor, allowing it to interact favorably with water molecules. Based on the principle of "like dissolves like," its polar amide nature and hydrocarbon backbone suggest it would also be miscible with a wide range of organic solvents, including alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. While raw spectral data is not provided, the expected features for this compound can be predicted based on its molecular structure.[6][7][8]

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, sharp absorption band for the carbonyl (C=O) group of the tertiary amide, typically appearing in the range of 1630-1670 cm⁻¹. Other expected signals include C-H stretching vibrations from the isopropyl and N-methyl groups around 2850-3000 cm⁻¹. The absence of a broad N-H stretching band (typically ~3100-3500 cm⁻¹) confirms its tertiary amide structure.[2][8]

  • ¹H NMR Spectroscopy : The proton NMR spectrum would provide a unique fingerprint. One would expect to see a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single isopropyl C-H proton, and two distinct singlets for the N-methyl groups due to restricted rotation around the C-N amide bond. This magnetic non-equivalence of the N-methyl groups is a classic feature of N,N-disubstituted amides.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each carbon environment: a signal for the carbonyl carbon (typically downfield, ~170-180 ppm), signals for the two N-methyl carbons, and signals for the methyl and methine carbons of the isopropyl group.

  • Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 115.17.[4] Common fragmentation patterns for amides include alpha-cleavage, resulting in the loss of alkyl groups attached to the carbonyl or nitrogen atoms.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines a standard laboratory procedure for verifying the boiling point of a liquid sample like this compound at atmospheric pressure. This method serves as a practical assessment of purity.

Objective: To determine the atmospheric boiling point of a liquid sample and compare it to the literature value.

Materials:

  • Sample of this compound (~20-30 mL)

  • Round-bottom flask (50 mL)

  • Distillation head with thermometer adapter

  • Calibrated thermometer (-10 to 250 °C)

  • Liebig condenser

  • Receiving flask

  • Heating mantle with a variable controller

  • Boiling chips

  • Clamps and stands to secure the apparatus

  • Barometer to record atmospheric pressure

Methodology:

  • Apparatus Assembly:

    • Place 2-3 boiling chips into the 50 mL round-bottom flask.

    • Add approximately 25 mL of this compound to the flask.

    • Assemble the distillation apparatus securely using clamps. Ensure all joints are snug.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

    • Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.

  • Heating and Distillation:

    • Turn on the heating mantle to a low-to-medium setting. Heat the flask gently and uniformly.

    • Observe the liquid as it begins to boil and the vapor rises into the distillation head.

    • Watch for the condensation ring to rise slowly and bathe the thermometer bulb.

    • Record the temperature when it stabilizes. This is the temperature at which a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

    • Record the stable temperature reading from the thermometer.

    • Record the atmospheric pressure from the laboratory barometer.

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembly.

  • Analysis:

    • Compare the observed boiling point to the literature value (175-176 °C).

    • If the local atmospheric pressure is significantly different from 760 mmHg, a pressure correction may be necessary for a precise comparison. A narrow boiling range close to the literature value is indicative of high purity.

Caption: Workflow for experimental boiling point determination.

Safety, Handling, and Storage

Proper handling of any chemical is crucial for laboratory safety. According to safety data sheets, this compound presents several hazards.

  • Hazard Classifications : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9] The signal word associated with it is "Warning".[4]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety goggles or faceshields, chemical-resistant gloves, and a lab coat, should be worn.[4][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]

  • Storage : It is classified as a combustible liquid.[4] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[9][11]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.

Conclusion

This compound is a liquid tertiary amide with a well-defined set of physical properties that govern its behavior and application. Its boiling point of 175-176 °C, density of 0.892 g/mL, and solubility in water are key parameters for its use in organic synthesis. The absence of an N-H bond prevents hydrogen bonding, distinguishing its physical behavior from primary and secondary amides. The spectroscopic signatures provide clear markers for identity and purity confirmation. By understanding and applying the technical data presented in this guide, researchers and drug development professionals can confidently and safely utilize this compound in their work.

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethylisobutyramide from Isobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing N,N-Dimethylisobutyramide (DMIA) from isobutyric acid. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, step-by-step experimental protocols, and mechanistic details of the primary synthetic routes. We will explore both classical and modern approaches, including the activation of isobutyric acid via acyl chlorides and the use of in-situ coupling agents. Furthermore, this guide addresses the practical aspects of product purification, analytical characterization, and the critical safety considerations required when handling the involved reagents.

Introduction: this compound

This compound, also known as N,N,2-trimethylpropionamide, is a tertiary amide with the chemical formula (CH₃)₂CHCON(CH₃)₂.[1][2][3] It is a colorless to slightly yellow liquid at room temperature.[4][5] Due to the N,N-disubstitution, it is an aprotic polar solvent and lacks the N-H bonds necessary for hydrogen bond donation, which influences its physical properties and reactivity. Its utility is found as a specialty solvent and as a versatile intermediate in organic synthesis, including in the preparation of reactive species like 1-chloro-N,N,2-trimethylpropenylamine.[3][4] The synthesis of such amides is a cornerstone of organic and medicinal chemistry, making robust and well-understood synthetic protocols essential.

This guide focuses on the transformation of isobutyric acid, a readily available carboxylic acid, into this compound, providing the detailed scientific rationale behind the preferred synthetic strategies.

Foundational Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is deceptively complex. The primary obstacle is the competing acid-base reaction, where the acidic carboxylic acid protonates the basic amine to form a stable and unreactive ammonium carboxylate salt.[6][7] Overcoming this thermodynamic sink is the central challenge in amide synthesis.

Figure 1: High-level strategies for the synthesis of this compound (DMIA).

Two primary strategies are employed to favor amide formation:

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7] This is the most common and versatile method.

  • Direct Amidation: The ammonium carboxylate salt is heated to high temperatures (typically >160 °C) to drive off water and force the equilibrium towards the amide.[8][9] This approach is atom-economical but limited by the thermal stability of the substrates. Catalytic methods are emerging to facilitate this transformation under milder conditions.[8][10]

Methodology I: Synthesis via Activation of Isobutyric Acid

This robust two-step approach involves first activating the isobutyric acid by converting it to a highly reactive isobutyryl chloride, which then readily reacts with dimethylamine.

Step 1: Synthesis of Isobutyryl Chloride

The most common and efficient method for converting a carboxylic acid to an acyl chloride is by using thionyl chloride (SOCl₂).[11] The reaction proceeds by converting the poor hydroxyl leaving group into a chlorosulfite group, which is an excellent leaving group. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[11]

Figure 2: Reaction pathway for the formation of isobutyryl chloride using thionyl chloride.

Experimental Protocol: Isobutyryl Chloride Synthesis

  • Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a well-ventilated fume hood. The apparatus must be equipped with a gas trap to neutralize the evolving HCl and SO₂ gases (e.g., a bubbler with NaOH solution).

  • Reagents: Charge the flask with thionyl chloride (1.1-1.2 equivalents).

  • Reaction: Add isobutyric acid (1.0 equivalent) dropwise from the dropping funnel to the thionyl chloride with stirring. The reaction is typically exothermic.[12]

  • Heating: After the addition is complete, gently heat the reaction mixture to reflux (approx. 80 °C) for 30-60 minutes to ensure the reaction goes to completion.[12]

  • Purification: The resulting isobutyryl chloride can be purified by fractional distillation. The product has a boiling point of approximately 90-93 °C.[12][13]

Step 2: Reaction of Isobutyryl Chloride with Dimethylamine

The highly electrophilic isobutyryl chloride readily undergoes nucleophilic acyl substitution with dimethylamine. The reaction mechanism is a classic addition-elimination process.[14][15] Since this reaction produces one equivalent of HCl, two equivalents of dimethylamine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming dimethylammonium chloride.[16] Alternatively, one equivalent of dimethylamine can be used in the presence of another base, such as triethylamine or pyridine.[]

Figure 3: Nucleophilic acyl substitution mechanism for the formation of DMIA.

Experimental Protocol: DMIA Synthesis from Isobutyryl Chloride

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-salt bath.

  • Reagents: Charge the flask with a solution of dimethylamine (2.2 equivalents, either as a solution in THF/water or condensed as a neat liquid) in an appropriate solvent like diethyl ether or dichloromethane.

  • Reaction: Dissolve isobutyryl chloride (1.0 equivalent) in the same solvent and add it dropwise via the dropping funnel to the cooled, stirred dimethylamine solution. Maintain the internal temperature below 10 °C. A white precipitate of dimethylammonium chloride will form.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Filter the mixture to remove the ammonium salt. Wash the filtrate with dilute aqueous HCl, then saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

In-situ Activation with Coupling Reagents

For substrates that may be sensitive to the harsh conditions of acyl chloride formation, in-situ activation using coupling reagents is a milder and highly efficient alternative. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][18] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[19][20]

edc_coupling_workflow Acid Isobutyric Acid Intermediate O-Acylisourea Intermediate Acid->Intermediate EDC EDC EDC->Intermediate Product This compound Intermediate->Product Byproduct Urea Byproduct Intermediate->Byproduct Amine Dimethylamine Amine->Product

Figure 4: Workflow for EDC-mediated synthesis of this compound.

Experimental Protocol: EDC-Coupling for DMIA Synthesis

  • Setup: To a round-bottom flask, add isobutyric acid (1.0 equivalent) and a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Activation: Add EDC hydrochloride (1.1-1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the active intermediate.

  • Amine Addition: Add dimethylamine (1.2 equivalents, as a solution) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or distillation.

Product Purification and Characterization

Independent of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

Purification:

  • Distillation: As this compound is a liquid with a relatively high boiling point, vacuum distillation is the preferred method for purification on a larger scale.

  • Chromatography: For smaller scales or to remove closely-related impurities, flash column chromatography on silica gel is effective.

Characterization Data:

PropertyValueSource
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [1][2]
Appearance Colorless liquid[1][5]
Boiling Point 175-176 °C @ 744 mmHg[1][3]
Density 0.892 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.439[1][3]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a doublet for the six equivalent methyl protons of the isobutyryl group, a septet for the single methine proton, and two singlets for the non-equivalent N-methyl groups (due to restricted rotation around the C-N amide bond).

    • ¹³C NMR: Key signals include the carbonyl carbon (~175 ppm), the methine carbon, the isopropyl methyl carbons, and the N-methyl carbons.[21][22][23]

  • Infrared (IR) Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which for a tertiary amide typically appears in the range of 1630-1670 cm⁻¹.[24][25][26] The absence of N-H stretching bands (3100-3500 cm⁻¹) confirms the tertiary amide structure.[27]

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 115.17 would be expected, along with characteristic fragmentation patterns.

Safety and Handling

The synthesis of this compound involves several hazardous chemicals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ChemicalKey HazardsGHS Pictograms
Isobutyric Acid Flammable, Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage.[18]🔥, 💀, corrosive
Thionyl Chloride Causes severe skin burns and eye damage, Harmful if inhaled, Reacts violently with water.💀, corrosive
Dimethylamine Extremely flammable gas, Contains gas under pressure, Toxic if inhaled, Causes severe skin burns and eye damage.[]🔥, gas cylinder, 💀, corrosive
This compound Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3]

General Precautions:

  • PPE: Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Handling: Thionyl chloride reacts violently with water and should be handled under anhydrous conditions. Dimethylamine is a flammable and corrosive gas/liquid and requires careful handling at low temperatures.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents like thionyl chloride and acyl chlorides carefully before disposal.

Conclusion

The synthesis of this compound from isobutyric acid is most reliably achieved through the activation of the carboxylic acid. The conversion to isobutyryl chloride followed by amination is a classic, high-yielding, and scalable method, though it involves harsh reagents. For more sensitive applications, in-situ activation with coupling agents like EDC offers a milder, albeit more expensive, alternative. Direct thermal amidation remains a less favorable option due to the high energy input required. The choice of method will ultimately depend on the scale of the reaction, the available equipment, cost considerations, and the chemical compatibility of any other functional groups present in more complex substrates.

References

An In-depth Technical Guide to N,N-Dimethylisobutyramide: Synthesis, Characterization, and Application as a Key Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethylisobutyramide (CAS No: 21678-37-5), a pivotal N,N-disubstituted amide in modern organic synthesis. While a seemingly simple molecule, its true value is realized in its role as the direct precursor to 1-chloro-N,N,2-trimethylpropenylamine, colloquially known as Ghosez's reagent. This guide delves into the fundamental chemical identity, physicochemical properties, and a detailed laboratory-scale synthesis of this compound. Furthermore, we present robust protocols for its analytical characterization and purity assessment by spectroscopic and chromatographic methods. The core of this document focuses on the mechanistic transformation of the title amide into its highly reactive chloroenamine derivative and discusses the subsequent utility of this reagent in drug discovery and development, particularly for the mild activation of carboxylic acids. Safety protocols and handling procedures are also detailed to ensure its safe and effective use in a research environment.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental identity and physical characteristics. This compound is a stable, liquid organic compound classified as a tertiary amide.

  • IUPAC Name : N,N,2-trimethylpropanamide[1]

  • Synonyms : this compound, N,N,2-Trimethylpropionamide[2][3]

  • CAS Number : 21678-37-5[2][3]

  • Molecular Formula : C₆H₁₃NO[4]

  • Molecular Weight : 115.17 g/mol [3][5]

The structural representation and key chemical identifiers are provided below:

Caption: Structure and Key Identifiers for this compound.
Physicochemical Data

The compound's physical properties are critical for its handling, purification, and use in reactions. It exists as a clear, colorless to slightly yellow liquid at room temperature and is combustible.[6]

PropertyValueSource(s)
Physical Form Liquid[2][3][5]
Boiling Point 175-176 °C (at 744 mmHg)[2][3][5]
Density 0.892 g/mL (at 25 °C)[2][3][5]
Refractive Index (n²⁰/D) 1.439[2][3][5]
Flash Point 70 °C (158 °F)[7][8]
Water Solubility Soluble[6][7]

Synthesis and Mechanistic Insight

This compound is readily prepared via the acylation of a secondary amine (dimethylamine) with an acyl chloride (isobutyryl chloride). This is a standard and highly efficient method for forming tertiary amides.

Reaction Scheme: (CH₃)₂CHCOCl + 2 (CH₃)₂NH → (CH₃)₂CHCON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

The causality behind using two equivalents of the amine is fundamental to the process: the first equivalent acts as the nucleophile, while the second serves as a base to neutralize the hydrochloric acid byproduct, forming a salt and driving the reaction to completion. In a laboratory setting, an auxiliary amine base like triethylamine or pyridine is often used in place of a second equivalent of the primary amine substrate to conserve the more valuable reagent.

start Start: Reagents reagents Isobutyryl Chloride Dimethylamine (or HCl salt + Base) Anhydrous Solvent (e.g., DCM) start->reagents reaction Combine reagents in flask under inert atmosphere (N₂) at 0 °C. reagents->reaction Step 1 stir Stir at 0 °C, then allow to warm to room temperature. Monitor by TLC or GC. reaction->stir Step 2 workup Aqueous Workup: 1. Quench with water/brine. 2. Separate organic layer. stir->workup Step 3 drying Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter. workup->drying Step 4 concentrate Remove solvent under reduced pressure (Rotary Evaporation). drying->concentrate Step 5 purify Purification: Vacuum Distillation concentrate->purify Step 6 product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

  • Setup : Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents : Charge the flask with a solution of dimethylamine (e.g., 40% in water, or an anhydrous source) or dimethylamine hydrochloride and an equivalent of triethylamine in 200 mL of anhydrous dichloromethane (DCM).

  • Reaction : Cool the flask to 0 °C in an ice-water bath. Add a solution of isobutyryl chloride in 50 mL of anhydrous DCM dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the acyl chloride by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 1 M HCl (to remove excess amine), 100 mL of saturated NaHCO₃ solution (to neutralize acid), and finally 100 mL of brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is a non-negotiable step in drug development and chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Spectroscopic Identification
  • ¹H NMR (Proton NMR) : The proton NMR spectrum is expected to be simple and highly characteristic. Key signals would include a doublet for the six equivalent methyl protons of the isobutyryl group, a septet for the single methine proton, and two singlets for the N-methyl groups (which may be broadened or distinct due to restricted rotation around the C-N amide bond).

  • ¹³C NMR (Carbon NMR) : The carbon spectrum should display signals for the carbonyl carbon (amide C=O), the isobutyryl methine and methyl carbons, and the N-methyl carbons.

  • IR Spectroscopy (Infrared) : The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O (amide I band) stretch, typically found in the region of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum should show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation patterns would likely involve alpha-cleavage and McLafferty rearrangement.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility and thermal stability, GC-MS is the premier method for assessing the purity of this compound. It allows for the separation of the main component from residual starting materials, solvents, or byproducts.

Step-by-Step GC-MS Protocol:

  • Sample Preparation :

    • Accurately prepare a 1 mg/mL stock solution of the synthesized this compound in a volatile solvent such as dichloromethane or methanol.

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.[9]

  • Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B GC or equivalent.[9]

    • Mass Spectrometer : Agilent 5977A MSD or equivalent.[9]

    • Column : A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[9]

    • Injector : Set to 250 °C with a split ratio of 50:1. Inject 1 µL.[9]

    • Oven Program :

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 10 °C/min.

      • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[9]

    • MSD Conditions :

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C (Electron Ionization at 70 eV).

      • Scan Range: m/z 35-300.

  • Data Analysis :

    • Purity is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all detected peaks in the chromatogram.[9] For drug development applications, impurities should be identified by their mass spectra and quantified, with any impurity exceeding 0.1% being reported and characterized according to ICH guidelines.[4]

Key Application: Precursor to Ghosez's Reagent

The primary value of this compound in advanced synthesis is its role as the starting material for 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).[3] This reagent is a powerful and versatile tool for converting carboxylic acids into their corresponding acyl chlorides under exceptionally mild and neutral conditions, a critical advantage when working with sensitive or acid-labile substrates.[7][10]

Synthesis of Ghosez's Reagent

The conversion is a two-step, one-pot process involving the formation of an intermediate Vilsmeier-Haack type salt, followed by dehydrochlorination.[7]

Step A: Formation of the Iminium Chloride Salt The amide oxygen of this compound is activated by a chlorinating agent like phosgene, oxalyl chloride, or phosphorus oxychloride.[2][7] This forms a reactive 1-chloro-N,N,2-trimethylpropylideniminium chloride salt.

Step B: Dehydrochlorination to the Chloroenamine The addition of a non-nucleophilic base, typically triethylamine, abstracts a proton from the isobutyryl group, inducing an elimination of HCl to form the final chloroenamine product.[2]

Caption: Mechanistic pathway from this compound to Ghosez's reagent.
Protocol for Ghosez's Reagent Synthesis (Adapted from Organic Syntheses)

This procedure requires stringent anhydrous and inert atmosphere techniques. Phosgene is extremely toxic and must be handled with appropriate safety measures.

  • Setup : Assemble a flask with a dropping funnel, stirrer, and condenser protected from moisture, under a nitrogen atmosphere.

  • Activation : Charge the flask with 1.0 mole of this compound in anhydrous dichloromethane. Cool to 0 °C. Slowly add a solution of phosgene (or oxalyl chloride) in dichloromethane. Allow the mixture to warm to room temperature and stir overnight. A white precipitate of the iminium salt will form.[2]

  • Elimination : Cool the suspension again and add 1.4 moles of anhydrous triethylamine dropwise. The reaction is exothermic and may reflux. Stir for an additional 2 hours at room temperature.[2]

  • Isolation : Add dry petroleum ether to precipitate the triethylamine hydrochloride salt. Filter the mixture quickly under nitrogen.[2]

  • Purification : Remove the solvents from the filtrate by distillation, then carefully distill the residue under nitrogen to obtain pure 1-chloro-N,N,2-trimethylpropenylamine.[2]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.

Safety InformationDetailsSource(s)
Signal Word Warning [2][3][11]
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][11]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[2][3][11]
Storage Class 10 (Combustible Liquids)[2][3][11]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, use in fume hood.[2][11]
  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle only in a well-ventilated chemical fume hood.[12][13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block whose utility is primarily expressed through its efficient conversion to Ghosez's reagent. For researchers and professionals in drug development, understanding the synthesis, characterization, and subsequent reactivity of this compound is key to leveraging one of modern chemistry's most effective methods for mild carboxylic acid activation. The protocols and data presented in this guide provide a solid framework for the confident and safe application of this compound in a research and development setting.

References

N,N-Dimethylisobutyramide (DMIB): A Technical Guide to a High-Performance Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Polar Aprotic Solvents

In the domains of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction kinetics, yield, and purity. Polar aprotic solvents are indispensable for their ability to dissolve a wide array of polar and nonpolar compounds and to accelerate reaction rates, particularly for nucleophilic substitutions.[1][2] They achieve this by effectively solvating cations while leaving anions relatively "naked" and more reactive.[1] However, the most common solvents in this class, such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP), are facing increasing regulatory scrutiny due to concerns over reproductive toxicity and other health hazards.[3][4] This paradigm shift has catalyzed the search for safer, more sustainable alternatives that do not compromise on performance.

This guide introduces N,N-Dimethylisobutyramide (CAS: 21678-37-5), also known as N,N,2-Trimethylpropionamide, a high-performance polar aprotic solvent emerging as a viable alternative to traditional amides.[5][6] We will explore its fundamental physicochemical properties, delve into its practical applications with field-proven insights, and provide a clear-eyed comparison against incumbent solvents, grounding all claims in authoritative data.

Physicochemical Profile of this compound (DMIB)

A solvent's utility is fundamentally defined by its physical and chemical properties. DMIB is a clear, colorless to slightly yellow liquid with a unique combination of characteristics that make it a powerful medium for a variety of chemical transformations.[5] Its high boiling point and thermal stability allow for a broad operational temperature range, while its amide functionality provides excellent solvating power.

Below is a summary of its key quantitative properties, essential for designing and scaling chemical processes.

PropertyValueSource(s)
CAS Number 21678-37-5[7]
Molecular Formula C₆H₁₃NO[6][8]
Molecular Weight 115.17 g/mol [7]
Appearance Clear, colorless liquid[5][9]
Density 0.892 g/mL at 25 °C[7][8]
Boiling Point 175-176 °C (at 744 mmHg)[7][8]
Flash Point 158 °F (70 °C)[5][8]
Refractive Index n20/D 1.439[7][8]
Water Solubility Soluble[5][8]

Core Advantages and Mechanistic Insights

The molecular structure of DMIB is the key to its efficacy. The N,N-disubstituted amide group provides high polarity and the ability to act as a strong hydrogen bond acceptor, crucial for dissolving salts and polar reagents.[10] Unlike protic solvents, it lacks acidic protons, preventing interference with base-sensitive reagents and intermediates. The isobutyryl group's branched structure provides steric hindrance that contributes to the solvent's stability and unique solvation properties compared to linear analogues.

Caption: Molecular structure of this compound (DMIB).

Applications in Chemical Synthesis

DMIB's robust properties make it an excellent choice for reactions that are challenging to run in other solvents. Its general utility lies in its ability to facilitate reactions by dissolving reactants and stabilizing charged intermediates or transition states.[1]

Key Application: Synthesis of Vilsmeier-type Reagents

A notable application of DMIB is its use as a precursor for synthesizing reactive intermediates. For instance, it is used in the preparation of 1-chloro-N,N,2-trimethylpropenylamine, a versatile reagent for various chemical transformations.[5] This highlights DMIB's role not just as a passive medium but as an active participant in building complex molecules.

Representative Protocol: Preparation of 1-chloro-N,N,2-trimethylpropenylamine

This protocol is a self-validating system designed for researchers. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize 1-chloro-N,N,2-trimethylpropenylamine from DMIB.

Materials:

  • This compound (DMIB), anhydrous (≥99%)[7]

  • Oxalyl chloride or Phosgene equivalent

  • Anhydrous, inert solvent (e.g., Dichloromethane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Methodology:

  • Reactor Preparation (Causality: Ensure Anhydrous Conditions): A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is dried in an oven and assembled hot under a stream of nitrogen. Maintaining an inert and dry atmosphere is critical as both the chlorinating agent and the product are moisture-sensitive.

  • Reagent Charging (Causality: Controlled Stoichiometry): Charge the flask with anhydrous DMIB dissolved in an equal volume of anhydrous dichloromethane. The co-solvent helps to control viscosity and moderate the reaction temperature.

  • Addition of Chlorinating Agent (Causality: Exotherm Control): Cool the solution to 0 °C using an ice bath. Add the chlorinating agent (e.g., oxalyl chloride) dropwise via the dropping funnel over 30-60 minutes. This slow addition is crucial to manage the exothermic reaction and prevent side-product formation.

  • Reaction (Causality: Drive to Completion): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored.

  • Self-Validation/Monitoring: Reaction completion can be verified by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the DMIB starting material or by IR spectroscopy to monitor the formation of the C=N bond of the product.

  • Work-up (Causality: Product Isolation): Once the reaction is complete, the solvent and any volatile byproducts are removed under reduced pressure. The resulting crude product can then be purified by distillation under high vacuum to yield the pure 1-chloro-N,N,2-trimethylpropenylamine.

Experimental_Workflow start Start: Assemble Dry Glassware charge Charge Reactor with DMIB in Anhydrous DCM start->charge cool Cool to 0 °C (Ice Bath) charge->cool add Dropwise Addition of Chlorinating Agent cool->add react Stir at Room Temp (2-4 hours) add->react monitor Monitor Reaction (TLC, GC-MS, NMR) react->monitor monitor->react Incomplete workup Solvent Removal (Reduced Pressure) monitor->workup Complete purify Purification (High Vacuum Distillation) workup->purify end End: Pure Product purify->end

Caption: General workflow for synthesis using DMIB as a reagent.

Comparative Analysis: DMIB vs. Conventional Solvents

For scientists in drug development, the rationale for switching solvents must be compelling, balancing performance, safety, and regulatory compliance. DMIB presents a strong case against DMF and NMP.

Solvent_Comparison Title Comparative Profile of Polar Aprotic Solvents Solvents Solvent Boiling Point (°C) Key Hazard Regulatory Status DMIB DMIB 175-176 Irritant (H315, H319, H335) Favorable DMF DMF 153 Reproductive Toxin (H360) Restricted (EU REACH) NMP NMP 202 Reproductive Toxin (H360) Restricted (EU REACH) DMSO DMSO 189 Low Toxicity Generally Favorable

Caption: Logical comparison of DMIB with common polar aprotic solvents.

Performance: With a boiling point of 175-176 °C, DMIB is less volatile than DMF (153 °C) but more so than NMP (202 °C), offering a versatile temperature range for various synthetic needs.[4][7] Its solvation power is comparable to other amide solvents for a wide range of organic and inorganic compounds.

Safety & Health: This is where DMIB offers a significant advantage. It is classified as an irritant to the skin, eyes, and respiratory system.[11][12] While appropriate personal protective equipment (PPE) is required, it notably lacks the severe reproductive toxicity warnings (H360) associated with both DMF and NMP.[3][4] This distinction is critical for long-term safety in research labs and for simplifying compliance in manufacturing environments.

Environmental Profile: While specific biodegradability data for DMIB requires further investigation, the drive to replace solvents like NMP and DMF is rooted in reducing environmental and health impacts.[13][14] The lower volatility of DMIB compared to DMF can also contribute to reduced fugitive emissions.

Safety and Handling

As a responsible scientist, proper handling of any chemical is paramount. The Safety Data Sheet (SDS) for DMIB provides comprehensive guidance.[12][15]

Key Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile) and safety goggles or a face shield.[11] An appropriate respirator may be necessary for large-scale operations or in case of insufficient ventilation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] It is classified as a combustible liquid.[11]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[12]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][15]

    • Skin: Wash off immediately with soap and plenty of water.[12][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][15]

Conclusion

This compound stands out as a high-performance polar aprotic solvent with a compelling safety profile compared to traditional amide solvents like DMF and NMP. Its robust physicochemical properties, including a high boiling point and excellent solvency, make it a versatile and effective medium for a wide range of chemical reactions. For researchers and drug development professionals, DMIB represents not just a "drop-in" replacement, but an opportunity to design safer, more sustainable, and equally effective synthetic processes. As the chemical industry continues to evolve under the dual pressures of performance and regulation, solvents like DMIB will be instrumental in advancing innovation responsibly.

References

A Comprehensive Technical Guide to the Solubility of N,N-Dimethylisobutyramide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of N,N-Dimethylisobutyramide, a versatile N,N-disubstituted amide with applications in organic synthesis and potentially in drug development.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework for predicting solubility, coupled with a detailed, field-proven experimental protocol for its accurate determination. This approach empowers researchers, scientists, and drug development professionals to ascertain the solubility of this compound in various organic solvents pertinent to their specific applications.

Introduction to this compound

This compound, also known as N,N,2-Trimethylpropionamide, is a colorless to slightly yellow liquid at room temperature.[1] Its chemical structure, featuring a polar amide group and non-polar alkyl groups, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including its use as a reaction medium, a reagent in chemical synthesis, and for formulation development in the pharmaceutical industry.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3][4][5]
Appearance Clear colorless to slightly yellow liquid[1][6]
Density 0.892 g/mL at 25 °C[4][5]
Boiling Point 175-176 °C at 744 mmHg[4][5]
Refractive Index n20/D 1.439[4][5]
CAS Number 21678-37-5[3][4][5]

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be miscible or soluble in one another. The molecular structure of this compound contains both a polar amide functional group and non-polar isobutyl and methyl groups. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The amide group of this compound can act as a hydrogen bond acceptor. While it lacks a hydrogen bond donor on the nitrogen atom, it can still interact favorably with the hydroxyl groups of protic solvents. It is reported to be soluble in water.[1] Its miscibility with alcohols like ethanol and methanol is also expected to be high.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar amide bond of this compound. High solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The presence of the isobutyl and dimethylamino groups provides non-polar character. This suggests that this compound will have some solubility in non-polar solvents, although it may be less than in polar solvents. Complete miscibility with highly non-polar solvents like hexane might be limited.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to MiscibleHydrogen bonding and polar interactions.
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOSoluble to MiscibleStrong dipole-dipole interactions.
Non-Polar Hexane, Toluene, Diethyl EtherSparingly Soluble to SolubleVan der Waals forces with alkyl groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive published data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The following protocol is a robust and self-validating method for this purpose.

Materials and Equipment
  • This compound (99% purity or higher)[4][5]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC)

  • Calibrated pipettes and syringes

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis cluster_calculation Calculation A Prepare saturated solutions: Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature (e.g., 24 hours with agitation) A->B Incubation C Centrifuge to separate undissolved solute B->C Clarification D Carefully extract an aliquot of the supernatant C->D Sampling E Dilute the aliquot with a suitable solvent D->E Sample Prep F Analyze by a validated quantitative method (e.g., GC-FID) E->F Measurement G Calculate solubility from the concentration and dilution factor F->G Data Processing

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 2.00 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. A good starting point is to add enough solute so that a visible amount of undissolved liquid remains after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 hours is generally recommended. The key is to ensure that the concentration of the solute in the solvent phase is no longer changing over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved this compound. This step is crucial for ensuring that the supernatant is free of any undissolved microdroplets.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the undissolved layer.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. The choice of dilution solvent will depend on the analytical method being used.

    • Analyze the diluted sample using a validated quantitative method, such as GC-FID. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S ( g/100 mL) = C × DF × (V_total / 1000) × (100 / V_sample)

      Where:

      • C = Concentration of this compound in the analyzed sample (in g/L)

      • DF = Dilution factor

      • V_total = Total volume of the diluted sample (in mL)

      • V_sample = Initial volume of the supernatant taken for dilution (in mL)

Safety Considerations

This compound is classified as a warning-level hazard.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][7] Always handle this chemical in a well-ventilated area, such as a fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][7][8] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[7][9]

Conclusion

References

Spectroscopic Profiling of N,N-Dimethylisobutyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic data for N,N-Dimethylisobutyramide (CAS No. 21678-37-5), a valuable intermediate in organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages high-fidelity computational prediction models to provide a robust analytical framework.

Introduction to this compound and Spectroscopic Analysis

This compound, also known as N,N,2-trimethylpropionamide, is a tertiary amide with the molecular formula C₆H₁₃NO.[3][4][5] Its utility in chemical synthesis, for instance in the preparation of 1-chloro-N,N,2-trimethylpropenylamine, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as NMR and IR are paramount for the structural elucidation and quality control of such chemical entities.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound. The predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts and vibrational frequencies. While predicted data is a powerful tool, it is crucial to note that experimental verification is the gold standard for structural confirmation.

Molecular Structure and Key Features

To comprehend the spectroscopic data, a foundational understanding of the molecular structure is essential.

Figure 1. 2D Structure of this compound.

The key structural features influencing its spectroscopic properties are:

  • An isopropyl group (-CH(CH₃)₂) attached to the carbonyl carbon.

  • A tertiary amide functional group.

  • Two N-methyl groups (-N(CH₃)₂) which are chemically equivalent due to free rotation around the C-N bond at room temperature, though hindered rotation can sometimes lead to distinct signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~2.95Singlet6HN-CH₃The two N-methyl groups are equivalent and appear as a singlet. The deshielding effect of the nitrogen and carbonyl group places this signal downfield.
~2.70Septet1HCHThe methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. It is deshielded by the adjacent carbonyl group.
~1.10Doublet6HC(CH₃)₂The six equivalent protons of the two methyl groups in the isopropyl group are coupled to the methine proton, appearing as a doublet.

Methodology for Prediction:

The ¹H NMR chemical shifts were predicted using online computational tools that employ machine learning algorithms and extensive spectral databases. The process involves inputting the molecular structure (e.g., as a SMILES string: CC(C)C(=O)N(C)C) into the prediction engine.

Figure 2. Workflow for ¹H NMR Prediction.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~177C=OThe carbonyl carbon is significantly deshielded and appears furthest downfield.
~37N-CH₃The carbons of the two equivalent N-methyl groups.
~35CHThe methine carbon of the isopropyl group.
~20C(CH₃)₂The carbons of the two equivalent methyl groups of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectrum

The predicted IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl stretch of the tertiary amide.

Table 3: Predicted IR Absorption Bands and Assignments

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2970-2870Medium-StrongC-H stretchAliphatic (isopropyl and N-methyl)
~1645StrongC=O stretchTertiary Amide
~1465MediumC-H bendCH₃ and CH₂
~1385MediumC-H bendIsopropyl group (characteristic)
~1260Medium-StrongC-N stretchAmide

Causality in IR Absorptions:

  • C=O Stretch (~1645 cm⁻¹): The strong intensity of this band is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹.

  • C-H Stretches (~2970-2870 cm⁻¹): These absorptions are characteristic of sp³ hybridized C-H bonds found in the methyl and methine groups.

  • C-N Stretch (~1260 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in the amide group gives rise to a moderately strong absorption in this region.

Figure 3. Relationship between molecular structure and predicted IR absorptions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data are in strong agreement with the known structural features of the molecule and the established principles of spectroscopic interpretation. The data presented herein serves as a valuable reference for the identification and characterization of this compound in research and development settings. It is recommended that this predicted data be confirmed with experimental analysis for any critical applications.

References

N,N-Dimethylisobutyramide: A Versatile Scaffold for Innovative Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Versatile Amide

N,N-Dimethylisobutyramide (DMBA), a tertiary amide with the chemical formula C6H13NO, has traditionally been recognized for its role as a chemical intermediate.[1] However, a deeper analysis of its molecular structure and physicochemical properties reveals a significant, yet largely untapped, potential for broader research applications. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the prospective uses of DMBA, moving beyond its established role and into new scientific frontiers. By drawing logical parallels with well-characterized analogues such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), we can delineate a compelling case for DMBA as a versatile tool in organic synthesis, polymer chemistry, coordination chemistry, and medicinal chemistry.[2]

Physicochemical Properties: The Foundation for Versatility

A thorough understanding of a compound's physical and chemical characteristics is paramount to unlocking its full application potential. The properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS Number 21678-37-5
Appearance Colorless to pale yellow liquid[3]
Boiling Point 175-176 °C at 744 mmHg
Density 0.892 g/mL at 25 °C
Refractive Index n20/D 1.439
Solubility Soluble in organic solvents[3]

The high boiling point and polar aprotic nature of DMBA, conferred by the N,N-disubstituted amide group, are central to its potential as a solvent and reaction medium. The presence of an isopropyl group introduces steric hindrance that can influence its reactivity and selectivity in chemical transformations compared to its less bulky analogues.[2]

Established Application: A Stepping Stone to Broader Utility

Currently, the primary documented application of this compound is as a precursor in the synthesis of 1-chloro-N,N,2-trimethylpropenylamine. This highlights its utility as a building block in organic synthesis.

Experimental Protocol: Synthesis of 1-chloro-N,N,2-trimethylpropenylamine from this compound

This protocol is based on established methods for the conversion of amides to vinylogous amidinium salts.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride or phosgene (1.1 eq)

  • Anhydrous dichloromethane (as solvent)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (or a solution of phosgene in dichloromethane) to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent and any volatile byproducts under reduced pressure to yield the crude 1-chloro-N,N,2-trimethylpropenylamine.

  • The product can be used in subsequent reactions without further purification or can be purified by distillation under reduced pressure.

Potential Research Application 1: A High-Performance Polar Aprotic Solvent

Drawing parallels with DMF and DMAc, this compound is a strong candidate for use as a polar aprotic solvent in a variety of organic reactions.[4] Its high boiling point makes it suitable for reactions requiring elevated temperatures, while its ability to dissolve a wide range of organic and inorganic compounds can enhance reaction rates and yields.

Potential advantages over traditional solvents:

  • Higher boiling point: Allows for a wider range of reaction temperatures.

  • Steric hindrance: The isopropyl group may lead to different selectivity in certain reactions compared to DMF or DMAc.

  • Unique solubility profile: May offer advantages for specific substrates and reagents.

Hypothetical Application: Solvent in Nucleophilic Substitution Reactions

A step-by-step workflow for a hypothetical SNAr reaction is presented below.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve aryl halide and nucleophile in this compound heat Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) start->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction mixture monitor->cool Upon completion extract Perform aqueous work-up and extraction with an organic solvent cool->extract purify Purify the product by column chromatography extract->purify

Caption: Workflow for a hypothetical SNAr reaction using DMBA as a solvent.

Potential Research Application 2: A Versatile Reagent in Organic Synthesis

Beyond its role as a solvent, the amide functionality in this compound can be leveraged for various chemical transformations.

  • Transamidation Reactions: DMBA can serve as a dimethylamine source in transamidation reactions, offering an alternative to gaseous dimethylamine.[3]

  • Vilsmeier-Haack Type Reactions: Following conversion to its corresponding Vilsmeier reagent (1-chloro-N,N,2-trimethylpropenylamine), it can be used for the formylation of activated aromatic and heteroaromatic compounds.

Potential Research Application 3: Monomer and Solvent in Polymer Chemistry

The use of N,N-disubstituted acrylamides in polymer synthesis is well-established. While this compound is not a vinyl monomer, its structural features suggest potential applications in polymer science.

  • Solvent for Polymerization: Its high boiling point and polarity make it a suitable solvent for various polymerization techniques, such as free-radical and condensation polymerizations.[4] It may offer a unique solubility profile for certain polymers.

  • Chain Transfer Agent: The reactivity of the C-H bonds adjacent to the carbonyl group could potentially be exploited in radical polymerizations, allowing it to act as a chain transfer agent to control molecular weight.

Potential Research Application 4: Ligand in Coordination Chemistry

The carbonyl oxygen of the amide group in this compound possesses lone pairs of electrons, making it a potential ligand for coordination to metal ions. The steric bulk of the isopropyl group could influence the coordination geometry and reactivity of the resulting metal complexes.

Potential Research Directions:

  • Synthesis and Characterization of Novel Metal Complexes: Investigating the coordination of DMBA with various transition metals and lanthanides.[5]

  • Catalysis: Exploring the catalytic activity of DMBA-metal complexes in organic transformations.

Potential Research Application 5: A Scaffold for Medicinal Chemistry and Drug Discovery

The amide bond is a cornerstone of many pharmaceuticals. The this compound scaffold presents a starting point for the design and synthesis of novel bioactive molecules. The lipophilicity and metabolic stability of the N,N-dimethyl amide group can be advantageous in drug design.

Hypothetical Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening cluster_optimization Optimization cluster_preclinical Preclinical Development start Design analogues of this compound synthesis Synthesize a library of compounds start->synthesis in_vitro In vitro biological screening (e.g., enzyme assays, cell-based assays) synthesis->in_vitro hit_id Hit identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) studies hit_id->sar lead_opt Lead optimization sar->lead_opt in_vivo In vivo efficacy and toxicity studies lead_opt->in_vivo

Caption: A potential workflow for the development of new drugs based on the DMBA scaffold.

Conclusion: A Call for Further Exploration

This compound, a seemingly simple molecule, holds considerable promise for a wide range of research applications. Its robust physicochemical properties, coupled with the versatility of the N,N-disubstituted amide functional group, make it a compelling candidate for exploration as a high-performance solvent, a versatile synthetic reagent, a component in polymer chemistry, a ligand in coordination chemistry, and a scaffold for medicinal chemistry. This guide serves as a foundational resource to inspire and facilitate further investigation into the untapped potential of this intriguing compound. The scientific community is encouraged to build upon these proposed applications and unlock the full scientific value of this compound.

References

N,N-Dimethylisobutyramide: A Technical Guide to its Mechanism of Action in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Amide Solvent

N,N-Dimethylisobutyramide (DMIA) is a polar aprotic solvent that has carved a niche in modern organic synthesis. While structurally similar to more common amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), the presence of an isobutyryl group imparts unique steric and electronic properties to the molecule. This guide provides an in-depth exploration of the mechanistic roles of DMIA in a variety of organic transformations, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application and advantages.

This document will delve into the fundamental physicochemical properties of DMIA, followed by a detailed analysis of its mechanism of action as a solvent, a reagent in Vilsmeier-Haack-type reactions, a directing group in metallation reactions, and its potential role in the synthesis of heterocyclic compounds. By understanding the underlying principles of its reactivity, chemists can strategically employ DMIA to enhance reaction efficiency, selectivity, and overall outcomes in complex synthetic pathways.

Physicochemical Properties: A Comparative Overview

The utility of a solvent is intrinsically linked to its physical properties. These parameters govern its solvating power, reaction kinetics, and operating temperature range. Below is a comparative table of key physicochemical properties of DMIA against other common polar aprotic solvents.

PropertyThis compound (DMIA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
CAS Number 21678-37-568-12-2127-19-5872-50-4
Molecular Formula C₆H₁₃NO[1]C₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight ( g/mol ) 115.1773.0987.1299.13
Boiling Point (°C) 175-176153165202
Density (g/mL at 25 °C) 0.8920.9440.9371.028
Refractive Index (n20/D) 1.4391.4305[2]1.4384[2]1.4700[2]
Dielectric Constant (ε) Not readily available36.71[2][3]37.78[2][3]32.2[3]
Gutmann Donor Number (DN) Not readily available26.6[4]27.827.3

The higher boiling point of DMIA compared to DMF and DMAc allows for a wider range of reaction temperatures. Its lower density is also a practical consideration in process chemistry. While the dielectric constant and Gutmann donor number for DMIA are not widely reported, its structural similarity to other N,N-dialkylamides suggests it possesses significant polarity and Lewis basicity, making it an effective solvent for a variety of polar and ionic species.

Mechanism of Action in Key Organic Transformations

As a Polar Aprotic Solvent: Enhancing Nucleophilicity

Like other polar aprotic solvents, DMIA's primary role in many reactions is to provide a medium that can dissolve a wide range of organic and inorganic reagents.[5] Its high polarity, stemming from the polarized amide bond, allows it to effectively solvate cations. However, due to the lack of acidic protons, it does not strongly solvate anions through hydrogen bonding. This leaves the anions, particularly nucleophiles, "naked" and highly reactive in solution.

This property is particularly advantageous in nucleophilic substitution reactions, such as SN2 and SNAr reactions. By minimizing the solvation shell around the nucleophile, DMIA can significantly accelerate the rate of reaction compared to protic solvents.[6][7][8]

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

The steric bulk of the isobutyryl group in DMIA, compared to the formyl group in DMF, can also play a role in its solvent properties. This increased steric hindrance may influence the solvation sphere around reacting species and, in some cases, affect the stereochemical outcome of a reaction.

As a Reagent: Formation of Vilsmeier-Haack Type Reagents

A key application of DMIA is its role as a precursor to 1-chloro-N,N,2-trimethylpropenylamine, a versatile synthetic intermediate often referred to as a Ghosez reagent. This transformation is analogous to the formation of the Vilsmeier reagent from DMF and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride.

In this reaction, the lone pair of electrons on the oxygen atom of DMIA attacks the electrophilic phosphorus or carbonyl carbon of the activating agent. Subsequent elimination of a leaving group generates a highly electrophilic chloroiminium ion. This species can then be used for a variety of transformations, including the formylation of electron-rich aromatic and heteroaromatic compounds.

Caption: Formation of a chloroiminium ion from DMIA.

Experimental Protocol: Synthesis of 1-chloro-N,N,2-trimethylpropenylamine

This protocol is adapted from a known literature procedure.

Materials:

  • This compound (DMIA)

  • Oxalyl chloride or Phosgene

  • Anhydrous dichloromethane (DCM)

  • Dry, low-boiling petroleum ether

Procedure:

  • A solution of DMIA in anhydrous DCM is added dropwise to a cooled (0 °C) solution of oxalyl chloride or phosgene in anhydrous DCM.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent and excess reagent are removed under reduced pressure.

  • The crude product is triturated with dry petroleum ether to precipitate any byproducts.

  • The mixture is filtered under an inert atmosphere, and the filtrate is concentrated to afford the desired 1-chloro-N,N,2-trimethylpropenylamine.

As a Directing Group in Ortho-Lithiation

The N,N-dialkylamide functionality is a powerful directing group in ortho-lithiation reactions.[5][6][7][9][10] The lone pair of electrons on the carbonyl oxygen can coordinate to the lithium atom of an organolithium reagent, such as n-butyllithium or sec-butyllithium. This pre-coordination complex brings the strong base in close proximity to the ortho-protons of an attached aromatic ring, leading to regioselective deprotonation.

The steric bulk of the isobutyryl group in DMIA can influence the efficiency and regioselectivity of this process. Compared to the less hindered N,N-dimethylbenzamide, the larger isobutyryl group may sterically hinder the approach of the organolithium reagent, potentially affecting the rate of lithiation. However, this steric hindrance can also be advantageous in preventing undesired side reactions, such as nucleophilic attack at the carbonyl carbon.

Caption: Directed ortho-lithiation using an N,N-dialkylamide.

Potential Role in Heterocycle Synthesis: The Case of Isoxazoles

Some sources suggest that isoxazoles can be prepared via the deprotonation of this compound.[5][11] While specific, detailed protocols are not widely available in the general literature, the proposed mechanism would likely involve the formation of an enolate from DMIA, which could then react with a suitable electrophile to construct the isoxazole ring.

A plausible pathway involves the deprotonation of the α-proton of DMIA using a strong base like lithium diisopropylamide (LDA). The resulting enolate could then undergo a [3+2] cycloaddition with a nitrile oxide, generated in situ, to form the isoxazole ring. The steric hindrance of the isopropyl group may influence the regioselectivity of the cycloaddition.

Further research is needed to fully elucidate and validate this synthetic route.

DMIA in Organometallic Chemistry: A Frontier of Opportunity

The lone pairs of electrons on the oxygen and nitrogen atoms of DMIA make it a potential ligand for transition metals. In this capacity, it can influence the steric and electronic environment of the metal center, thereby modulating its catalytic activity. While specific examples of DMIA as a ligand in cross-coupling reactions are not yet prevalent in the literature, the well-established use of other amide solvents like DMF and DMAc in Suzuki, Heck, and Buchwald-Hartwig aminations suggests that DMIA could also be a viable solvent or additive in these transformations.[8][12][13][14][15][16][17][18][19][20][21][22][23][24]

The increased steric bulk of DMIA compared to DMF could offer advantages in stabilizing low-coordinate, catalytically active metal species or in promoting reductive elimination, the product-forming step in many cross-coupling cycles. Further investigation into the coordination chemistry of DMIA with various transition metals is a promising area for future research.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound is more than just a high-boiling polar aprotic solvent. Its unique combination of polarity, Lewis basicity, and steric bulk allows it to play multiple, often subtle, roles in organic reactions. From enhancing the reactivity of nucleophiles and serving as a precursor to powerful synthetic intermediates, to directing regioselective C-H functionalization, DMIA offers a range of mechanistic advantages. As the drive for more efficient and selective synthetic methods continues, a deeper understanding and broader application of this compound will undoubtedly contribute to the advancement of organic synthesis and drug discovery.

References

Discovery and history of N,N-Dimethylisobutyramide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethylisobutyramide: From Foundational Discoveries to Modern Methodologies

Introduction

This compound, also known as N,N,2-Trimethylpropionamide, is a tertiary amide that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its structural simplicity belies the rich history and evolving chemical strategies developed for its synthesis. The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, accounting for a significant percentage of all reactions in the pharmaceutical industry.[2] This guide provides a comprehensive exploration of the discovery and history of this compound synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of foundational methods, the rationale behind experimental choices, and the progression toward more efficient and sustainable catalytic systems.

Physicochemical Properties of this compound

A clear understanding of a compound's physical properties is essential for its synthesis, purification, and application. This compound is a clear, colorless to slightly yellow liquid under standard conditions.[3]

PropertyValueSource
CAS Number 21678-37-5[1][4][5]
Molecular Formula C₆H₁₃NO[1][5]
Molecular Weight 115.17 g/mol [1][4]
Boiling Point 175-176 °C (at 744 mmHg)[3][4]
Density 0.892 g/mL (at 25 °C)[3][4]
Refractive Index (n20/D) 1.439[3][4]
Synonyms N,N,2-Trimethylpropionamide[1][4][5]

Part 1: The Foundational Synthesis: Acylation of Dimethylamine

The most direct and historically significant method for synthesizing this compound is through the acylation of a secondary amine with a highly reactive carboxylic acid derivative, specifically an acyl chloride.[3][6] This approach leverages the principles of nucleophilic acyl substitution, a cornerstone of organic chemistry.

Causality and Mechanistic Insight

The reaction between isobutyryl chloride and dimethylamine is rapid and highly exothermic.[7] The underlying principle is the high electrophilicity of the carbonyl carbon in the acyl chloride, which is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of dimethylamine.[8] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion—an excellent leaving group—to form the stable amide bond.

A critical consideration in this process is the concurrent formation of hydrogen chloride (HCl).[7] The HCl produced will readily react with the basic dimethylamine starting material to form dimethylammonium chloride, an unreactive salt. This side reaction effectively consumes a second equivalent of the amine, reducing the overall yield. To circumvent this, a non-nucleophilic auxiliary base, such as pyridine or triethylamine, is typically added to scavenge the HCl as it is formed, allowing the primary reaction to proceed to completion.

G cluster_0 Nucleophilic Acyl Substitution reagents Isobutyryl Chloride + Dimethylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Chloride Elimination base_scavenge HCl + Base -> Salt product->base_scavenge Acid Neutralization

Caption: Mechanism of this compound synthesis via acyl chloride.

Experimental Protocol: Synthesis from Isobutyryl Chloride

The following protocol is a self-validating system for the synthesis of this compound, grounded in established laboratory procedures for the acylation of amines.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of dimethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM).

  • Inert Atmosphere: Purge the system with dry nitrogen gas.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.

  • Reagent Addition: Add a solution of isobutyryl chloride (1.05 equivalents) in DCM to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Part 2: The Challenge of Direct Amidation and the Rise of Coupling Reagents

While the acyl chloride method is robust, the direct reaction between a carboxylic acid (isobutyric acid) and an amine (dimethylamine) is thermodynamically challenging.[9] The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable ammonium carboxylate salt. Overcoming the activation energy to dehydrate this salt to form an amide requires high temperatures (often >100 °C), which can be unsuitable for complex molecules.

This limitation led to the development of "coupling reagents," which became central to amide synthesis, particularly in peptide chemistry.[10] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under milder conditions.[9]

G cluster_main Amide Synthesis Pathways cluster_direct Direct Reaction (Unfavorable) cluster_coupled Coupling Agent Pathway (Favorable) Acid Isobutyric Acid Salt Ammonium Carboxylate Salt Acid->Salt Amine Dimethylamine Amine->Salt Acid2 Isobutyric Acid ActiveIntermediate Activated Intermediate Acid2->ActiveIntermediate Amine2 Dimethylamine Amide This compound Amine2->Amide CouplingAgent Coupling Reagent (e.g., DCC) CouplingAgent->ActiveIntermediate ActiveIntermediate->Amide

Caption: Comparison of direct vs. coupling agent-mediated amidation.

While effective, these stoichiometric coupling agents suffer from poor atom economy and generate significant waste products (e.g., dicyclohexylurea from DCC) that can be difficult to remove.[2][11]

Part 3: Modern Frontiers: Catalytic Amide Formation

In response to the drawbacks of classical methods, significant research has focused on developing catalytic direct amidation reactions.[11] These "green chemistry" approaches aim to form the amide bond directly from a carboxylic acid and an amine with the elimination of only water, avoiding stoichiometric waste.[11]

Key Catalytic Strategies
  • Boron-Based Catalysts: Boric acid and various boronic acid derivatives have emerged as effective catalysts for direct amidation.[12] They are believed to activate the carboxylic acid through the formation of acyloxyboron intermediates, facilitating the amidation process at elevated temperatures.

  • Metal-Catalyzed Reactions: A wide range of metal complexes, including those based on titanium, zirconium, hafnium, and manganese, have been developed for direct amidation.[12][13] These catalysts offer diverse mechanisms and can operate under milder conditions than many boron-based systems.

  • Alternative Substrates: Modern synthesis has also expanded beyond traditional starting materials. For instance, methods have been developed for the synthesis of tertiary amides from potassium acyltrifluoroborates (KATs) and amines.[10][14] This oxidative amidation proceeds through a trifluoroborate iminium (TIM) intermediate and is notable for its chemoselectivity and tolerance of various functional groups.[10]

G cluster_workflow Evolution of Amide Synthesis Workflow cluster_stoich Stoichiometric Route cluster_catalytic Catalytic Route start Carboxylic Acid + Amine Coupling Add Stoichiometric Coupling Reagent start->Coupling Catalyst Add Catalyst (e.g., Boronic Acid) start->Catalyst Waste Stoichiometric Waste (e.g., Urea byproduct) Coupling->Waste Amide1 Amide Coupling->Amide1 Water Water (Byproduct) Catalyst->Water Amide2 Amide Catalyst->Amide2

Caption: Workflow comparison: Stoichiometric vs. Catalytic Amidation.

These catalytic methods represent a significant advancement, offering pathways to this compound and other amides with higher efficiency, reduced environmental impact, and improved safety profiles.[2]

Applications in Further Synthesis

The primary value of this compound lies in its role as a chemical building block. It is notably used in the preparation of 1-chloro-N,N,2-trimethylpropenylamine, a reactive intermediate for various organic transformations.[3][6] Its stable, N,N-disubstituted amide structure makes it a reliable precursor in multi-step syntheses within the pharmaceutical and agrochemical industries.

Conclusion

The synthesis of this compound provides a clear lens through which to view the evolution of one of chemistry's most vital reactions: amide bond formation. From the foundational, highly effective but wasteful acyl chloride method to the challenges of direct amidation, the field has progressed significantly. The development of stoichiometric coupling reagents solved the problem of reaction conditions but introduced issues of atom economy. The current frontier of catalytic direct amidation addresses these shortcomings, pushing towards more sustainable and efficient chemical manufacturing. For the modern researcher, understanding this historical and mechanistic progression is key to selecting and developing robust, scalable, and environmentally conscious synthetic routes.

References

Methodological & Application

Application Note: N,N-Dimethylisobutyramide in Modern Amide Bond Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amide bond formation is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science. The choice of solvent is critical for reaction efficiency, product purity, and process scalability. While traditional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) have been staples, concerns over their toxicity and environmental impact have driven the search for safer, more sustainable alternatives. This application note details the use of N,N-Dimethylisobutyramide (DMIA), a high-performance, low-toxicity solvent, in standard amide coupling protocols. We provide a comprehensive overview of its properties, a validated step-by-step protocol for a representative coupling reaction, and insights into its advantages for researchers and drug development professionals.

Introduction: The Critical Role of Solvents in Amide Coupling

The synthesis of amides is one of the most frequently performed transformations in organic chemistry. The reaction typically involves the coupling of a carboxylic acid and an amine, facilitated by a coupling reagent. The solvent system must effectively dissolve reagents, intermediates, and byproducts while remaining inert to the reactive species involved.

This compound (DMIA) has emerged as a compelling alternative to traditional solvents. It is classified as a reprotoxicant-free solvent and is readily biodegradable, addressing key green chemistry principles. Its physical properties, including a high boiling point (198-200 °C) and strong solubilizing power, make it well-suited for a wide range of synthetic conditions, including microwave-assisted synthesis where higher temperatures are often required.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (DMIA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Formula C₆H₁₃NOC₃H₇NOC₄H₉NO
Molar Mass 115.17 g/mol 73.09 g/mol 87.12 g/mol
Boiling Point 198-200 °C153 °C165 °C
Flash Point 87 °C58 °C63 °C
Toxicity Profile Non-reprotoxic, Readily BiodegradableClassified as a Substance of Very High Concern (SVHC) due to reprotoxicityClassified as a Substance of Very High Concern (SVHC) due to reprotoxicity

Mechanism and Rationale for DMIA in Peptide Coupling

The core of most modern amide formations is the activation of the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation. The process, conducted in a suitable solvent like DMIA, follows a well-established pathway:

  • Carboxylic Acid Activation: The carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This intermediate rapidly rearranges to form a more stable, yet still highly reactive, aminium/uronium active ester.

  • Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the active ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the tetramethylurea byproduct.

The role of DMIA is to solvate these charged intermediates and reagents effectively, facilitating the reaction while its high thermal stability ensures process safety and robustness. A base, typically a non-nucleophilic amine like Diisopropylethylamine (DIPEA), is required to neutralize the released acid and maintain a favorable reaction pH.

Amide_Coupling_Workflow reagent reagent intermediate intermediate product product solvent solvent base base sub_acid Carboxylic Acid (R-COOH) reaction_vessel Reaction Mixture sub_acid->reaction_vessel sub_amine Amine (R'-NH2) sub_amine->reaction_vessel coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->reaction_vessel dmia DMIA (Solvent) dmia->reaction_vessel dipia DIPEA (Base) dipia->reaction_vessel active_ester Active Ester Intermediate reaction_vessel->active_ester Activation final_amide Amide Product (R-CO-NHR') active_ester->final_amide Nucleophilic Attack byproduct Byproducts Protocol_Flowchart start_node start_node process_node process_node decision_node decision_node workup_node workup_node end_node end_node A 1. Dissolve Acid in DMIA B 2. Add Amine & DIPEA A->B C 3. Add HATU Portion-wise B->C D 4. Stir at Room Temp C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Quench & Aqueous Workup E->F Reaction Complete G 7. Extract with EtOAc F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify via Chromatography I->J K Pure Amide Product J->K

The Strategic Application of N,N-Dimethylisobutyramide in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the choice of solvent and reaction medium is a critical determinant of process efficiency, product purity, and overall safety. This technical guide delves into the strategic application of N,N-Dimethylisobutyramide (DMIA), a polar aprotic solvent, in pharmaceutical synthesis. While not as ubiquitous as its counterparts like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), DMIA presents a unique profile of physicochemical properties that warrant its consideration in specialized applications. This document aims to provide an in-depth analysis of DMIA's potential roles, supported by its chemical characteristics and contextualized within the broader drive for greener and safer pharmaceutical manufacturing processes.

This compound: A Physicochemical Overview

A thorough understanding of a solvent's properties is foundational to its effective implementation in a synthetic workflow. This compound, also known as N,N,2-Trimethylpropionamide, is a tertiary amide with the chemical formula (CH₃)₂CHCON(CH₃)₂.[1] Its key physicochemical properties are summarized in the table below, providing a comparative perspective against commonly used polar aprotic solvents.

PropertyThis compound (DMIA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₆H₁₃NOC₃H₇NOC₄H₉NO
Molecular Weight 115.17 g/mol 73.09 g/mol 87.12 g/mol
Boiling Point 175-176 °C153 °C165-166 °C
Density 0.892 g/mL at 25 °C0.944 g/mL at 25 °C0.937 g/mL at 25 °C
Flash Point 70 °C (158 °F)58 °C (136 °F)66 °C (151 °F)
Water Solubility SolubleMiscibleMiscible

The higher boiling point and flash point of DMIA compared to DMF suggest its potential for use in reactions requiring elevated temperatures with a greater margin of safety. Its solubility in water is an important consideration for downstream processing and purification steps.

Potential Applications in Pharmaceutical Synthesis: A Mechanistic Perspective

While specific, large-scale pharmaceutical syntheses employing DMIA are not widely documented in publicly available literature, its chemical nature as a tertiary amide allows us to extrapolate its potential utility in several key reaction classes that are fundamental to drug manufacturing.

Amide Bond Formation: A Stable Medium for Coupling Reactions

The formation of amide bonds is one of the most common reactions in pharmaceutical synthesis.[2] DMIA, as a polar aprotic solvent, can serve as a suitable medium for these reactions. Its ability to dissolve a wide range of organic molecules, including polar starting materials and reagents, is a key advantage.

Causality of Solvent Choice: In amide bond formation, the solvent should not participate in the reaction but should effectively solvate the reactants and intermediates. As a tertiary amide, DMIA lacks the acidic proton of primary and secondary amides, preventing it from interfering with the coupling process. Its polarity helps to stabilize charged intermediates that may form during the activation of the carboxylic acid.

Experimental Protocols: A Model System for Amide Bond Formation

Protocol 1: General Amide Synthesis via Carbodiimide Coupling in DMIA

Objective: To synthesize an N-substituted benzamide from benzoic acid and a primary amine using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent, with DMIA as the solvent.

Materials:

  • Benzoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • This compound (DMIA), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve benzoic acid (1.0 eq) in anhydrous DMIA.

  • Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) at room temperature.

  • Initiation of Coupling: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DMIA. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMIA is crucial as the presence of water would hydrolyze the DCC and quench the reaction.

  • Stoichiometry: A slight excess of the coupling agent (DCC) is used to ensure complete conversion of the carboxylic acid.

  • Temperature Control: The initial addition of DCC at 0 °C helps to control the exothermic reaction and minimize side product formation.

  • Aqueous Work-up: The acid and base washes are essential to remove any unreacted starting materials and by-products.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams visualize the logical flow of a typical pharmaceutical synthesis and the rationale for solvent selection.

G cluster_0 API Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Solvent (e.g., DMIA) Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification API API Purification->API G SolventSelection Solvent Selection Criteria Solubility Solubility of Reactants SolventSelection->Solubility Reactivity Solvent Inertness SolventSelection->Reactivity BoilingPoint Reaction Temperature SolventSelection->BoilingPoint Safety Flash Point & Toxicity SolventSelection->Safety Downstream Work-up & Purification SolventSelection->Downstream

References

The Untapped Potential of N,N-Dimethylisobutyramide in Polymer Chemistry: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional - A Case for N,N-Dimethylisobutyramide (DMIA)

In the vast landscape of polymer chemistry, the choice of solvent is a critical parameter that dictates the success of a polymerization reaction, influences the properties of the resulting polymer, and impacts the overall process sustainability. For decades, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) have been the workhorses for the synthesis of high-performance polymers such as polyamides and polyimides. However, growing concerns over their reproductive toxicity and environmental impact have necessitated the exploration of safer, more benign alternatives.

This document serves as a detailed application note and an exploratory guide for researchers, scientists, and drug development professionals on the potential applications of a lesser-known polar aprotic solvent: This compound (DMIA) . While not extensively documented in mainstream polymer literature, its unique molecular structure and physicochemical properties suggest it as a compelling candidate for investigation in various facets of polymer chemistry. This guide will provide a comprehensive overview of DMIA, compare it with traditional solvents, and present detailed, albeit investigational, protocols for its use in polymer synthesis. Our objective is to equip the forward-thinking researcher with the foundational knowledge and experimental framework to unlock the potential of this promising solvent.

Physicochemical Profile of this compound: A Comparative Analysis

This compound, a tertiary amide with the chemical formula (CH₃)₂CHCON(CH₃)₂, is a clear, colorless to slightly yellow liquid.[1] Its key physical and chemical properties are summarized and compared with those of conventional polar aprotic solvents in the table below.

PropertyThis compound (DMIA)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)
CAS Number 21678-37-5[2]127-19-5872-50-468-12-2
Molecular Formula C₆H₁₃NO[3]C₄H₉NOC₅H₉NOC₃H₇NO
Molecular Weight ( g/mol ) 115.17[2]87.1299.1373.09
Boiling Point (°C) 175-176[2]165202153
Density (g/mL at 25°C) 0.892[2]0.9401.0280.944
Refractive Index (n20/D) 1.439[2]1.4371.4701.430
Water Solubility Soluble[1][3]MiscibleMiscibleMiscible

The higher boiling point of DMIA compared to DMAc and DMF suggests a lower vapor pressure, which could be advantageous in terms of reducing solvent loss at elevated reaction temperatures and minimizing worker exposure to volatile organic compounds (VOCs). Its solubility in water is a key characteristic for a polar aprotic solvent, facilitating polymer precipitation and washing steps.[1][3] The branched isobutyryl group in DMIA may also impart unique solvency characteristics and influence polymer chain conformation in solution compared to the linear acetyl or formyl groups in DMAc and DMF.

Hypothesized Applications in Polymer Chemistry

Based on its structural similarity to established polar aprotic solvents, DMIA is postulated to be a viable candidate for the following applications in polymer chemistry:

  • A Reaction Medium for Polycondensation Reactions: Specifically for the synthesis of aromatic polyamides (aramids) and polyimides, which often require high reaction temperatures and excellent solubility of both monomers and the resulting polymer.

  • A Processing Solvent for High-Performance Polymers: For dissolving and casting films or spinning fibers from intractable polymers like aramids and polyimides.

  • A Dispersing Agent for Polymer Nanocomposites: Its polarity may aid in the exfoliation and dispersion of nanofillers within a polymer matrix.

The following sections will provide detailed, investigational protocols for the synthesis of a polyamide and a polyimide, using DMIA as the solvent. These protocols are adapted from established methods using DMAc and are intended as a starting point for research and optimization.

Investigational Protocol 1: Synthesis of an Aromatic Polyamide (Aramid) via Low-Temperature Polycondensation in DMIA

Objective: To investigate the feasibility of using this compound (DMIA) as a solvent for the low-temperature solution polycondensation of an aromatic polyamide. This protocol adapts a well-established procedure for aramid synthesis.[4]

Rationale: The success of this synthesis hinges on the ability of DMIA to dissolve the aromatic diamine and diacid chloride monomers, as well as the resulting high molecular weight aramid polymer, to prevent premature precipitation and allow for chain growth. The reaction is conducted at low temperature to control the reactivity of the acid chloride and minimize side reactions.

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • This compound (DMIA), anhydrous

  • Calcium chloride (CaCl₂), anhydrous (optional, as a solubility enhancer)

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Syringe or dropping funnel

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Experimental Workflow Diagram:

aramid_synthesis_workflow cluster_preparation Monomer Solution Preparation cluster_reaction Polymerization cluster_workup Polymer Isolation and Purification prep_monomer Dissolve m-phenylenediamine in anhydrous DMIA under Nitrogen cool Cool solution to 0-5 °C prep_monomer->cool add_diacid Slowly add isophthaloyl chloride solution in DMIA cool->add_diacid polymerize Stir for 2-4 hours at 0-5 °C add_diacid->polymerize precipitate Precipitate polymer in water/methanol polymerize->precipitate wash Wash thoroughly with water and methanol precipitate->wash dry Dry under vacuum at 80-100 °C wash->dry end End: Aramid Polymer dry->end start Start start->prep_monomer

Caption: Workflow for the investigational synthesis of an aromatic polyamide using DMIA.

Step-by-Step Protocol:

  • Monomer Solution Preparation: a. In a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen, dissolve a precise amount of m-phenylenediamine (MPD) in anhydrous this compound (DMIA). The concentration should be calculated to yield a final polymer concentration of 5-10% (w/v). b. If using, add anhydrous calcium chloride to the DMIA before adding the diamine to aid in the dissolution of the final polymer. c. Stir the solution with a mechanical stirrer until the diamine is completely dissolved.

  • Polymerization: a. Cool the diamine solution to 0-5 °C using a low-temperature bath. b. In a separate, dry container, prepare a solution of an equimolar amount of isophthaloyl chloride (IPC) in a small amount of anhydrous DMIA. c. Slowly add the IPC solution to the vigorously stirred, cooled diamine solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C. d. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. A significant increase in viscosity should be observed as the polymerization proceeds.

  • Polymer Isolation and Purification: a. At the end of the reaction period, pour the viscous polymer solution into a beaker containing a rapidly stirred mixture of water and methanol (e.g., 1:1 v/v). This will precipitate the aramid polymer. b. Collect the fibrous polymer precipitate by filtration using a Buchner funnel. c. Wash the polymer thoroughly with copious amounts of deionized water to remove any unreacted monomers, DMIA, and salts. d. Follow with several washes with methanol to remove water. e. Dry the purified aramid polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Observations and Troubleshooting:

  • Incomplete Dissolution of Monomers: If the monomers do not fully dissolve, ensure the DMIA is anhydrous. The addition of a salt like CaCl₂ may be necessary.

  • Low Molecular Weight Polymer: This could be due to impurities in the monomers or solvent, or an inexact stoichiometry. Monomers should be purified before use.

  • Premature Precipitation: If the polymer precipitates during the reaction, the concentration may be too high, or DMIA may not be a sufficiently good solvent for the high molecular weight polymer. A lower concentration or the addition of a solubility enhancer should be investigated.

Investigational Protocol 2: Two-Step Synthesis of a Polyimide via a Poly(amic acid) Precursor in DMIA

Objective: To explore the use of this compound (DMIA) as a solvent for the synthesis of a polyimide through the formation of a soluble poly(amic acid) precursor followed by thermal imidization. This protocol is based on the most widely practiced method for polyimide synthesis.[5]

Rationale: The first step requires a polar aprotic solvent that can dissolve the diamine and dianhydride monomers and the resulting high molecular weight poly(amic acid). The second step involves the thermal conversion of the poly(amic acid) to the final, often insoluble, polyimide. The high boiling point of DMIA may be a consideration for the imidization step, requiring high temperatures to fully remove the solvent.

Materials:

  • 4,4'-Oxydianiline (ODA)

  • Pyromellitic dianhydride (PMDA)

  • This compound (DMIA), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet.

  • Glass plate or substrate for film casting.

  • Doctor blade or casting knife.

  • Programmable vacuum oven or furnace.

Experimental Workflow Diagram:

polyimide_synthesis_workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization dissolve_oda Dissolve 4,4'-oxydianiline (ODA) in anhydrous DMIA under Nitrogen add_pmda Gradually add solid pyromellitic dianhydride (PMDA) dissolve_oda->add_pmda stir Stir at room temperature for 8-24 hours add_pmda->stir cast_film Cast poly(amic acid) solution onto a glass substrate stir->cast_film thermal_cure Thermally cure in a programmable oven (e.g., 100°C, 200°C, 300°C) cast_film->thermal_cure end End: Polyimide Film thermal_cure->end start Start start->dissolve_oda

Caption: Two-step investigational workflow for polyimide synthesis in DMIA.

Step-by-Step Protocol:

  • Poly(amic acid) Synthesis: a. In a dry, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of 4,4'-oxydianiline (ODA) in anhydrous DMIA with mechanical stirring. The target concentration is typically 15-20% solids (w/w). b. Once the ODA is completely dissolved, gradually add an equimolar amount of solid pyromellitic dianhydride (PMDA) to the solution in portions. The addition should be slow enough to manage any exotherm. c. Continue stirring the solution at room temperature for 8-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Thermal Imidization to Polyimide Film: a. Filter the viscous poly(amic acid) solution if necessary to remove any particulate matter. b. Cast the solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness. c. Place the cast film in a programmable oven or furnace. d. Thermally cure the film using a staged heating profile, for example:

    • 1 hour at 100 °C (to slowly remove the bulk of the solvent).
    • 1 hour at 200 °C (to initiate imidization).
    • 1 hour at 300 °C (to complete imidization and remove residual solvent). The heating should be performed under a slow nitrogen purge. e. After cooling to room temperature, the resulting flexible polyimide film can be carefully peeled from the glass substrate.

Causality and Considerations:

  • Solvent Purity: The presence of water in the DMIA can hydrolyze the dianhydride and lead to a low molecular weight poly(amic acid). Therefore, the use of anhydrous solvent is crucial.

  • Stoichiometry: Precise control over the molar ratio of the diamine and dianhydride is essential for achieving a high molecular weight polymer.

  • Imidization Temperature Profile: The curing schedule is critical. A slow ramp-up in temperature is necessary to prevent rapid solvent boiling, which can create voids in the final film. The final curing temperature must be high enough to ensure complete conversion of the amic acid to the imide, and to remove the high-boiling DMIA.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, alternative to conventional polar aprotic solvents in polymer chemistry. Its physicochemical properties, particularly its high boiling point and potential for unique solvency, warrant a systematic investigation into its performance as a reaction medium and processing solvent for high-performance polymers. The protocols detailed in this guide provide a robust starting point for such research.

Future studies should focus on a quantitative comparison of DMIA with DMAc and NMP in terms of polymer molecular weight, yield, and final polymer properties. Furthermore, a thorough toxicological and environmental assessment of DMIA is necessary to ascertain its viability as a truly "greener" solvent alternative. The insights gained from such research could pave the way for the adoption of a new class of solvents in the synthesis and processing of advanced polymeric materials.

References

Application Notes and Protocols for High-Temperature Reactions in N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of N,N-Dimethylisobutyramide in High-Temperature Synthesis

In the landscape of modern synthetic chemistry, particularly within the demanding realm of drug discovery and development, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. High-temperature reactions are often necessary to overcome significant activation energy barriers, drive challenging cross-couplings, or effect late-stage functionalizations on complex molecular scaffolds. This compound (DMIA) has emerged as a compelling high-boiling polar aprotic solvent, offering a unique combination of high thermal stability, excellent solvating power for a wide range of organic and inorganic compounds, and a safety profile that warrants its consideration as a replacement for more traditional solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

This guide provides a comprehensive overview of the experimental setup, safety protocols, and application of DMIA in high-temperature reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of this versatile solvent to accelerate their synthetic endeavors. The protocols and insights presented herein are grounded in established principles of chemical engineering and reaction chemistry, aiming to provide a trustworthy and authoritative resource.

Physicochemical Properties and Thermal Stability of this compound

A thorough understanding of the solvent's properties is paramount for its safe and effective use in high-temperature applications.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₁₃NON/A
Molecular Weight115.17 g/mol N/A
Boiling Point175-176 °C (at 744 mmHg)N/A
Density0.892 g/mL (at 25 °C)N/A
Flash Point70 °CN/A
SolubilitySoluble in water and common organic solventsN/A

Thermal Stability Considerations:

While a definitive decomposition temperature for this compound under inert atmosphere is not widely published and should be determined experimentally for specific applications, studies on analogous N,N-dialkylamides provide valuable insights. The thermal decomposition of amides can proceed through various pathways, including homolytic cleavage to form radical species. For instance, N,N-dialkoxyamides have been shown to undergo homolysis at temperatures around 155 °C. Given its boiling point of approximately 176 °C, it is reasonable to infer that DMIA possesses good thermal stability for reactions conducted up to and slightly above this temperature, particularly under an inert atmosphere to prevent oxidative degradation. However, for reactions planned at temperatures significantly exceeding its boiling point, which would necessitate a sealed reactor under pressure, a thorough thermal stability analysis (e.g., using thermogravimetric analysis or differential scanning calorimetry) is strongly recommended to identify the onset of decomposition and avoid hazardous conditions.

Experimental Setup for High-Temperature Reactions in this compound

Conducting reactions at elevated temperatures, especially above the solvent's boiling point, requires specialized equipment to ensure safety and precise control over reaction parameters.

Reactor Selection

The choice of reactor is dictated by the desired reaction temperature and pressure.

  • For reactions at or below the boiling point of DMIA (≤ 176 °C): Standard laboratory glassware (e.g., round-bottom flasks) equipped with a reflux condenser, inert gas inlet (e.g., nitrogen or argon), and a reliable heating mantle with a temperature controller are generally sufficient.

  • For reactions above the boiling point of DMIA (> 176 °C): A high-pressure reactor is mandatory. These reactors are typically constructed from robust materials capable of withstanding high temperatures and pressures.

    • Materials of Construction:

      • Stainless Steel (e.g., 316L): Suitable for a wide range of organic reactions.

      • Hastelloy (e.g., C-276): Recommended for reactions involving corrosive reagents or products.

    • Key Features of High-Pressure Reactors:

      • Pressure Rating: Select a reactor with a maximum allowable working pressure that significantly exceeds the expected reaction pressure. Reactors with ratings up to 200 bar are commonly available[1][2].

      • Temperature Rating: Ensure the reactor's maximum operating temperature is well above the intended reaction temperature. Many laboratory-scale reactors can operate safely up to 250 °C or higher[1][2].

      • Sealing Mechanism: A secure and reliable sealing system is critical. Modern reactors often feature fast-locking mechanisms to ensure a proper seal and prevent leaks.

      • Pressure and Temperature Monitoring: The reactor must be equipped with a calibrated pressure gauge and a thermocouple for accurate monitoring of internal conditions.

      • Stirring: Efficient mixing is crucial for homogeneous reactions. Magnetic stirring is suitable for lower viscosity solutions, while overhead mechanical stirring with a magnetic coupling is necessary for more viscous reaction mixtures.

      • Safety Features: A rupture disc is a critical safety feature that will vent the reactor pressure in the event of an unexpected overpressurization, preventing a catastrophic failure of the vessel[3].

Heating and Temperature Control

Precise temperature control is essential for reaction reproducibility and safety.

  • Heating Mantles: For glassware-based setups, a heating mantle connected to a PID temperature controller provides uniform heating.

  • Oil Baths: Silicone oil baths can also be used for uniform heating, but care must be taken to avoid ignition of the oil at very high temperatures.

  • Resistively Heated Reactors: Some modern flow reactors utilize direct resistive heating, allowing for rapid temperature changes and precise control, with capabilities of reaching up to 400 °C[4].

  • Microwave Reactors: Microwave-assisted synthesis is an excellent technique for high-temperature reactions, offering rapid and uniform heating of the reaction mixture. This can lead to significantly shorter reaction times and improved yields. The use of a dedicated laboratory microwave reactor is essential for safety and reproducibility.

Inert Atmosphere

For many high-temperature reactions, particularly those involving organometallic catalysts, maintaining an inert atmosphere is crucial to prevent degradation of reagents and catalysts. This is typically achieved by performing the reaction under a positive pressure of an inert gas like nitrogen or argon. The "evacuate and backfill" technique (typically repeated three times) is a standard procedure for ensuring an inert atmosphere in the reaction vessel before heating.

Safety Protocols for High-Temperature Reactions in this compound

Working with any solvent at elevated temperatures requires strict adherence to safety protocols to mitigate potential hazards.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Consult the glove manufacturer's compatibility chart for DMIA.

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.

  • Ventilation: All high-temperature reactions should be conducted in a well-ventilated fume hood to prevent the inhalation of solvent vapors.

  • Emergency Preparedness:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Have an appropriate fire extinguisher available (e.g., a dry powder or CO₂ extinguisher). Do not use water on a solvent fire.

    • Be familiar with the location of the emergency shut-off for the heating apparatus.

  • Handling and Storage:

    • Avoid contact with skin and eyes.

    • Store DMIA in a cool, dry, and well-ventilated area away from sources of ignition.

    • Keep containers tightly closed when not in use.

Application Notes and Protocols

The high boiling point and excellent solvating properties of DMIA make it a suitable solvent for a variety of high-temperature reactions that are central to drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions

DMIA is an excellent candidate for high-temperature palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The ability of amide solvents to stabilize catalytic intermediates can be beneficial for these transformations.

Workflow for a Generic High-Temperature Cross-Coupling Reaction

G cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Charge reactor with aryl halide, coupling partner, and catalyst prep2 Add DMIA as solvent prep1->prep2 prep3 Seal reactor and purge with inert gas prep2->prep3 react1 Heat to desired temperature (e.g., 150-200 °C) prep3->react1 react2 Monitor reaction progress (TLC, LC-MS, GC-MS) react1->react2 workup1 Cool reactor to room temperature react2->workup1 workup2 Quench reaction and perform aqueous work-up workup1->workup2 workup3 Purify product (e.g., column chromatography) workup2->workup3

Caption: Generalized workflow for high-temperature cross-coupling reactions.

Protocol 1: Hypothetical High-Temperature Suzuki-Miyaura Coupling in DMIA

Objective: To couple an electron-deficient aryl bromide with an arylboronic acid, a reaction that often requires elevated temperatures.

Methodology:

  • To a high-pressure reactor equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a sufficient volume of anhydrous DMIA to achieve a desired concentration (e.g., 0.1 M).

  • Seal the reactor and purge with argon for 15 minutes.

  • Heat the reaction mixture to 180 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (after cooling) and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor and dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Rationale: The high temperature facilitates the catalytic cycle, particularly the oxidative addition and reductive elimination steps. DMIA's ability to dissolve both the organic substrates and the inorganic base is advantageous.

Protocol 2: Conceptual High-Temperature Buchwald-Hartwig Amination in DMIA

Objective: To couple a sterically hindered aryl chloride with a primary amine.

Methodology:

  • In a glovebox, charge a high-pressure reactor with the aryl chloride (1.0 equiv), primary amine (1.2 equiv), a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Add anhydrous, degassed DMIA to the reactor.

  • Seal the reactor, remove it from the glovebox, and place it in a pre-heated heating block at 160 °C.

  • Stir the reaction mixture for the required time, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by flash chromatography.

Rationale: High temperatures are often required to overcome the steric hindrance and lower reactivity of aryl chlorides in Buchwald-Hartwig aminations. DMIA provides a stable, high-boiling medium for this transformation.

Late-Stage Functionalization and C-H Activation

Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound. Many C-H activation reactions require high temperatures to proceed. The use of amide-containing directing groups is a common strategy in C-H activation, and performing these reactions in an amide solvent like DMIA can be beneficial.

Logical Relationship in High-Temperature C-H Activation

G A Complex Molecule (e.g., Drug Candidate) E Late-Stage Functionalization A->E B High Temperature (> 150 °C) B->E C DMIA as Solvent C->E D C-H Activation Catalyst D->E

Caption: Interplay of factors in high-temperature C-H activation.

Conclusion and Future Outlook

This compound is a promising high-temperature solvent for challenging chemical transformations in the pharmaceutical and fine chemical industries. Its high boiling point, excellent solvating power, and favorable safety profile make it an attractive alternative to traditional polar aprotic solvents. The experimental setups and protocols outlined in this guide provide a framework for the successful implementation of DMIA in high-temperature synthesis. As the demand for more efficient and robust synthetic methods continues to grow, the adoption of enabling solvents like DMIA will be crucial for advancing the frontiers of chemical synthesis. Further research into the precise thermal decomposition limits and the exploration of its application in a broader range of high-temperature reactions will undoubtedly solidify its position as a valuable tool in the chemist's arsenal.

References

Application Note & Protocol: Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) from N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-chloro-N,N,2-trimethylpropenylamine, a versatile α-chloro enamine commonly known as Ghosez's Reagent.[1][2] Sourced from the readily available N,N-Dimethylisobutyramide, this reagent is of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[3][4] Its primary utility lies in the conversion of carboxylic acids to their corresponding acid chlorides under remarkably neutral conditions, thereby preserving sensitive functional groups that are often incompatible with traditional halogenating agents.[2][4] This application note details the underlying reaction mechanism, provides a robust, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis.

Introduction and Scientific Context

1-Chloro-N,N,2-trimethylpropenylamine holds a prominent place in the synthetic chemist's toolkit. Developed by Professor Léon Ghosez, its unique reactivity profile enables a range of chemical transformations that are otherwise challenging.[2] Beyond its flagship application in generating acyl chlorides for amide bond formation, particularly in complex peptide synthesis, it serves as a precursor to highly electrophilic keteniminium ions.[5][6][7] These intermediates readily participate in [2+2] cycloaddition reactions, opening pathways to novel carbocyclic and heterocyclic frameworks.[5] Furthermore, Ghosez's reagent is effective for the mild conversion of alcohols to alkyl halides.[2][8]

The synthesis described herein follows a well-established and reliable two-step procedure: the formation of an intermediate Vilsmeier-type iminium salt, followed by dehydrochlorination.[5][9] This method is advantageous due to its scalability, the use of inexpensive starting materials, and its general applicability to a range of substituted amides.[5]

Reaction Mechanism: From Amide to α-Chloro Enamine

The conversion of this compound to 1-chloro-N,N,2-trimethylpropenylamine is analogous to the Vilsmeier-Haack reaction, which typically employs a substituted amide and phosphorus oxychloride to formylate an electron-rich aromatic ring.[10][11][12][13] In this case, the amide itself becomes the substrate for transformation.

Step 1: Formation of the Iminium Chloride Salt The process begins with the reaction of the tertiary amide, this compound, with a chlorinating agent such as phosgene (COCl₂), oxalyl chloride, or phosphorus oxychloride (POCl₃).[5][9] The lone pair of electrons on the amide oxygen attacks the electrophilic chlorinating agent. This is followed by the elimination of a stable byproduct (e.g., CO₂ and HCl from phosgene) and intramolecular chloride attack on the carbonyl carbon, leading to the formation of a reactive α-chloroiminium chloride salt. This salt is a stable, often crystalline, intermediate.

Step 2: Dehydrochlorination to the Enamine The intermediate iminium salt is then treated with a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N). The base abstracts an acidic proton from one of the α-methyl groups, initiating an elimination reaction that expels the second chloride ion and forms the carbon-carbon double bond of the final enamine product.[5] The driving force for this step is the formation of a stable triethylammonium chloride salt, which precipitates from the reaction mixture.

Caption: Reaction mechanism for the synthesis of Ghosez's Reagent.

Experimental Application and Protocols

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[5] It is designed to be a self-validating system, where successful execution of each step ensures the quality required for the next.

Safety Precautions:

  • Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood. All glassware should be checked for defects. Consider using phosgene substitutes like diphosgene or triphosgene, though reaction conditions may require optimization.[14]

  • The reaction of this compound with phosgene is exothermic and requires careful temperature control to prevent runaway reactions.[5]

  • The intermediate iminium salt and the final α-chloro enamine product are highly moisture-sensitive.[5][8] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesKey Properties
Phosgene (COCl₂)98.92~135 g~1.36Extremely toxic gas
This compound115.17130 g1.13Liquid, moisture sensitive[15][16]
Dichloromethane (CH₂Cl₂)84.93150 mL + 200 mL-Anhydrous, distilled from P₂O₅[5]
Triethylamine (Et₃N)101.19140 g1.39Anhydrous, distilled from CaH₂
Petroleum Ether-150 mL + 300 mL-Dry, low-boiling fraction
Detailed Step-by-Step Protocol

Part A: Synthesis of 1-Chlor-N,N,2-trimethylpropaniminium Chloride

  • Setup: Assemble a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler system for safe venting. Flame-dry the entire apparatus under a stream of dry nitrogen.

  • Phosgene Addition: Cool the flask in an acetone-dry ice bath. Introduce approximately 135 g (1.36 moles) of phosgene gas through the inlet tube. Alternatively, pre-condensed liquid phosgene can be carefully added.[5]

  • Amide Addition: Dissolve 130 g (1.13 moles) of this compound in 150 mL of anhydrous dichloromethane.[5] Add this solution dropwise from the dropping funnel to the vigorously stirred phosgene solution over 20-30 minutes. Crucially, maintain the internal temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm gradually to room temperature over approximately 1 hour. Vigorous gas evolution (CO₂) will be observed, and the phosgene will begin to reflux. A white precipitate of the iminium salt will form.[5]

  • Completion: Stir the reaction mixture overnight at room temperature to ensure complete conversion. The result is a thick slurry of the iminium chloride in dichloromethane.

Part B: Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine

  • Base Addition: To the slurry from Part A, slowly add 140 g (1.39 moles) of anhydrous triethylamine from the dropping funnel over 1 hour with vigorous stirring. The reaction is exothermic, and the temperature will rise, causing the dichloromethane to reflux.[5]

  • Stirring: Continue to stir the resulting suspension at room temperature for an additional 2 hours.

  • Precipitation and Filtration: Add 150 mL of dry, low-boiling petroleum ether to the flask to complete the precipitation of triethylamine hydrochloride.[5] Quickly filter the mixture through a sintered-glass funnel under a positive pressure of nitrogen.

  • Washing: Wash the reaction flask and the collected triethylamine hydrochloride precipitate on the filter with an additional 300 mL of petroleum ether to ensure complete transfer and recovery of the product.

  • Solvent Removal: Collect the filtrate in a 1-liter round-bottomed flask. Remove the bulk of the solvent by distillation under a nitrogen atmosphere.

  • Purification: Purify the remaining crude product by fractional distillation through a Vigreux column, again under a nitrogen atmosphere. Collect the fraction boiling at 125–130°C (at 760 mmHg). The expected yield is 93–103 g (69–77%).[5]

  • Storage: The final product is highly hygroscopic and must be stored in a sealed ampule or vial under an inert atmosphere to prevent degradation.[5]

Workflow and Critical Control Points

The success of this synthesis hinges on the rigorous exclusion of moisture and the careful control of temperature, particularly during the initial reaction with phosgene.

G cluster_prep Preparation cluster_stepA Part A: Iminium Salt Formation cluster_stepB Part B: Enamine Formation cluster_purification Workup & Purification reagents Source Anhydrous Reagents & Solvents glassware Flame-Dry All Glassware Under N₂ reagents->glassware charge_phosgene Charge Reactor with Phosgene at -78°C glassware->charge_phosgene add_amide Add Amide Solution Dropwise at 0°C charge_phosgene->add_amide Exothermic! warm_react Warm to RT & Stir Overnight add_amide->warm_react add_base Add Triethylamine Dropwise (Exothermic) warm_react->add_base stir_complete Stir at RT for 2 hours add_base->stir_complete precipitate Add Petroleum Ether to Precipitate Salt stir_complete->precipitate filter Filter Under N₂ precipitate->filter concentrate Remove Solvents by Distillation filter->concentrate distill Fractional Distillation (125-130°C) concentrate->distill store Store Final Product Under Inert Atmosphere distill->store

Caption: Experimental workflow for the synthesis of Ghosez's Reagent.

References

Application Notes & Protocols: Safe Handling and Disposal of N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-DMBA-001

Version: 1.0

Introduction: Understanding N,N-Dimethylisobutyramide

This compound (DMBA), also known as N,N,2-Trimethylpropionamide, is an N,N-disubstituted amide used in various organic synthesis applications.[1] Its utility as a reagent, for example in the preparation of 1-chloro-N,N,2-trimethylpropenylamine, necessitates a thorough understanding of its properties and associated hazards to ensure safe laboratory operations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of DMBA, grounded in established safety principles and regulatory standards. The protocols herein are designed to empower laboratory personnel to work confidently and safely, minimizing exposure risks and ensuring environmental responsibility.

The foundation of safe chemical handling is a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450.[2][3] This guide is intended to supplement, not replace, your institution's specific CHP.

Section 1: Chemical Profile and Hazard Identification

A prerequisite to safe handling is a complete understanding of the chemical's physical properties and inherent hazards. This information directly informs the risk assessment and the selection of appropriate safety controls.

Physicochemical Properties

The properties of DMBA dictate its behavior under laboratory conditions. For instance, its relatively high boiling point and flash point indicate it is a combustible liquid but not highly flammable at room temperature.[1] Its solubility in water is a key consideration for both experimental design and spill cleanup procedures.[1][4]

PropertyValueSource
CAS Number 21678-37-5
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol
Appearance Clear, colorless to slightly yellow liquid[1]
Density 0.892 g/mL at 25 °C
Boiling Point 175-176 °C (at 744 mmHg)
Flash Point 158 °F (70 °C)[1][4]
Water Solubility Soluble[1][4]
Refractive Index n20/D 1.439
GHS Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5] A thorough risk assessment must be conducted before any new procedure involving DMBA.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source Data:[5][6]

The risk assessment process is a fundamental pillar of laboratory safety. It involves a systematic evaluation of the hazards and the likelihood of exposure during a specific procedure to determine the necessary safety controls.

RiskAssessment cluster_0 Risk Assessment Workflow A Identify Hazards (H315, H319, H335) B Evaluate Procedure (Scale, Duration, Conditions) A->B C Assess Exposure Potential (Inhalation, Dermal) B->C D Determine Risk Level (Low, Medium, High) C->D E Implement Controls (Engineering, PPE, Admin) D->E Risk Identified G Re-evaluate / Seek Guidance D->G High / Unacceptable Risk F Proceed with Work E->F

Caption: Risk Assessment Workflow for DMBA.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls over PPE. This principle is central to designing a safe experimental setup.

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of open containers of DMBA must be performed in a certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory irritation by capturing vapors at the source.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.

  • Safety Shower & Eyewash Station: An accessible and operational safety shower and eyewash station must be located near the workstation, as per OSHA requirements, for immediate use in case of accidental contact.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing (e.g., during large-volume transfers or reactions under pressure).

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time and permeation rate for N,N-disubstituted amides. Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat buttoned to its full length is required to protect against splashes and contamination of personal clothing.

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[8] If engineering controls are not feasible or fail, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) may be necessary.[6] Respirator use must be part of a formal respiratory protection program, including fit testing and training, as specified by OSHA standard 29 CFR 1910.134.

PPE_Selection cluster_1 PPE Selection Logic Start Handling DMBA? Q_Eyes Risk of Eye Splash? Start->Q_Eyes A_Goggles Wear Safety Goggles Q_Eyes->A_Goggles Yes Q_Skin Risk of Skin Contact? Q_Eyes->Q_Skin No A_Goggles->Q_Skin A_FaceShield Add Face Shield A_Gloves Wear Nitrile Gloves + Lab Coat Q_Skin->A_Gloves Yes Q_Inhale Work in Fume Hood? Q_Skin->Q_Inhale No A_Gloves->Q_Inhale A_Respirator Respirator Required (Consult EHS) Q_Inhale->A_Respirator No End Proceed Safely Q_Inhale->End Yes A_Respirator->End

Caption: PPE Selection Flowchart for DMBA.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to established protocols is critical for minimizing risk.

General Handling Protocol
  • Preparation: Before starting, ensure the work area is clean and uncluttered. Confirm the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.

  • Chemical Transport: When moving DMBA from storage, use a secondary container (e.g., a bottle carrier) to prevent spills in case the primary container breaks.

  • Dispensing: Conduct all transfers and dispensing of DMBA inside a chemical fume hood. Use a funnel for liquid transfers to minimize splashing.

  • Heating: When heating DMBA, use a well-controlled heating source like a heating mantle or a sand bath. Avoid open flames.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[5] Decontaminate the work surface.

Storage Requirements
  • Store in a tightly closed, properly labeled container.[5] The label must clearly identify the chemical and its hazards.[9]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • DMBA is classified as a combustible liquid (Storage Class 10).[6] Store away from sources of ignition.[5]

  • Recommended storage temperature is between 2-8°C.[1]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate its consequences.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, eliminate all ignition sources.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Clean Up: Wearing appropriate PPE, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

SpillResponse cluster_2 DMBA Spill Response Spill Spill Occurs Assess Assess Size & Risk Spill->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Unmanageable) Assess->LargeSpill Large Alert Alert Area Personnel SmallSpill->Alert Evacuate Evacuate & Call EHS LargeSpill->Evacuate PPE Don PPE Alert->PPE Contain Contain with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to EHS Decon->Report

Caption: Decision Tree for DMBA Spill Response.

Section 5: Waste Disposal Protocol

Proper chemical waste disposal is a legal and ethical requirement, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Waste Characterization and Segregation
  • All DMBA waste, including contaminated materials (gloves, absorbent pads, etc.), must be treated as hazardous waste.[10]

  • Do not mix DMBA waste with other incompatible waste streams. Keep halogenated and non-halogenated solvent wastes separate. As DMBA does not contain halogens, it should be disposed of in a "non-halogenated organic waste" container.

  • Characterizing and segregating waste at the point of generation is a critical best practice.[12]

Waste Collection and Labeling Protocol
  • Container Selection: Use a designated, chemically compatible, and leak-proof container for liquid waste. The container must have a secure, tight-fitting lid.[10]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13]

  • Labeling: Label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Irritant," "Combustible").[9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[10] This is a common EPA violation and is crucial for preventing spills and vapor release.

Final Disposal
  • Request Pickup: Once the waste container is full or has been in the SAA for a specified time (typically up to 12 months, but institutional policies may be stricter), arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.[13]

  • Documentation: Ensure all required paperwork, such as waste manifests, is completed accurately.[11]

  • Empty Containers: Empty containers that held DMBA must also be disposed of as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

References

The Strategic Application of N,N-Dimethylisobutyramide in Modern Organometallic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of N,N-Dimethylisobutyramide (DMiBA) and its burgeoning role in the nuanced field of organometallic chemistry. This guide is crafted for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this versatile amide. We will move beyond a simple recitation of facts to provide a deep, mechanistic understanding of how and why DMiBA can be a powerful tool in the synthesis of complex molecular architectures. Our focus will be on its primary application as a directing group in ortho-metalation reactions, a cornerstone of modern synthetic strategy.

Introduction to this compound (DMiBA)

This compound, a tertiary amide, possesses a unique combination of electronic and steric properties that make it a molecule of significant interest in organometallic synthesis. While structurally similar to more common amide solvents like N,N-dimethylformamide (DMF), its isobutyryl group introduces a level of steric hindrance that can be strategically exploited.

Physicochemical Properties of DMiBA

A thorough understanding of DMiBA's physical characteristics is paramount for its effective application. These properties dictate its behavior as a potential solvent, reagent, and, most importantly, as a directing group in organometallic transformations.

PropertyValueReference
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 175-176 °C at 744 mmHg
Density 0.892 g/mL at 25 °C
Refractive Index n20/D 1.439

Core Application: DMiBA as a Directed Metalation Group (DMG) in Ortho-Lithiation

The most powerful and well-documented application of N,N-disubstituted amides in organometallic chemistry is their function as Directed Metalation Groups (DMGs) in a process known as Directed ortho-Metalation (DoM).[1][2][3] This reaction allows for the highly regioselective functionalization of aromatic rings, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.[4]

The Mechanism of Amide-Directed Ortho-Metalation

The DoM reaction leverages the ability of a heteroatom-containing functional group to coordinate to an organolithium reagent, thereby directing deprotonation to a specific ortho-position on an aromatic ring.[2] In the case of an N,N-dialkylbenzamide, the process unfolds as follows:

  • Coordination: The Lewis acidic lithium atom of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) coordinates to the Lewis basic oxygen atom of the amide carbonyl group. This initial complexation is a crucial step that brings the organolithium reagent into close proximity with the ortho-protons of the aromatic ring.[2][5]

  • Deprotonation: The highly basic alkyl group of the organolithium reagent then abstracts a proton from the sterically most accessible ortho-position. This results in the formation of a stable ortho-lithiated intermediate.[1][5]

  • Electrophilic Quench: The newly formed aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles to introduce a new functional group at the ortho-position.[6]

Figure 1: General mechanism of amide-directed ortho-metalation.

The Role of the Isobutyryl Group in DMiBA

While the general mechanism of DoM applies to DMiBA, the steric bulk of the isobutyryl group ((CH₃)₂CHCO-) compared to a simple formyl (HCO-) or acetyl (CH₃CO-) group is a critical consideration. This steric hindrance can influence several aspects of the reaction:

  • Regioselectivity: In substrates with multiple potential ortho-lithiation sites, the steric bulk of the isobutyryl group may enhance the selectivity for the less hindered position.

  • Reaction Kinetics: The approach of the organolithium reagent to the amide carbonyl may be slowed, potentially requiring longer reaction times or slightly higher temperatures compared to less hindered amides.

  • Stability of the Lithiated Intermediate: The bulky group may provide some kinetic stability to the ortho-lithiated species.

Studies on the rearrangement of N-alkyl arylsulfonamides have shown that steric hindrance from bulky alkyl groups on the nitrogen can significantly influence the outcome of ortho-metalation reactions, often favoring the desired rearrangement pathway by suppressing competing side reactions.[7] A similar principle can be applied to the acyl group of the amide, where the steric bulk of the isobutyryl group in DMiBA can be a tool for controlling reactivity.

Protocol: Directed Ortho-Metalation of an Aromatic Substrate Using an N,N-Dimethylamide Directing Group

This protocol provides a general procedure for the directed ortho-metalation of an aromatic compound bearing an N,N-dimethylamide directing group, such as a derivative of N,N-dimethylbenzamide. This can be adapted for substrates where the amide is formed from DMiBA.

Disclaimer: This protocol is a general guideline and should be adapted based on the specific substrate and electrophile. All reactions involving organolithium reagents must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate safety precautions.[4]

Materials
  • Aromatic substrate with N,N-dimethylamide directing group (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) (1.1 - 1.5 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, 1.1 - 1.5 equiv)

  • Electrophile (1.2 - 2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow

Figure 2: Step-by-step workflow for a directed ortho-metalation experiment.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Dissolution: Add the aromatic amide substrate to the flask and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add the organolithium reagent (s-BuLi or n-BuLi) dropwise to the stirred solution. If using TMEDA, it can be added before the organolithium reagent. A color change is often observed upon addition.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete ortho-lithiation. The optimal time may vary depending on the substrate.

  • Electrophilic Quench: Slowly add the electrophile to the reaction mixture at -78 °C.

  • Reaction Completion: Stir the reaction at -78 °C for an additional 1-3 hours, then allow it to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Organolithium reagents are highly pyrophoric and react violently with water. They must be handled with extreme care under a dry, inert atmosphere. Always use proper syringe and cannula techniques for transferring these reagents.

Future Perspectives

The use of N,N-disubstituted amides as directing groups in ortho-metalation is a mature and powerful strategy in organic synthesis. The unique steric profile of this compound offers an intriguing avenue for further exploration in controlling regioselectivity and reactivity in these transformations. As the demand for highly functionalized and complex aromatic compounds continues to grow, particularly in the pharmaceutical industry, the strategic application of DMiBA and related amides is poised to become an even more valuable tool for the synthetic chemist.

References

Application Note: High-Throughput Analytical Methods for the Quantification of N,N-Dimethylisobutyramide in Complex Reaction Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the quantitative analysis of N,N-Dimethylisobutyramide (DMIA) in typical organic reaction mixtures. As a key intermediate and building block in pharmaceutical and agrochemical synthesis, robust and accurate monitoring of DMIA is critical for reaction optimization, yield determination, and quality control. We present two primary analytical frameworks: a Gas Chromatography-Flame Ionization Detection (GC-FID) method for volatile and thermally stable matrices, and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for broader applicability, including non-volatile reaction components. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to empower researchers to adapt these methods to their specific reaction conditions.

Introduction and Scientific Context

This compound (DMIA) is a tertiary amide of significant interest in organic synthesis. Its structure, featuring a sterically hindered isobutyryl group and two N-methyl groups, imparts specific solubility and reactivity characteristics. DMIA is often prepared via the acylation of dimethylamine with isobutyryl chloride or through amide coupling reactions involving isobutyric acid and dimethylamine, often facilitated by coupling agents.[1][] Monitoring the consumption of starting materials and the formation of DMIA in real-time or at specific reaction endpoints is paramount for process control and optimization.

The analytical challenge lies in accurately quantifying DMIA within a complex matrix that may contain unreacted starting materials, catalysts, coupling agents, bases, and various solvents. The choice of analytical method is therefore dictated by the physicochemical properties of both the analyte (DMIA) and the surrounding reaction components.

Physicochemical Properties of this compound:

PropertyValueSource(s)
Molecular FormulaC6H13NO[3]
Molar Mass115.17 g/mol [4]
Boiling Point175-176 °C (at 744 mmHg)[4]
Density0.892 g/mL (at 25 °C)[4]
Water SolubilitySoluble[3]
FormLiquid[4]

Given its relatively high boiling point and thermal stability, Gas Chromatography (GC) is a viable technique. Its solubility in water also makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an excellent alternative, particularly when dealing with non-volatile matrix components.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Principle of the Method: This method is ideal for reaction mixtures where the primary components are volatile. The sample is diluted in a suitable solvent and injected into the GC system. DMIA is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The Flame Ionization Detector (FID) generates a signal proportional to the amount of carbon-containing analyte combusting in a hydrogen-air flame, providing excellent sensitivity and a wide linear range.[5][6]

Rationale for Method Design
  • Injector and Detector Temperature: The injector temperature is set well above the boiling point of DMIA and other expected analytes to ensure rapid and complete vaporization without thermal degradation. The FID temperature is maintained even higher to prevent condensation and ensure efficient combustion.

  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is chosen. This provides a good balance of selectivity for separating DMIA from common reaction solvents (e.g., DCM, THF, Toluene) and starting materials.

  • Temperature Program: A temperature gradient is employed to ensure good separation of early-eluting volatile solvents from the later-eluting DMIA, while also minimizing the total run time.

  • Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient. However, for complex matrices containing non-volatile salts or catalysts, a liquid-liquid extraction (LLE) is incorporated to clean up the sample and protect the GC inlet and column.[3][7]

Experimental Protocol: GC-FID Analysis

Materials and Reagents:

  • This compound (analytical standard, >99% purity)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Internal Standard (IS), e.g., N,N-Diethylisobutyramide or another suitable stable amide not present in the reaction mixture.

Instrumentation:

  • Gas Chromatograph with FID detector (e.g., Agilent 7890A or equivalent)

  • Capillary GC Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

Procedure:

  • Internal Standard Stock Solution: Accurately prepare a 1000 µg/mL stock solution of the internal standard in dichloromethane.

  • Calibration Standards:

    • Prepare a 1000 µg/mL stock solution of DMIA in dichloromethane.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 500 µg/mL.

    • Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Direct Dilution (for simple matrices): Quench the reaction if necessary. Accurately dilute a known volume (e.g., 100 µL) of the reaction mixture with dichloromethane containing the internal standard (to a final IS concentration of 50 µg/mL) in a volumetric flask to a final volume of 10 mL.

    • Liquid-Liquid Extraction (for complex matrices):

      • Quench the reaction. Transfer an accurately measured aliquot (e.g., 1 mL) of the reaction mixture to a separatory funnel.

      • Add 10 mL of deionized water and 10 mL of ethyl acetate.

      • Shake vigorously for 1-2 minutes. Allow the layers to separate.

      • Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

      • Transfer a known volume of the dried organic extract to a vial and add the internal standard.

  • GC-FID Analysis:

    • Inject 1 µL of the prepared standard or sample into the GC.

    • Run the analysis using the parameters outlined in the table below.

GC-FID Instrumental Parameters:

ParameterSettingRationale
Injector
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks.
Injector Temp.250 °CEnsures complete vaporization of DMIA (b.p. ~176 °C).
Column DB-5 (or equivalent)Mid-polarity phase for good general-purpose separation.
Carrier Gas Helium or HydrogenInert mobile phase.
Flow Rate1.0 mL/min (constant flow)Optimal for column efficiency.
Oven Program
Initial Temp.60 °C, hold for 2 minAllows for separation of volatile solvents.
Ramp Rate15 °C/min to 240 °CEfficiently elutes DMIA and other components.
Final Temp.240 °C, hold for 5 minEnsures all components are eluted from the column.
Detector (FID)
Detector Temp.300 °CPrevents condensation and ensures complete combustion.
H2 Flow30 mL/minFuel for the flame.
Air Flow300 mL/minOxidant for the flame.
Makeup Gas (N2)25 mL/minImproves detector performance.
Data Analysis and Validation
  • Calibration: Generate a calibration curve by plotting the ratio of the peak area of DMIA to the peak area of the internal standard against the concentration of DMIA. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Quantification: Determine the concentration of DMIA in the reaction mixture sample using the regression equation from the calibration curve.

  • Validation: The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines.[8][9]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing RM Reaction Mixture Dilute Dilute with Solvent + Internal Standard RM->Dilute Simple Matrix LLE Liquid-Liquid Extraction RM->LLE Complex Matrix Inject Inject 1 µL into GC Dilute->Inject Dry Dry Organic Phase LLE->Dry Dry->Dilute Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify DMIA Calibrate->Quantify

Caption: Workflow for GC-FID analysis of DMIA.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Method

Principle of the Method: This method is highly versatile and suitable for a wide range of reaction mixtures, especially those containing non-volatile components like salts or coupling agents (e.g., EDC, HOBt).[1] The sample is diluted in the mobile phase, and separation is achieved on a non-polar stationary phase (C18) column. Polar molecules like DMIA have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. Detection is performed using a UV detector, as the amide bond in DMIA exhibits absorbance at low UV wavelengths (~210 nm).

Rationale for Method Design
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide variety of organic molecules, including polar amides.[10][11]

  • Mobile Phase: A gradient of water and acetonitrile is used. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. A small amount of acid (e.g., formic or phosphoric acid) is added to the mobile phase to sharpen the peaks of any ionizable species and to ensure consistent retention times.[12]

  • Detection Wavelength: The amide carbonyl group has a characteristic n→π* transition that results in UV absorbance. A low wavelength, such as 210 nm, is selected to maximize sensitivity for DMIA.

  • Sample Preparation: Sample preparation is typically straightforward, involving dilution with the mobile phase followed by filtration to remove particulate matter that could clog the HPLC system.[13][14]

Experimental Protocol: RP-HPLC-UV Analysis

Materials and Reagents:

  • This compound (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Ortho-phosphoric acid), HPLC grade

  • 0.22 µm Syringe Filters (e.g., PTFE or Nylon)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)

  • RP-HPLC Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax, Supelco, or equivalent)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Calibration Standards:

    • Prepare a 1000 µg/mL stock solution of DMIA in a 50:50 mixture of Mobile Phase A and B.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Quench the reaction if necessary.

    • Accurately dilute a known volume (e.g., 100 µL) of the reaction mixture with the initial mobile phase composition (e.g., 95:5 A:B) in a volumetric flask to a final volume of 10 mL.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 10 µL of the prepared standard or sample into the HPLC.

    • Run the analysis using the parameters outlined in the table below.

HPLC-UV Instrumental Parameters:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard non-polar phase for reversed-phase separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcid improves peak shape; ACN is a strong organic modifier.
Gradient 0-2 min: 5% B2-10 min: 5% to 95% B10-12 min: 95% B12-12.1 min: 95% to 5% B12.1-15 min: 5% BGradient elution separates compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
Detector UV/DAD
Wavelength210 nmMaximizes sensitivity for the amide bond in DMIA.
Injection Vol. 10 µL
Data Analysis and Validation
  • Calibration: Generate a calibration curve by plotting the peak area of DMIA against its concentration. The curve should exhibit excellent linearity (R² ≥ 0.999).

  • Quantification: Determine the concentration of DMIA in the reaction mixture sample from the calibration curve.

  • Specificity: The use of a Diode Array Detector (DAD) can confirm peak purity by comparing the UV spectrum of the analyte peak in the sample to that of a pure standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing RM Reaction Mixture Dilute Dilute with Mobile Phase RM->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve (Area vs. Conc.) Integrate->Calibrate Quantify Quantify DMIA Calibrate->Quantify

Caption: Workflow for RP-HPLC-UV analysis of DMIA.

Method Validation: Ensuring Trustworthiness and Reliability

Both the GC-FID and RP-HPLC methods described must be validated to ensure they are fit for purpose. Validation demonstrates that the analytical procedure is suitable for its intended use, providing reliable, consistent, and accurate data.[9][15] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., starting materials, byproducts, solvents). This is confirmed by the absence of interfering peaks at the retention time of DMIA in a blank (matrix without analyte).

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specified range. A minimum of five concentration levels should be used, and the correlation coefficient (R²) should be ≥ 0.999.

  • Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. Assessed by performing multiple analyses of a homogenous sample, typically expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments, where a known amount of DMIA is added to a blank reaction matrix and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The GC-FID and RP-HPLC-UV methods detailed in this application note provide robust, reliable, and high-throughput solutions for the quantitative analysis of this compound in reaction mixtures. The GC-FID method is particularly suited for volatile matrices, offering high sensitivity. The RP-HPLC method provides broader applicability, especially for reactions involving non-volatile salts and reagents. By understanding the principles behind each method and implementing proper validation, researchers can confidently monitor their reactions, leading to improved process understanding, optimization, and control in the development of pharmaceuticals and other fine chemicals.

References

N,N-Dimethylisobutyramide (DMIBA): A Versatile Medium for Advanced Electrochemical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N,N-Dimethylisobutyramide in Electrochemistry

In the pursuit of novel electrochemical systems with enhanced performance and stability, the choice of the solvent medium is paramount. This compound (DMIBA), a polar aprotic solvent, is emerging as a compelling candidate for a wide range of electrochemical applications, from fundamental mechanistic studies to the development of next-generation energy storage devices and electrosynthesis platforms. Its unique combination of physicochemical properties, including a likely high dielectric constant and a wide electrochemical window, offers significant advantages over conventional solvents.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of DMIBA as a medium for electrochemical studies. We will delve into its key properties, offer detailed protocols for its use, and explore its potential applications, all while grounding the discussion in established electrochemical principles.

Physicochemical Properties of this compound: A Comparative Overview

Understanding the fundamental properties of DMIBA is crucial for its effective implementation in electrochemical experiments. As an N,N-disubstituted amide, DMIBA shares characteristics with other polar aprotic solvents commonly used in electrochemistry, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[1]

PropertyThis compound (DMIBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)Acetonitrile (ACN)
Molecular Formula C₆H₁₃NOC₃H₇NOC₄H₉NOC₂H₃N
Molecular Weight ( g/mol ) 115.1773.0987.1241.05
Boiling Point (°C) 175-17615316582
Density (g/mL at 25°C) 0.8920.9440.940.786
Dielectric Constant (ε) Estimated to be high36.737.837.5
Viscosity (cP at 25°C) Estimated to be low to moderate0.8020.920.343
Electrochemical Window (V vs. Li/Li⁺) Estimated to be wide~4.5>4~4.7

The high boiling point of DMIBA suggests its suitability for experiments requiring elevated temperatures. Its structure, an N,N-disubstituted amide, indicates it is a polar aprotic solvent, capable of dissolving a wide range of organic and inorganic compounds, including common supporting electrolytes.[1][5]

Core Principles: Why Consider DMIBA for Your Electrochemical System?

The efficacy of an electrochemical solvent is largely determined by its dielectric constant, viscosity, and electrochemical window.

  • Dielectric Constant (ε): A high dielectric constant facilitates the dissolution and dissociation of supporting electrolytes, ensuring sufficient ionic conductivity for electrochemical measurements. Polar aprotic solvents like DMAc have a dielectric constant of 37.8, and it is anticipated that DMIBA will have a similarly high value, promoting electrolyte solubility.[4]

  • Viscosity (η): Lower viscosity is generally preferred as it leads to higher ionic mobility and faster mass transport of electroactive species to the electrode surface. While data for DMIBA is unavailable, related N-substituted amides exhibit moderate viscosities.[2]

  • Electrochemical Window: The electrochemical window represents the potential range within which the solvent and electrolyte are stable and do not undergo oxidation or reduction.[6] A wide electrochemical window is crucial for studying redox processes that occur at extreme potentials and for the development of high-voltage energy storage devices. Aprotic polar solvents are known for their wide electrochemical windows.[7][8] For instance, a mixed electrolyte system based on N,N-dimethylacetamide (DMAc) has demonstrated a stability window of over 4 V vs. Li/Li⁺.[3] Given its structural similarity, DMIBA is expected to possess a comparably wide electrochemical window.

Experimental Protocols: A Step-by-Step Guide to Using DMIBA

1. Solvent Purification and Preparation

For most electrochemical applications, high-purity solvents are essential to avoid interference from impurities.

  • Initial Purity Check: Obtain high-purity DMIBA (≥99%).

  • Drying: To remove trace amounts of water, which can be electrochemically active, the solvent can be dried using molecular sieves (3Å or 4Å). For stringent requirements, distillation from a suitable drying agent under reduced pressure may be necessary.

  • Storage: Store the purified solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.

2. Selection and Preparation of Supporting Electrolytes

The supporting electrolyte is crucial for providing ionic conductivity to the solution.

  • Common Supporting Electrolytes: For polar aprotic solvents like DMIBA, tetraalkylammonium salts are excellent choices due to their wide electrochemical windows and good solubility. Commonly used salts include:

    • Tetrabutylammonium tetrafluoroborate (TBABF₄)

    • Tetrabutylammonium hexafluorophosphate (TBAPF₆)

    • Tetrabutylammonium perchlorate (TBAClO₄)

    • Lithium perchlorate (LiClO₄) may also be suitable, particularly for studies involving lithium-ion chemistry.[9]

  • Drying the Electrolyte: The supporting electrolyte should be dried under vacuum at an elevated temperature (e.g., 80-120°C) for several hours before use to remove any absorbed water.

  • Electrolyte Solution Preparation: Prepare the electrolyte solution by dissolving the dried supporting electrolyte in the purified DMIBA to the desired concentration (typically 0.1 M) under an inert atmosphere.

3. Electrochemical Cell Setup and Measurement

A standard three-electrode setup is typically used for cyclic voltammetry and other electrochemical techniques.

experimental_workflow cluster_prep Preparation cluster_cell Electrochemical Cell cluster_measurement Measurement Solvent DMIBA Solvent Purification Purification & Drying Solvent->Purification Electrolyte Supporting Electrolyte (e.g., TBABF₄) Electrolyte->Purification Analyte Analyte of Interest Solution Electrolyte Solution (in Glovebox) Analyte->Solution Purification->Solution WE Working Electrode (e.g., GC, Pt) Solution->WE RE Reference Electrode (e.g., Ag/Ag⁺) Solution->RE CE Counter Electrode (e.g., Pt wire) Solution->CE Potentiostat Potentiostat WE->Potentiostat RE->Potentiostat CE->Potentiostat CV Cyclic Voltammogram Potentiostat->CV

Figure 1: A generalized workflow for performing electrochemical measurements in a DMIBA-based electrolyte system.

  • Working Electrode (WE): The choice of working electrode depends on the specific application and can include glassy carbon (GC), platinum (Pt), or gold (Au). The electrode should be polished and cleaned before each experiment.

  • Reference Electrode (RE): A non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate in DMIBA (Ag/Ag⁺), is recommended. Alternatively, a quasi-reference electrode like a silver or platinum wire can be used, but its potential should be calibrated against a standard redox couple like ferrocene/ferrocenium (Fc/Fc⁺).

  • Counter Electrode (CE): A platinum wire or mesh is commonly used as the counter electrode.

  • Degassing: Before running an experiment, it is essential to degas the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.

Potential Applications of DMIBA in Electrochemical Research

The favorable properties of DMIBA open up a range of potential applications:

  • Organic Electrosynthesis: DMIBA can serve as a medium for the electrochemical synthesis of organic molecules, offering a green and efficient alternative to traditional chemical methods.

  • Energy Storage: Its wide electrochemical window and potential to dissolve various lithium salts make it a candidate for use in high-voltage lithium-ion batteries and other next-generation energy storage systems.

  • Mechanistic Studies: The inert nature of DMIBA over a wide potential range allows for the detailed study of complex redox mechanisms of organic and inorganic compounds without solvent interference.

  • Drug Development: Electrochemical methods are increasingly used to study the redox behavior of drug molecules, which can be relevant to their mechanism of action and metabolic fate. DMIBA provides a stable and versatile medium for such investigations.

signaling_pathway Analyte Analyte (A) Electrode Electrode Surface Analyte->Electrode -e⁻ (Oxidation) Radical_Cation Radical Cation (A⁺•) Dimer Dimer (A-A) Radical_Cation->Dimer Dimerization Product Product Dimer->Product Further Reactions Electrode->Radical_Cation

Figure 2: A simplified schematic of a possible electrochemical reaction pathway (EC mechanism) that can be studied in DMIBA.

Safety and Handling Considerations

As with any chemical, proper safety precautions must be observed when working with this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Storage: Store DMIBA in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, solvent for a variety of electrochemical applications. Its anticipated favorable physicochemical properties, including a high dielectric constant and a wide electrochemical window, make it an attractive alternative to more commonly used solvents. While further experimental characterization of DMIBA's electrochemical properties is warranted, the information and protocols provided in this guide offer a solid foundation for researchers to begin exploring its potential in their own work. The continued investigation of novel solvent systems like DMIBA is essential for advancing the frontiers of electrochemistry and its diverse applications.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylisobutyramide (DMIA) Removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling N,N-Dimethylisobutyramide (DMIA) in your reaction mixtures. As a senior application scientist, I understand the challenges that can arise during the workup phase of an experiment, especially when dealing with high-boiling point polar aprotic solvents like DMIA. This guide provides in-depth troubleshooting advice and frequently asked questions to help you efficiently and effectively remove DMIA from your reaction, ensuring the purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMIA) and why is it difficult to remove?

This compound, also known as N,N,2-Trimethylpropionamide, is a polar aprotic solvent.[1][2][3] Its high boiling point of 175-176 °C at 744 mmHg makes it challenging to remove by simple evaporation under standard laboratory conditions.[1] Like other dipolar aprotic solvents, its miscibility with both aqueous and organic solvents can complicate standard extraction procedures.[4][5]

Q2: What are the key physical properties of DMIA I should be aware of?

Understanding the physical properties of DMIA is crucial for selecting the appropriate removal strategy.

PropertyValueSource
Molecular Formula C6H13NO[3][6]
Molecular Weight 115.17 g/mol [1]
Boiling Point 175-176 °C / 744 mmHg[1]
Density 0.892 g/mL at 25 °C[1]
Form Liquid[1]
Solubility Soluble in water[2]
Q3: Can I remove DMIA using a standard rotary evaporator?

While a standard rotary evaporator can be used, removing high-boiling point solvents like DMIA can be time-consuming and energy-intensive.[4][7] To effectively remove DMIA, you will likely need a high-vacuum pump and a high-temperature bath, which may not be suitable for thermally sensitive compounds.[8]

Troubleshooting Guides: DMIA Removal Strategies

Choosing the right strategy for removing DMIA depends on the properties of your target compound, such as its solubility, stability, and the scale of your reaction.

Caption: Decision-making workflow for DMIA removal.

Aqueous Extraction: The First Line of Defense

Aqueous extraction is often the most straightforward method for removing water-soluble solvents like DMIA.[2][9] The principle is to partition the DMIA into an aqueous phase, leaving your less polar organic product in the organic phase.

Detailed Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). This will help to create a distinct separation between the organic and aqueous layers.

  • Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. For every 5 mL of DMIA, a general guideline is to use at least 5 x 10 mL of water for the washes.[9]

  • Multiple Extractions: Vigorously shake the separatory funnel, allowing the layers to separate. Drain the lower aqueous layer. Repeat the washing process multiple times to ensure complete removal of the DMIA.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic layer and can improve the separation of the layers.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to isolate your product.[9][10]

Troubleshooting:

  • Emulsion Formation: If an emulsion forms, try adding more brine or allowing the mixture to stand for an extended period. Gentle swirling or passing the mixture through a bed of Celite can also help to break the emulsion.

  • Incomplete DMIA Removal: If you suspect residual DMIA, consider a salt-assisted extraction. Adding a salt like lithium chloride (LiCl) to the aqueous wash can increase the polarity of the aqueous phase and enhance the partitioning of DMIA out of the organic layer.[9]

High-Vacuum Distillation: For Thermally Stable Compounds

If your target compound is not volatile and is stable at elevated temperatures, high-vacuum distillation can be an effective method for removing DMIA.[8]

Detailed Protocol:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is properly secured and free of cracks.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump. A vacuum level below 5 torr is often necessary to significantly lower the boiling point of DMIA.[8]

  • Heating: Gently heat the reaction mixture using a heating mantle and a temperature controller. It is crucial to heat the mixture slowly to avoid bumping.

  • Collection: Collect the distilled DMIA in a receiving flask cooled with an ice bath or a cryocool.

  • Monitoring: Monitor the temperature of the vapor and the distillation rate. The distillation is complete when the temperature drops or no more distillate is collected.

Troubleshooting:

  • Bumping: To prevent bumping, use a magnetic stir bar or add boiling chips to the distillation flask.

  • Product Co-distillation: If your product has a relatively low boiling point, it may co-distill with the DMIA. In this case, fractional distillation or another purification method may be necessary.

  • Thermal Decomposition: If your product is heat-sensitive, this method is not suitable. Consider chromatography as an alternative.

Column Chromatography: A Versatile Purification Technique

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It can be used to remove DMIA and other impurities from your product.

Detailed Protocol:

  • Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is commonly used for the purification of many organic compounds.

  • Solvent System (Eluent) Selection: Determine a suitable solvent system that provides good separation between your product and DMIA. This is typically done using thin-layer chromatography (TLC).

  • Column Packing: Pack a chromatography column with the selected stationary phase.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.

Troubleshooting:

  • Poor Separation: If the separation is not adequate, you may need to adjust the polarity of the eluent. A less polar solvent system will generally result in slower elution and better separation.

  • Product Tailing: Tailing on the column can be caused by interactions between your compound and the stationary phase. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent can sometimes mitigate this issue.

Comparison of DMIA Removal Methods
MethodAdvantagesDisadvantagesBest Suited For
Aqueous Extraction Simple, fast, and inexpensive.May not be effective for all compounds; can lead to emulsions.Water-insoluble, stable compounds.
High-Vacuum Distillation Effective for large-scale removal.Requires specialized equipment; not suitable for heat-sensitive compounds.Thermally stable, non-volatile compounds.
Column Chromatography High degree of purification possible; versatile.Can be time-consuming and requires larger volumes of solvent.A wide range of compounds, especially when high purity is required.

References

Technical Support Center: Optimizing Reaction Yield and Selectivity with N,N-Dimethylisobutyramide (DMIBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylisobutyramide (DMIBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using DMIBA as a solvent and reagent. Here, we move beyond simple protocols to address the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Core Properties & Handling: Foundational FAQs

Before initiating any experiment, a thorough understanding of your solvent's properties is paramount. DMIBA is an N,N-disubstituted amide valued for its high polarity and stability, often considered as a potential replacement for N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), particularly as regulatory scrutiny of these solvents increases.[1][2][3]

Q1: What are the key physical properties of DMIBA I should be aware of?

A1: Understanding DMIBA's physical properties is the first step in experimental design, particularly for reaction setup and post-reaction workup. Its high boiling point and water solubility are the most critical parameters to consider.

Table 1: Physical Properties of this compound

PropertyValueSignificance in Experiments
Molecular FormulaC₆H₁₃NO[4][5]Basic information for calculations.
Molecular Weight115.17 g/mol [6]Essential for molarity and stoichiometry calculations.
Boiling Point175-176 °C (at 744 mmHg)[4][6]High boiling point necessitates non-distillative removal methods in most cases (e.g., aqueous extraction). Difficult to remove on a rotary evaporator under standard vacuum.
Density0.892 g/mL (at 25 °C)[4][7][6]Important for accurate measurement by volume.
Flash Point158 °F / 70 °C[4][8]Classified as a combustible liquid; requires appropriate storage and handling away from ignition sources.[7]
Water SolubilitySoluble[4][8]This property is key to its removal from reaction mixtures via aqueous workup.
Refractive Indexn20/D 1.439 (lit.)[4][7][6]Can be used as a quick check for solvent identity and purity.

Q2: What are the primary safety precautions for handling DMIBA?

A2: DMIBA is classified as an irritant.[4][7] It is irritating to the eyes, respiratory system, and skin.[4] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and safety goggles or a face shield.[7][9]

  • Ventilation: Handle DMIBA in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It is classified as a combustible liquid, so store it away from heat and ignition sources.

  • In case of contact: If it comes into contact with your eyes, rinse immediately with plenty of water and seek medical advice.[4][9] For skin contact, wash off immediately with plenty of water.[9]

Section 2: Troubleshooting Guide for Reaction Optimization

Low yield and poor selectivity are common hurdles in synthesis. This section addresses specific issues you may encounter when using DMIBA.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common issues in reactions involving DMIBA.

G start Problem Identified (e.g., Low Yield, Poor Selectivity) check_purity Step 1: Verify Purity of Starting Materials & DMIBA start->check_purity check_conditions Step 2: Evaluate Reaction Conditions (Temp, Time, Concentration) check_purity->check_conditions Purity Confirmed solution_purity Solution: Purify Reagents/ Use Anhydrous DMIBA check_purity->solution_purity Impurity Found check_side_reactions Step 3: Analyze for Potential Side Reactions check_conditions->check_side_reactions Conditions Appear Optimal solution_conditions Solution: Optimize Parameters (e.g., Lower Temp, Dilute) check_conditions->solution_conditions Suboptimal Parameters check_workup Step 4: Review Workup & Purification Protocol check_side_reactions->check_workup No Obvious Side Products solution_side_reactions Solution: Add Scavengers/ Change Reagents/Protecting Groups check_side_reactions->solution_side_reactions Side Products Identified solution_workup Solution: Modify Extraction/ Chromatography Method check_workup->solution_workup Product Loss During Workup end Reaction Optimized check_workup->end Protocol Confirmed Effective solution_purity->end solution_conditions->end solution_side_reactions->end solution_workup->end

Caption: A systematic workflow for troubleshooting reactions using DMIBA.

Q3: My reaction yield is consistently low. What are the most likely causes related to DMIBA?

A3: Low yield can stem from several factors. When DMIBA is the solvent, the primary suspects are:

  • Incomplete Reaction: DMIBA is a polar aprotic solvent, similar to DMF and NMP, and is effective at solvating a wide range of reagents.[3][10] However, for some reactions, particularly those involving large, nonpolar molecules or certain organometallics, its solvating power may be insufficient, leading to poor reaction rates.

    • Expert Tip: Consider using DMIBA in a binary mixture with a less polar co-solvent like 2-MeTHF or toluene. This can enhance substrate solubility without sacrificing the benefits of a polar medium. Green chemistry studies on peptide synthesis have shown that specific binary mixtures can be viable alternatives to neat DMF.[11]

  • Product Loss During Workup: This is the most common culprit. Due to DMIBA's high boiling point (175-176 °C) and water solubility, removing it can be challenging.[7][8] If your product has any water solubility, it can be lost during aqueous extraction. Attempting to remove DMIBA via rotary evaporation is often futile and can lead to product decomposition if high temperatures are required.

    • Expert Tip: See the detailed protocol in Section 3 for effectively removing DMIBA from a reaction mixture.

  • Moisture Contamination: Like other amide solvents, DMIBA can absorb atmospheric moisture. In moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain transition metal catalysts), this water content can quench reagents and kill catalysis, drastically reducing yield.

    • Expert Tip: For anhydrous reactions, use a freshly opened bottle of DMIBA or dry it over activated molecular sieves (4Å) prior to use.

Q4: I am observing significant side products and poor selectivity. How can the choice of DMIBA as a solvent influence this?

A4: Poor selectivity is often a result of competing reaction pathways. The solvent can play a critical role in dictating which pathway is favored.[12]

  • Thermal Degradation: DMIBA's high boiling point allows for reactions to be run at elevated temperatures. However, this can also provide enough energy to access undesired, higher-activation-energy pathways or cause thermal decomposition of sensitive starting materials or products.

    • Expert Tip: If you suspect thermal decomposition, try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Basicity and Nucleophilicity: While generally considered a non-reactive solvent, the lone pair on the amide nitrogen can exhibit weak basicity or nucleophilicity under certain conditions, especially at high temperatures or with highly electrophilic species. This is less of a concern than with DMF, which can be a source of dimethylamine or act as a formylating agent.[10] However, for extremely sensitive substrates, this potential should not be entirely dismissed.

  • Solvent Effects on Transition States: The high polarity of DMIBA can stabilize charged intermediates or transition states differently than less polar solvents. This can alter the energy landscape of competing reaction pathways, thereby changing the product ratio (selectivity).[13]

    • Expert Tip: If you are struggling with selectivity in DMIBA, screen other polar aprotic solvents (e.g., DMSO, Acetonitrile, NBP) or even less polar options (e.g., THF, Dioxane) to see how the solvent environment affects the product distribution. This empirical screening is often the fastest path to a solution.

Section 3: Post-Reaction Workup & Purification

The physical properties of DMIBA present a unique set of challenges for product isolation. Standard laboratory techniques must be adapted.

Q5: What is the most reliable method for removing DMIBA after a reaction?

A5: Given its high boiling point and water solubility, an aqueous extractive workup is the industry-standard method. Simple rotary evaporation is not a viable option.

Detailed Protocol: Extractive Removal of DMIBA

This protocol is designed for reactions where the desired product has low water solubility.

  • Cool the Reaction Mixture: Ensure the reaction mixture is cooled to room temperature.

  • Dilute with an Immiscible Organic Solvent: Add an organic solvent in which your product is highly soluble but which is immiscible with water (e.g., Ethyl Acetate, Dichloromethane, MTBE). A volume 3-5 times that of the DMIBA used is a good starting point.

  • Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel. Wash the organic layer repeatedly with water. For every 10 mL of DMIBA, use at least 5 washes of 20-30 mL of water each. The high number of washes is critical to efficiently partition the DMIBA into the aqueous phase.[14]

  • Incorporate a Brine Wash: After the water washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps break any emulsions that may have formed and removes residual water from the organic layer.[14]

  • Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. This will yield the crude product, now free of DMIBA.

  • Proceed to Final Purification: The crude product can now be purified by standard methods like column chromatography, recrystallization, or distillation.[15][16]

Purification Strategy Decision Tree

The choice of purification method depends heavily on the properties of your product.

G start Reaction Complete in DMIBA product_sol Is Product Water-Soluble? start->product_sol extraction Perform Aqueous Extractive Workup product_sol->extraction No lyophilization Consider Lyophilization or Reverse-Phase Chromatography product_sol->lyophilization Yes product_state Is Crude Product Solid or Oil? extraction->product_state chromatography Purify via Column Chromatography recrystallization Purify via Recrystallization/Trituration product_state->chromatography Oil product_state->recrystallization Solid

Caption: Decision tree for post-reaction purification from DMIBA.

Q6: My product is an oil or gum after removing the extraction solvent. How can I get it to solidify?

A6: This is a common issue when trace amounts of high-boiling solvents remain or when the product itself is not highly crystalline.[17]

  • Trituration: Try stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as n-pentane, hexane, or diethyl ether. This can wash away non-polar impurities and often induces crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.[17]

  • High Vacuum: Place the crude product under a high vacuum for several hours (or overnight) to remove any residual extraction solvent or trace DMIBA. Gentle heating (40-50 °C) can aid this process, provided the product is thermally stable.

Section 4: FAQs on Specific Applications

Q7: When should I consider using DMIBA instead of DMF or NMP?

A7: DMIBA is a valuable alternative when:

  • Regulatory Compliance is a Concern: DMF and NMP face increasing restrictions due to their classification as reproductive toxins (reprotoxic).[1][2][3] DMIBA is not currently under the same level of scrutiny, making it a "greener" choice for process development with long-term viability in mind.

  • Avoiding Formylation or Amine byproducts: DMF can decompose to dimethylamine, which can cause side reactions, particularly in peptide synthesis by prematurely removing Fmoc protecting groups.[10] It can also act as a formylating agent under certain conditions. DMIBA does not present these specific risks.

  • High-Temperature Applications are Needed: Its high boiling point and thermal stability make it suitable for reactions requiring sustained high temperatures where solvents like THF or DCM would be inappropriate.

Q8: Are there specific challenges when using DMIBA in metal-catalyzed cross-coupling reactions?

A8: Yes. While DMIBA can be an excellent solvent for many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), its high polarity and coordinating ability can be a double-edged sword.

  • Catalyst Solubility: It is generally excellent at dissolving both the organometallic catalyst precursors and the organic/inorganic bases used.

  • Ligand Competition: The amide oxygen in DMIBA can act as a weak ligand, potentially coordinating to the metal center. In some catalytic systems, this can interfere with the binding of the desired phosphine or N-heterocyclic carbene (NHC) ligand, slowing down or inhibiting the catalytic cycle.[18]

    • Expert Tip: If you observe catalyst deactivation or slow turnover in DMIBA, consider switching to a less coordinating solvent like toluene, dioxane, or CPME, or increasing the concentration of your primary ligand.

References

Common side reactions and byproducts when using N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to N,N-Dimethylisobutyramide (DMIA)

Welcome to the technical support center for this compound (DMIA). This guide is designed for researchers, scientists, and drug development professionals who utilize DMIA as a solvent or synthetic intermediate. As a polar aprotic solvent and a versatile building block, DMIA is valued for its stability and reactivity profile.[1] However, like any reagent, its use can sometimes lead to unexpected outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential side reactions and byproducts, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions - Stability, Handling, and Prophylactic Measures

This section addresses common queries regarding the fundamental properties and handling of DMIA to prevent issues before they arise.

Q1: My reaction requires strictly anhydrous conditions. How stable is DMIA to trace amounts of water, and what are the consequences of contamination?

A1: While N,N-disubstituted amides like DMIA are generally considered stable, they are susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. Tertiary amides are known to be more resistant to hydrolysis than primary or secondary amides, but this reaction can still become a significant source of impurities over long reaction times or under harsh conditions.[2][3]

  • Causality: The carbonyl carbon of the amide is electrophilic and can be attacked by water. This process is catalyzed by acid (which protonates the carbonyl oxygen, increasing electrophilicity) or base (which generates the more nucleophilic hydroxide ion).

  • Byproducts: The hydrolysis of DMIA yields isobutyric acid and dimethylamine. The formation of dimethylamine, a volatile base, can alter the pH of your reaction, potentially catalyzing other unwanted side reactions. Isobutyric acid can be challenging to separate from certain products.

  • Preventative Measures:

    • Use High-Purity Solvent: Always use a high-purity, anhydrous grade of DMIA for moisture-sensitive reactions.

    • Proper Storage: Store DMIA under an inert atmosphere (e.g., nitrogen or argon) and with a desiccant if necessary.

    • Inert Atmosphere: Run reactions under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Q2: I need to run a reaction at an elevated temperature. What is the thermal stability of DMIA, and what byproducts can I expect from decomposition?

A2: DMIA has a relatively high boiling point of 175-176 °C at 744 mmHg, indicating good thermal stability for most standard organic reactions.[4] However, prolonged heating at or near its boiling point, or in the presence of certain catalysts, can induce thermal decomposition.

  • Causality: At high temperatures, C-N and C-C bond cleavage can occur. Studies on the thermal decomposition of similar organic molecules show the emission of various gaseous byproducts.[5][6]

  • Potential Byproducts: While specific decomposition pathways for DMIA are not extensively documented, analogies to other amides suggest potential byproducts could include carbon dioxide (CO₂), ammonia (NH₃), hydrogen cyanide (HCN), and various hydrocarbon fragments resulting from radical reactions.[5] The appearance of a dark brown or black color is a common indicator of thermal decomposition.

  • Preventative Measures:

    • Temperature Control: Maintain a reaction temperature well below the boiling point of DMIA whenever possible. A good rule of thumb is to not exceed 150 °C for extended periods.

    • Reaction Time: Minimize reaction time at elevated temperatures.

    • Catalyst Choice: Be aware that certain metals or strong acids/bases can lower the decomposition temperature.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a systematic approach to identifying and resolving specific issues encountered during experiments involving DMIA.

Issue 1: Formation of Acidic and Basic Impurities Detected
  • Symptoms: You observe a change in the pH of your reaction mixture, or your work-up is complicated by the presence of unexpected acidic or basic compounds. Post-purification analysis (NMR, LC-MS) shows peaks corresponding to isobutyric acid (MW: 88.11) and/or dimethylamine (MW: 45.08).

  • Primary Cause: This is a classic sign of DMIA hydrolysis, as detailed in Q1. It is often exacerbated by reaction conditions.

  • Troubleshooting Protocol:

    • Confirm Identity: Use a co-injection of authentic samples of isobutyric acid and a salt of dimethylamine (e.g., dimethylamine hydrochloride) in your LC-MS or GC-MS to confirm the identity of the byproducts.

    • Review Reaction Conditions:

      • pH: Were strong acids or bases used? Even catalytic amounts can promote hydrolysis over time.

      • Water Content: Was the reaction run under strictly anhydrous conditions? Re-evaluate the dryness of all reagents and solvents.

      • Temperature: Was the reaction heated? Hydrolysis rates increase significantly with temperature.

    • Mitigation Strategy:

      • If the reaction is complete, perform an aqueous work-up. A dilute base wash (e.g., saturated NaHCO₃ solution) will remove the isobutyric acid impurity, while a dilute acid wash (e.g., 1 M HCl) will remove the dimethylamine. Be sure your desired product is stable to these conditions.

  • Mechanism of Hydrolysis:

    Caption: Acid and base-catalyzed hydrolysis pathways of DMIA.

Issue 2: Unexpected Reactivity with Strong Bases
  • Symptoms: When using a strong, non-nucleophilic base (e.g., LDA, NaHMDS), your reaction mixture develops a color, and the reaction profile becomes complex, showing multiple new spots by TLC or peaks by LC-MS. You may observe byproducts with higher molecular weights.

  • Primary Cause: Although the amide protons are absent, the α-proton on the isobutyryl group is acidic and can be deprotonated by a sufficiently strong base to form an enolate. This enolate is a potent nucleophile and can participate in side reactions.

  • Causality: The use of strong bases like lithium diisopropylamide (LDA) is designed to deprotonate carbons.[7] The resulting DMIA enolate can react with another molecule of DMIA (self-condensation) or with other electrophiles present in the reaction mixture.

  • Troubleshooting Protocol:

    • Lower Temperature: Perform the deprotonation at a low temperature (e.g., -78 °C) to improve selectivity and minimize side reactions.

    • Base Selection: Consider if a weaker, non-nucleophilic base is sufficient for your desired transformation.

    • Order of Addition: Add the base slowly to a solution of your substrate and DMIA at low temperature. Alternatively, if deprotonating another species, add it slowly to the base to avoid high local concentrations.

  • Table 1: Base Compatibility with DMIA

BaseCompatibilityRationale
K₂CO₃, Cs₂CO₃High Generally not strong enough to deprotonate the α-carbon.
Et₃N, DIPEAHigh Sterically hindered and not basic enough to cause significant enolate formation.
NaH, KHModerate Can deprotonate the α-carbon, especially at elevated temperatures. Use with caution at low temperatures.
LDA, n-BuLi, NaHMDSLow (High Risk) Will readily deprotonate the α-carbon, leading to enolate formation and potential side reactions.[7]

Part 3: Purification and Work-up Strategies

Effectively purifying your target compound from DMIA and its related byproducts is crucial for obtaining accurate results.

Q3: How can I efficiently remove residual DMIA from my reaction product after the reaction is complete?

A3: DMIA is a polar, water-soluble liquid with a high boiling point, which can make its removal challenging.[4]

  • Strategy 1: Aqueous Extraction: If your product is not water-soluble, perform multiple extractions with water or brine. Since DMIA is soluble in water, this will partition the solvent into the aqueous layer.[4] This is the most common and effective method.

  • Strategy 2: High-Vacuum Distillation/Evaporation: If your product is non-volatile and thermally stable, residual DMIA can be removed under high vacuum using a rotary evaporator with a high-temperature bath or a Kugelrohr apparatus.

  • Strategy 3: Chromatography: Standard silica gel chromatography can separate DMIA from less polar compounds. However, its polarity may cause it to co-elute with polar products. In such cases, reverse-phase chromatography (C18) may be a more effective alternative.

Troubleshooting Flowchart for Unexpected Byproducts

troubleshooting decision decision step step start Unexpected Byproduct Detected step1 1. Characterize Byproduct (LC-MS, GC-MS, NMR) start->step1 decision1 Byproduct MW matches DMIA hydrolysis products? step1->decision1 step2a Cause: Hydrolysis Action: See Issue 1 - Check H₂O content - Use milder pH - Lower temperature decision1->step2a Yes decision2 Strong base used? decision1->decision2 No step2b Cause: Enolate Side Reaction Action: See Issue 2 - Lower deprotonation temp - Use weaker base decision2->step2b Yes decision3 High temp (>150 °C) used for >1 hr? decision2->decision3 No step2c Cause: Thermal Decomposition Action: See Q2 - Lower reaction temp - Reduce heating time decision3->step2c Yes step_final Consider other side reactions: - Reactivity with substrate - Impurities in starting materials decision3->step_final No

Caption: A logical workflow for diagnosing the source of byproducts when using DMIA.

References

Technical Support Center: Purification of Crude N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of crude N,N-Dimethylisobutyramide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining high-purity this compound in a laboratory setting.

I. Understanding the Impurity Profile of Crude this compound

Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of this compound, typically via the acylation of dimethylamine with isobutyryl chloride or isobutyric acid, can result in a variety of byproducts and unreacted starting materials.

Common Impurities:

  • Unreacted Starting Materials:

    • Isobutyric acid or Isobutyryl chloride

    • Dimethylamine (often as a hydrochloride salt)

  • Byproducts of Synthesis:

    • Hydrolysis of isobutyryl chloride to isobutyric acid.

    • Side reactions involving the coupling agents or solvents used.[1]

  • Residual Solvents:

    • Solvents used during the synthesis and initial workup (e.g., dichloromethane, diethyl ether, toluene).

The nature and quantity of these impurities will dictate the most effective purification strategy. A preliminary analysis of the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for impurity profiling.[2][3]

II. Strategic Selection of a Purification Technique

The choice of purification method is contingent on the impurity profile, the desired final purity, and the scale of the purification. Below is a decision-making workflow to guide your selection.

Purification_Strategy start Crude this compound purity_check Assess Impurity Profile (GC-MS, NMR) start->purity_check high_boiling_impurities High-Boiling Impurities Present? purity_check->high_boiling_impurities low_boiling_impurities Low-Boiling Impurities Present? high_boiling_impurities->low_boiling_impurities No distillation Fractional Vacuum Distillation high_boiling_impurities->distillation Yes acidic_basic_impurities Acidic/Basic Impurities Present? low_boiling_impurities->acidic_basic_impurities No low_boiling_impurities->distillation Yes extraction Liquid-Liquid Extraction acidic_basic_impurities->extraction Yes recrystallization Recrystallization (if solid impurities or for polishing) acidic_basic_impurities->recrystallization No end Pure this compound distillation->end extraction->distillation Followed by recrystallization->end

Caption: Decision workflow for selecting the optimal purification strategy.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Fractional Vacuum Distillation

Q1: My this compound is decomposing during distillation, indicated by darkening of the liquid and a drop in vacuum. What's happening and how can I prevent it?

A1:

  • Cause: N,N-disubstituted amides can be susceptible to thermal decomposition at elevated temperatures.[4][5] The boiling point of this compound is 175-176 °C at atmospheric pressure, which may be high enough to induce some degradation.

  • Solution: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the amide, allowing for distillation at a lower, less destructive temperature.[6][7]

    • Expert Tip: Aim for a vacuum level that brings the boiling point of your product into the 100-140 °C range. A well-sealed system with a water aspirator or a vacuum pump is essential.[6] Always use a stir bar to prevent bumping, as boiling stones are ineffective under vacuum.[6]

Q2: I'm getting poor separation between my product and a close-boiling impurity during fractional distillation. How can I improve the separation efficiency?

A2:

  • Cause: Poor separation efficiency can be due to several factors: distilling too quickly, insufficient theoretical plates in the fractionating column, or poor insulation.

  • Solutions:

    • Reduce the Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles on the packing material of the fractionating column, leading to better separation.

    • Increase Theoretical Plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.

Liquid-Liquid Extraction

Q3: I'm performing a liquid-liquid extraction to remove acidic (isobutyric acid) and basic (dimethylamine) impurities, but I'm forming a stable emulsion. How can I break it?

A3:

  • Cause: Emulsions are common when dealing with mixtures containing compounds that can act as surfactants. The presence of salts or a high pH can also contribute to emulsion formation.

  • Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[8]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Filtration: In stubborn cases, passing the emulsified layer through a pad of celite or glass wool can help to break it.

Q4: After extraction and solvent evaporation, my product is still wet. How can I effectively dry the organic layer?

A4:

  • Cause: Water has some solubility in many organic solvents.

  • Solutions:

    • Use a Drying Agent: After separating the organic layer, add an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the solution.[9] The drying agent will absorb the dissolved water.

    • Brine Wash: Before adding the drying agent, wash the organic layer with brine. This will remove the bulk of the dissolved water.[10]

Recrystallization

Q5: I'm trying to "polish" my distilled this compound by removing a solid impurity, but I can't find a suitable solvent for recrystallization. What should I do?

A5:

  • Cause: Finding a single solvent that dissolves the compound when hot but not when cold can be challenging, especially for a liquid product. Recrystallization is primarily for solid compounds.[11] However, it can be used to remove solid impurities from a liquid product.

  • Solution:

    • Focus on Removing the Impurity: If the impurity is a solid, you can dissolve your liquid product in a suitable solvent in which the impurity is insoluble, and then filter the mixture.

    • Mixed Solvent System: For purifying solid amides, a mixed solvent system is often effective.[12] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce crystallization. For amides, polar solvents like ethanol or acetonitrile are good starting points.[12]

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for removing unreacted isobutyric acid from my crude this compound?

A1: A liquid-liquid extraction is the most efficient method. Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane). Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The isobutyric acid will be deprotonated to sodium isobutyrate, which is soluble in the aqueous layer and can be separated.[10]

Q2: How can I remove residual dimethylamine from the product?

A2: Similar to removing acidic impurities, a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl) is effective. The dimethylamine will be protonated to form dimethylammonium chloride, which is water-soluble and will be partitioned into the aqueous phase.[10]

Q3: Is this compound susceptible to hydrolysis during aqueous workup?

A3: Amides can undergo hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure and heat.[13][14] During extraction, it is advisable to use dilute acidic and basic solutions and to perform the washes expeditiously. If possible, conduct the extractions at a reduced temperature (e.g., using an ice bath) to minimize the risk of hydrolysis.[8]

Q4: What is the best way to monitor the purity of my this compound during the purification process?

A4: For a volatile compound like this compound, Gas Chromatography (GC) is an excellent technique. It allows for the separation and quantification of the main product and any volatile impurities. Coupling the GC to a Mass Spectrometer (GC-MS) will also aid in the identification of the impurities.[3][15]

Q5: What are the key safety precautions I should take when purifying this compound?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

  • This compound is irritating to the eyes, respiratory system, and skin. Avoid inhalation of vapors and contact with skin and eyes.

  • Be aware of the flammability of the organic solvents used in extraction and handle them away from ignition sources.

V. Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum.[6]

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Collecting Fractions: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[7]

Protocol 2: Purification by Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Acid Wash: Add a dilute aqueous solution of HCl (e.g., 1M) to the separatory funnel. Stopper the funnel, invert, and gently shake, venting frequently to release any pressure.[17] Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Add a dilute aqueous solution of NaHCO₃ to the separatory funnel. Repeat the shaking and separation procedure.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of dissolved water.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and allow it to stand for 10-15 minutes.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

VI. Data Summary

PropertyValueReference
Boiling Point 175-176 °C (at 744 mmHg)
Density 0.892 g/mL (at 25 °C)
Solubility Soluble in water

VII. References

  • CHEMLIB. (2018, June 14). Liquid-Liquid Extraction [Video]. YouTube. --INVALID-LINK--

  • Instructables. (n.d.). Liquid-liquid Extraction : 4 Steps. Instructables. --INVALID-LINK--

  • LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. --INVALID-LINK--

  • LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides. Royal Society of Chemistry. --INVALID-LINK--

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Preventing hydrolysis of N-Isobutylbenzamide during workup. BenchChem. --INVALID-LINK--

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. --INVALID-LINK--

  • SciProfiles. (2011, April 5). Publication: Synthesis and thermal decomposition of N,N-dialkoxyamides. SciProfiles. --INVALID-LINK--

  • ResearchGate. (1970, January 1). Acidic and Basic Amide Hydrolysis. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich. --INVALID-LINK--

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Pearson. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--

  • ResearchGate. (2017, May 20). Problem in separation of water soluble amide product. ResearchGate. --INVALID-LINK--

  • IAJPS. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Indo American Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule. --INVALID-LINK--

  • ResearchGate. (n.d.). The procedure of fraction distillation in a laboratory. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Myristic Amide Synthesis and Purification. BenchChem. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific. --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrolysis of amide bonds under acidic and basic conditions. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich. --INVALID-LINK--

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides. Semantic Scholar. --INVALID-LINK--

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. --INVALID-LINK--

  • Amrita Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Amrita Virtual Lab. --INVALID-LINK--

  • LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. --INVALID-LINK--

  • Indo American Journal of Pharmaceutical Sciences. (2018, April). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Lisa Nichols. (2022, April 8). Vacuum Distillation [Video]. YouTube. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-Isobutylbenzamide by Recrystallization. BenchChem. --INVALID-LINK--

  • PubMed. (n.d.). Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. PubMed. --INVALID-LINK--

  • Shimadzu. (n.d.). Impurities Analysis. Shimadzu. --INVALID-LINK--

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. ResearchGate. --INVALID-LINK--

  • WSU Chemistry 410. (2021, May 17). Vacuum Distillation [Video]. YouTube. --INVALID-LINK--

  • Mass Spectrometry Facility. (n.d.). Waters UPLC Troubleshooting and Diagnostics. Mass Spectrometry Facility. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude N,N-Dimethylbenzenecarbothioamide by Recrystallization. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purifying Homovanillonitrile by Recrystallization. BenchChem. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Solubility in N,N-Dimethylisobutyramide (DMIBA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethylisobutyramide (DMIBA) is a high-boiling, polar aprotic solvent increasingly utilized in chemical synthesis and drug development for its excellent thermal stability and ability to dissolve a wide range of organic molecules.[1] As an N,N-disubstituted amide, it shares properties with other common solvents in this class, such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAC).[1][2] However, its unique branched alkyl structure can offer different solubility characteristics.

This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of their starting materials in DMIBA. It provides a structured approach to troubleshooting, from initial rapid-assessment FAQs to in-depth experimental protocols, all grounded in the fundamental principles of physical and organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My starting material is not dissolving in DMIBA at room temperature. What are the first simple steps I should take?

A1: Before moving to more complex methods, start with the most straightforward techniques. First, ensure the polarity of your starting material is a reasonable match for a polar aprotic solvent like DMIBA. Then, consider gentle heating and increased agitation. Many dissolution processes are endothermic, meaning solubility increases with temperature.[3] Additionally, more vigorous stirring or vortexing can enhance the dissolution rate by increasing the interaction between the solvent and the solute's surface.

Q2: How does the particle size of my starting material affect its solubility in DMIBA?

A2: A smaller particle size significantly increases the surface area-to-volume ratio of your solid, which can lead to a faster dissolution rate.[4] If you are working with a crystalline solid, grinding it into a fine powder before adding it to the DMIBA can be a simple and effective way to improve how quickly it dissolves. Techniques like micronization can be employed for more significant particle size reduction.[5]

Q3: Can adding a small amount of another solvent help?

A3: Yes, this technique is known as co-solvency and is a powerful method for enhancing solubility.[6] The addition of a co-solvent can alter the overall polarity of the solvent system, making it more favorable for your specific solute.[7] The choice of co-solvent will depend on the properties of your starting material.

Q4: I've noticed my starting material is an amine salt. Could this be the issue?

A4: Yes, the solubility of salts in polar aprotic solvents can be limited. If your starting material is a salt (e.g., a hydrochloride salt of an amine), its ionic nature might not be well-solvated by DMIBA. In such cases, converting the salt to the corresponding freebase by treatment with a suitable non-aqueous base may dramatically improve solubility.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Physical Parameters

If basic steps have not resolved the solubility issue, a more systematic approach to optimizing the physical conditions of your experiment is warranted.

Causality: The dissolution of a solid in a liquid involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8] For many organic solids, the energy required to break the crystal lattice energy is greater than the energy released upon solvation, making the overall process endothermic. In these cases, increasing the temperature provides the necessary energy to favor dissolution.

Experimental Protocol: Temperature Screening

  • Place a known amount of your starting material and DMIBA in a vial equipped with a magnetic stir bar.

  • Begin stirring at room temperature and observe for 5-10 minutes.

  • Gradually increase the temperature in 10 °C increments, holding at each new temperature for 5-10 minutes while observing for dissolution.

  • Note the temperature at which complete dissolution occurs. Be mindful of the thermal stability of your starting material.

Causality: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the liquid—the rapid formation and collapse of microscopic bubbles.[9] This process generates intense localized energy, which can effectively break down intermolecular interactions in the solid solute, thereby accelerating dissolution.[10][11] It is particularly useful for materials that are resistant to dissolution by simple stirring.[12]

Experimental Protocol: Ultrasonic-Assisted Dissolution

  • Prepare a slurry of your starting material in DMIBA in a suitable vessel.

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating, unless heating is also desired.

  • Visually inspect the mixture after each sonication period to assess the degree of dissolution.

Guide 2: Chemical Environment Modification

When physical methods are insufficient, altering the chemical nature of the solvent system is the next logical step.

Causality: The principle of "like dissolves like" is governed by the polarity and intermolecular forces of the solute and solvent. DMIBA is a polar aprotic solvent. If your starting material has significant non-polar character, its solubility in pure DMIBA may be limited. The addition of a miscible co-solvent can fine-tune the polarity of the solvent mixture to better match that of the solute, thereby enhancing solubility.[7][13]

Choosing a Co-Solvent:

  • For less polar starting materials: Consider adding a less polar, miscible co-solvent such as toluene or tetrahydrofuran (THF).

  • For more polar starting materials that may benefit from hydrogen bonding: A small amount of a polar protic co-solvent like isopropanol could be beneficial, but be aware this may alter your reaction chemistry.

Experimental Protocol: Co-Solvent Screening

  • To a slurry of your starting material in DMIBA, add the chosen co-solvent dropwise while stirring vigorously.

  • Observe for any changes in solubility.

  • Continue adding the co-solvent up to a predetermined volume percentage (e.g., 10-20% v/v), noting the effect on dissolution.

  • Record the optimal ratio of DMIBA to co-solvent for your material.

Causality: The solubility of acidic or basic compounds can be highly dependent on their ionization state.[14] While pH is a concept formally defined in aqueous systems, the acidity or basicity of the medium in an aprotic solvent can still be adjusted to influence the charge state of a solute.

  • For Acidic Starting Materials: The presence of a non-nucleophilic organic base (e.g., triethylamine or N,N-diisopropylethylamine) can deprotonate the acidic compound, forming an organic-soluble salt that may have higher solubility in DMIBA than the neutral acid.

  • For Basic Starting Materials (as salts): As mentioned in the FAQs, converting a salt to its freebase is often necessary. This can be achieved by adding a suitable base to neutralize the corresponding acid of the salt.

Experimental Protocol: In-situ Neutralization

  • Suspend the acidic or basic starting material (or its salt) in DMIBA.

  • Slowly add a stoichiometric equivalent of a suitable base (for an acidic starting material or a basic salt) or acid (for a basic starting material) while stirring.

  • Observe for dissolution, which often indicates successful formation of a more soluble species.

Data Presentation

A key aspect of troubleshooting is understanding the properties of your solvent in relation to other common alternatives. While specific data for DMIBA is not as widely published as for other solvents, we can make reasonable comparisons based on its structure and the properties of similar N,N-disubstituted amides.

PropertyThis compound (DMIBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAC)N-Methyl-2-pyrrolidone (NMP)
Molecular Weight ( g/mol ) 115.17[15]73.09[16]87.1299.13[16]
Boiling Point (°C) 175-176[15]153[17]166.1[17]202[17]
Density (g/mL at 25°C) 0.892[15]0.9440.9371.028[16]
Polarity Index (P') Estimated ~6.0-6.56.4[18]6.5[18]6.7[18]
Dielectric Constant (ε) Estimated ~30-3536.71[17]37.78[17]32.2[17]

Estimates for DMIBA are based on its structural similarity to DMF and DMAC and general trends for N,N-disubstituted amides.

Visualizations

Troubleshooting Workflow for Low Solubility in DMIBA

Caption: A step-by-step workflow for troubleshooting solubility issues in DMIBA.

References

Technical Support Center: N,N-Dimethylisobutyramide (DMIA) - Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylisobutyramide (DMIA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the thermal stability and decomposition of this compound. Our goal is to ensure you can handle DMIA safely and effectively in your experiments.

Introduction to this compound (DMIA)

This compound (CAS No. 21678-37-5) is an N,N-disubstituted amide with a molecular weight of 115.17 g/mol .[1][2][3][4] It is a clear, colorless to slightly yellow liquid at room temperature and is soluble in water.[3] While it is a versatile building block in organic synthesis, understanding its thermal behavior is crucial for safe handling and to ensure the integrity of experimental results. This guide will delve into the key aspects of its thermal stability and decomposition.

I. Troubleshooting Guide: Thermal Events

This section addresses specific issues you might encounter during your experiments with DMIA, providing potential causes and actionable solutions.

1. Observation: Color change (yellowing or browning) of DMIA upon heating.

  • Potential Cause: This is often the first visual indicator of thermal decomposition. Even at temperatures below the boiling point, prolonged heating can initiate degradation pathways, leading to the formation of chromophoric impurities.

  • Troubleshooting Steps:

    • Immediate Action: Reduce the temperature of your reaction or process immediately.

    • Purity Check: Analyze a sample of the discolored material using techniques like GC-MS or LC-MS to identify any new peaks corresponding to degradation products.

    • Process Optimization: If the desired reaction requires elevated temperatures, consider using a higher-boiling point solvent to allow for lower reaction temperatures, or reduce the reaction time. The use of an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative decomposition.

2. Observation: Unexpected pressure build-up in a sealed reaction vessel.

  • Potential Cause: This is a critical safety concern and a strong indication of thermal decomposition leading to the formation of gaseous byproducts. The decomposition of amides can generate volatile species such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Troubleshooting Steps:

    • Immediate and Urgent Action: Safely vent the reaction vessel in a fume hood. Do not attempt to heat the vessel further.

    • Reaction Scale: Reduce the scale of your reaction until the thermal behavior is better understood.

    • Thermal Analysis: It is highly recommended to perform a thermal analysis of your reaction mixture using Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events.

3. Observation: Inconsistent reaction yields or formation of unexpected side products.

  • Potential Cause: The thermal degradation of DMIA can lead to the formation of reactive intermediates that can interfere with your desired chemical transformation. Decomposition products may act as catalysts or inhibitors for your reaction.

  • Troubleshooting Steps:

    • Temperature Control: Ensure precise and uniform temperature control throughout your reaction. Localized "hot spots" can lead to significant decomposition.

    • Material Compatibility: Verify that all materials in your reaction setup (solvents, catalysts, reagents) are compatible with DMIA at the intended reaction temperature. Strong oxidizing agents should be avoided.[6]

    • Kinetic Monitoring: Monitor the progress of your reaction over time to identify any deviations from the expected reaction profile, which could indicate the onset of decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The literature reported boiling point of this compound is 175-176 °C at 744 mmHg.[1][2][3] It is crucial to note that the decomposition temperature may be lower than the boiling point, especially under prolonged heating.

Q2: What are the expected decomposition products of DMIA?

  • Dimethylamine

  • Isobutyric acid or its derivatives

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Various nitrogen oxides (NOx)

Q3: Is DMIA sensitive to air or moisture at elevated temperatures?

A3: Amides are generally stable to air and moisture at ambient temperatures. However, at elevated temperatures, the presence of oxygen can promote oxidative decomposition, potentially leading to a more complex mixture of degradation products and a lower decomposition temperature. The presence of strong acids or bases can catalyze hydrolysis, especially at higher temperatures.

Q4: What are the recommended storage conditions for DMIA?

A4: DMIA should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep it away from heat, sparks, and open flames as it is a combustible liquid.[1][2]

Q5: Are there any known incompatible materials with DMIA?

A5: While the safety data sheet for DMIA does not list specific hazardous reactions under normal processing, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures, as these can promote decomposition or vigorous reactions.[6][8]

III. Experimental Protocol: Assessing Thermal Stability of DMIA

Given the lack of publicly available data on the thermal decomposition of DMIA, it is highly recommended that users perform their own thermal analysis for their specific experimental conditions. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of DMIA as a function of temperature.

Methodology:

  • Sample Preparation: Place 5-10 mg of DMIA into a clean, tared TGA pan (aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify exothermic or endothermic events associated with the thermal decomposition of DMIA.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of DMIA into a hermetically sealed DSC pan. Use of a sealed pan is crucial to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature determined by the TGA results (e.g., up to the end of the decomposition event) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify any exothermic peaks, which indicate a release of energy and a potentially hazardous decomposition. The onset temperature of the exotherm is a critical safety parameter.

Quantitative Data Summary (Hypothetical Example)

Since experimental data for DMIA is not available, the following table presents a hypothetical data set to illustrate how to report the findings from TGA and DSC analysis.

ParameterValue (Hypothetical)Method
Onset of Decomposition (TGA, N2)210 °C10 °C/min
Temperature of Max. Decomposition Rate (DTG)235 °C10 °C/min
Onset of Exotherm (DSC, N2)205 °C10 °C/min
Boiling Point175-176 °CLiterature[1][2][3]

IV. Visualizing Decomposition and Workflow

Potential Decomposition Pathway of this compound

Decomposition_Pathway DMIA This compound (DMIA) Heat Heat (Δ) DMIA->Heat Decomposition_Products Decomposition Products Heat->Decomposition_Products Dimethylamine Dimethylamine Decomposition_Products->Dimethylamine Isobutyryl_Radical Isobutyryl Radical Decomposition_Products->Isobutyryl_Radical Further_Decomposition Further Decomposition & Oxidation Decomposition_Products->Further_Decomposition CO CO Isobutyryl_Radical->CO Propene Propene Isobutyryl_Radical->Propene CO2 CO2 Further_Decomposition->CO2 NOx NOx Further_Decomposition->NOx

Caption: A simplified potential thermal decomposition pathway for DMIA.

Experimental Workflow for Thermal Stability Assessment

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample DMIA Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature Onset of Decomposition TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Exothermic Events DSC->DSC_Data Safe_Operating_Limit Determine Safe Operating Temperature Limit TGA_Data->Safe_Operating_Limit DSC_Data->Safe_Operating_Limit

Caption: Workflow for assessing the thermal stability of DMIA.

V. Concluding Remarks

The thermal stability of this compound is a critical parameter for its safe and effective use in research and development. While specific decomposition data is not widely published, a thorough understanding of the general behavior of N,N-dialkylamides, coupled with appropriate analytical techniques like TGA and DSC, can ensure its safe handling. Always operate with caution, especially when heating this compound, and be vigilant for any signs of decomposition.

References

Technical Support Center: Enhancing Diastereoselectivity with N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing N,N-Dimethylisobutyramide (DMIBA) in stereoselective synthesis. This guide is designed for researchers, chemists, and professionals in drug development seeking to optimize the diastereoselectivity of their reactions. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work.

Introduction: The Role of this compound in Modern Synthesis

This compound, a polar aprotic solvent, is recognized for its utility in various organic transformations.[1][2][3] While extensive literature on its specific application for enhancing diastereoselectivity is emerging, its structural and electronic properties suggest a potential role in stereochemical control. This guide synthesizes established principles of stereoselection with the known characteristics of DMIBA to offer a framework for its application in your research.

The bulky isopropyl group and the N,N-dimethyl substitution on the amide moiety of DMIBA create a unique steric and electronic environment.[4] These features can influence the conformational landscape of transition states, potentially leading to a preference for the formation of one diastereomer over another.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMIBA) and what are its key properties?

A1: this compound is an N,N-disubstituted amide with the chemical formula C₆H₁₃NO.[2] It is a colorless to pale yellow liquid with a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.[1][2] Its polar aprotic nature allows it to dissolve a wide range of organic and inorganic compounds.

PropertyValue
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol [2]
Boiling Point175-176 °C[2]
Density0.892 g/mL at 25 °C[2]
SolubilitySoluble in water and organic solvents[1]

Q2: How might DMIBA influence the diastereoselectivity of a reaction?

A2: While direct mechanistic studies are limited, we can hypothesize several ways DMIBA could enhance diastereoselectivity based on its structure:

  • Steric Hindrance in the Transition State: The bulky isopropyl group of DMIBA can create a sterically demanding solvent cage around the reacting molecules.[5][6] This may favor a transition state geometry that minimizes steric clashes, thereby promoting the formation of a specific diastereomer.

  • Coordination Effects: The lone pair of electrons on the carbonyl oxygen of DMIBA can coordinate with metal cations or other Lewis acidic centers in a reaction. This interaction can rigidify the transition state, potentially amplifying the facial bias of chiral reactants or catalysts.

  • Dipole-Dipole Interactions: As a polar aprotic solvent, DMIBA can engage in dipole-dipole interactions with polar transition states, stabilizing one over another and thus influencing the diastereomeric ratio.

cluster_0 Potential Mechanisms of Diastereoselectivity Enhancement by DMIBA Steric Hindrance Steric Hindrance Transition State Stabilization Transition State Stabilization Steric Hindrance->Transition State Stabilization Favors less hindered geometry Coordination Effects Coordination Effects Coordination Effects->Transition State Stabilization Rigidifies transition state Dipole-Dipole Interactions Dipole-Dipole Interactions Dipole-Dipole Interactions->Transition State Stabilization Stabilizes polar transition states

Caption: Potential mechanisms for DMIBA influencing diastereoselectivity.

Q3: In what types of reactions could DMIBA be beneficial for improving diastereoselectivity?

A3: Based on its properties, DMIBA could be a valuable solvent to screen in reactions where the transition state geometry is sensitive to the steric and electronic environment. Examples include:

  • Aldol Reactions: The stereochemical outcome of aldol reactions is highly dependent on the geometry of the enolate and the transition state of the carbon-carbon bond formation.[7][8] The coordinating ability and steric bulk of DMIBA could influence the formation of syn vs. anti products.

  • Michael Additions: In conjugate additions, the facial selectivity of the nucleophilic attack on the Michael acceptor can be influenced by the solvent.[9][10] DMIBA may help to organize the transition state to favor one diastereomer.

  • Cycloaddition Reactions: Reactions like the Diels-Alder or 1,3-dipolar cycloadditions, which proceed through highly organized transition states, could see an improvement in endo/exo or facial selectivity with a sterically demanding solvent like DMIBA.[11]

Q4: What are the primary safety considerations when working with DMIBA?

A4: DMIBA is considered an irritant to the eyes, respiratory system, and skin.[2] It is essential to handle this solvent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (d.r.) Observed

  • Problem: My reaction in DMIBA is producing a mixture of diastereomers with a low diastereomeric ratio.

  • Potential Causes & Solutions:

    Potential Cause Suggested Solution Scientific Rationale
    Suboptimal Reaction Temperature Perform a temperature screen (e.g., from -78 °C to room temperature).Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy, while higher temperatures can lead to a less selective reaction.
    Incorrect Concentration Vary the concentration of your reactants.In some cases, higher concentrations can favor aggregation of reactants, which may influence the stereochemical outcome. Conversely, lower concentrations may allow the solvent to play a more significant role in organizing the transition state.
    Insufficient Coordination Consider the addition of a Lewis acid or a salt additive (e.g., LiCl, Zn(OTf)₂).Additives can coordinate to both the substrate and the solvent, creating a more rigid and organized transition state, which can lead to higher diastereoselectivity.
    Solvent Not Optimal for the System Co-solvent screening with less polar solvents (e.g., toluene, dichloromethane) or other polar aprotic solvents (e.g., DMF, DMAc).The ideal solvent environment is highly system-dependent. A co-solvent can modulate the polarity and steric environment of the reaction medium.

Start Start Low_dr Low Diastereomeric Ratio Start->Low_dr Temp_Screen Temperature Screen (-78°C to RT) Low_dr->Temp_Screen Conc_Screen Concentration Screen Temp_Screen->Conc_Screen Additive_Screen Additive Screen (Lewis Acids/Salts) Conc_Screen->Additive_Screen Cosolvent_Screen Co-solvent Screen Additive_Screen->Cosolvent_Screen Improved_dr Improved d.r. Cosolvent_Screen->Improved_dr

Caption: Troubleshooting workflow for low diastereomeric ratio.

Issue 2: Difficulty in Removing DMIBA During Workup

  • Problem: DMIBA is difficult to remove from my reaction mixture after the reaction is complete.

  • Potential Causes & Solutions:

    Potential Cause Suggested Solution Scientific Rationale
    High Boiling Point and Water Solubility Perform multiple aqueous washes with a brine solution or dilute acid (if your product is stable).DMIBA is soluble in water, and partitioning it into an aqueous phase is an effective removal strategy.[12][13] Using brine can reduce the solubility of organic compounds in the aqueous layer.
    Azeotropic Removal If your product is stable at higher temperatures, consider azeotropic distillation with a solvent like toluene under reduced pressure.This can facilitate the removal of high-boiling point solvents.
    Chromatographic Separation If residual DMIBA remains after extraction, it can often be removed during column chromatography.DMIBA is a polar compound and will typically have a different retention factor than many organic products.

Issue 3: Low Reaction Conversion or Rate

  • Problem: My reaction is sluggish or gives low conversion when using DMIBA as a solvent.

  • Potential Causes & Solutions:

    Potential Cause Suggested Solution Scientific Rationale
    High Viscosity at Low Temperatures Increase the reaction temperature or use a co-solvent to reduce viscosity.High viscosity can impede mass transfer and slow down reaction rates.
    Steric Hindrance from the Solvent If you suspect the bulky nature of DMIBA is hindering the reaction, consider a less sterically demanding polar aprotic solvent like DMF or DMAc for comparison.The steric bulk of DMIBA, while potentially beneficial for selectivity, might also slow down the reaction by impeding the approach of reactants.
    Poor Solubility of Reactants Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a co-solvent or a different solvent system.For a reaction to proceed efficiently in solution, all components must be adequately solvated.

Experimental Protocols

General Protocol for Screening DMIBA for Improved Diastereoselectivity

  • Baseline Experiment: Conduct the reaction in a standard solvent (e.g., THF, DCM) to establish a baseline for yield and diastereomeric ratio.

  • Solvent Swap: Repeat the reaction using DMIBA as the solvent under the same initial conditions (temperature, concentration).

  • Analysis: Determine the yield and diastereomeric ratio of the product.[14] Compare these results to the baseline experiment.

  • Optimization: If an improvement in diastereoselectivity is observed, proceed with the troubleshooting steps outlined above (temperature, concentration, and additive screening) to further optimize the reaction.

References

Technical Support Center: Drying N,N-Dimethylisobutyramide for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the effective drying of N,N-Dimethylisobutyramide (DMIA) for use in moisture-sensitive reactions. The protocols and troubleshooting advice herein are designed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound for certain reactions?

A1: this compound, like many organic amides, can absorb atmospheric moisture. In moisture-sensitive reactions, such as those involving organometallics (e.g., Grignard reagents, organolithiums), certain Lewis acids, or water-reactive catalysts, the presence of even trace amounts of water can lead to unwanted side reactions, decomposition of reagents, and significantly reduced product yields. Therefore, ensuring the solvent is anhydrous is paramount for the success of these transformations.

Q2: What are the common signs that wet this compound has compromised my reaction?

A2: Several indicators may suggest that residual moisture in your DMIA was the culprit for a failed or low-yielding reaction. These include:

  • Incomplete conversion of starting materials: Water can quench reactive intermediates, halting the reaction prematurely.

  • Formation of unexpected byproducts: Hydrolysis of reagents or intermediates can lead to the formation of alcohols, carboxylic acids, or other undesired compounds.

  • Deactivation of catalysts: Many catalysts are sensitive to water and can be rendered inactive.

  • Inconsistent results: Variability in the water content of your solvent can lead to poor reproducibility between experiments.

Q3: Can I use any standard drying agent for this compound?

A3: Not all drying agents are suitable for amides. Strong dehydrating agents that are acidic or highly reactive can cause decomposition of the amide itself.[1][2][3][4][5] For instance, aggressive reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can convert primary and secondary amides to nitriles, and while DMIA is a tertiary amide, the harsh conditions could still lead to degradation.[1][2] It is crucial to select a drying agent that is effective at removing water but chemically compatible with the amide functional group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds with low yield. Residual moisture in the this compound.1. Verify the dryness of your DMIA using Karl Fischer titration.[6][7] 2. Re-dry the solvent using one of the recommended protocols below. 3. Ensure all glassware is properly oven- or flame-dried and cooled under an inert atmosphere.[8][9]
Decomposition of the starting material or product is observed. The drying agent used is too reactive and is degrading the amide.1. Switch to a milder drying agent such as activated molecular sieves or calcium hydride.[10][11] 2. Avoid acidic or highly reactive dehydrating agents.
The dried solvent still shows a high water content by Karl Fischer titration. 1. The drying agent was not sufficiently activated or has been exhausted. 2. Insufficient contact time between the solvent and the drying agent. 3. The solvent was exposed to atmospheric moisture after drying.1. Ensure molecular sieves are properly activated by heating under vacuum.[10][12] 2. Increase the amount of drying agent or the duration of the drying process. 3. Handle and store the dried solvent under an inert atmosphere (e.g., nitrogen or argon).[8][9]

Detailed Protocols for Drying this compound

Method 1: Drying with Activated Molecular Sieves

This is a widely applicable and gentle method for drying a variety of organic solvents, including amides.[10]

Step-by-Step Protocol:

  • Activation of Molecular Sieves:

    • Place 3Å or 4Å molecular sieves in a flask suitable for heating under vacuum (e.g., a Schlenk flask).

    • Heat the sieves to 200-300°C under a high vacuum for at least 4 hours (overnight is recommended).[10][12]

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying the Solvent:

    • Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a dry flask under an inert atmosphere.

    • Stir or swirl the mixture for at least 24 hours. For very low water content, a longer duration may be necessary.

    • The dried solvent can be used directly by decanting or cannulating away from the sieves. For long-term storage, it is best to leave the solvent over the sieves.

Drying_with_Molecular_Sieves cluster_activation Activation cluster_drying Drying sieve_start Fresh Molecular Sieves heat_vacuum Heat (200-300°C) under vacuum sieve_start->heat_vacuum sieve_activated Activated Sieves heat_vacuum->sieve_activated mix Add Activated Sieves & Stir (24h) sieve_activated->mix dmia_wet Wet this compound dmia_wet->mix dmia_dry Dry this compound mix->dmia_dry

Caption: Workflow for drying this compound with molecular sieves.

Method 2: Distillation from Calcium Hydride (CaH₂)

This is a more rigorous method for achieving very low water content. Calcium hydride reacts with water to form calcium hydroxide and hydrogen gas.[11]

Step-by-Step Protocol:

  • Initial Setup:

    • Assemble a distillation apparatus with all glassware being thoroughly oven or flame-dried and cooled under an inert atmosphere.[8]

    • Place this compound and a magnetic stir bar into the distillation flask.

    • Carefully add calcium hydride (CaH₂) powder (approximately 5-10 g per liter of solvent) to the flask under a positive pressure of inert gas. Caution: Calcium hydride reacts with water to produce flammable hydrogen gas.

  • Reflux and Distillation:

    • Stir the mixture and gently heat it to reflux for several hours (or overnight) to ensure complete reaction with any residual water.

    • After refluxing, distill the this compound under atmospheric or reduced pressure. The boiling point of this compound is 175-176 °C at 744 mmHg.

    • Collect the distilled solvent in a dry receiving flask under an inert atmosphere. Discard the initial and final fractions to ensure the highest purity.

Distillation_from_CaH2 cluster_preparation Preparation cluster_process Process dmia_wet Wet this compound add_cah2 Add CaH₂ dmia_wet->add_cah2 reflux Reflux add_cah2->reflux distill Distill reflux->distill dmia_dry Dry this compound distill->dmia_dry

Caption: Workflow for drying this compound by distillation from calcium hydride.

Verification of Dryness: Karl Fischer Titration

The most reliable method for quantifying the water content in an organic solvent is Karl Fischer (KF) titration.[6][7][13][14] This technique is highly specific to water and can detect water content down to the parts-per-million (ppm) level.

Key Considerations for KF Titration of this compound:

  • Method: For the expected low water content in dried solvents, coulometric Karl Fischer titration is generally more suitable than volumetric titration.[7][14]

  • Sample Handling: Due to the hygroscopic nature of the dried solvent, it is crucial to handle samples in a dry environment (e.g., in a glovebox or using a dry syringe) to prevent contamination from atmospheric moisture.

Expected Water Content After Drying:

Drying Method Typical Final Water Content Notes
Activated 3Å Molecular Sieves < 30 ppmRequires sufficient activation and contact time.[15][16]
Distillation from CaH₂ < 10 ppmA more rigorous method for achieving very low water levels.

References

Technical Support Center: A Scientist's Guide to Managing the Viscosity of N,N-Dimethylisobutyramide (DMIB)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethylisobutyramide (DMIB). As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to empower your research. DMIB is a versatile N,N-disubstituted amide solvent with applications in organic synthesis and formulation development.[1] However, like many high-boiling point aprotic solvents, its viscosity can present handling challenges, particularly when temperature is not precisely controlled. This guide offers practical solutions and troubleshooting workflows to ensure consistent and accurate results in your experiments.

Section 1: Frequently Asked Questions (FAQs) on DMIB Viscosity

This section addresses the fundamental questions researchers encounter regarding the physical properties of DMIB.

Q1: What is the fundamental reason the viscosity of DMIB changes so significantly with temperature?

A: The relationship between temperature and viscosity is governed by the principles of molecular kinetics and intermolecular forces.[2] DMIB molecules, like other N,N-disubstituted amides, interact primarily through dipole-dipole forces due to the polar amide group.

  • At Lower Temperatures: Molecules have less kinetic energy. They move more slowly, allowing the attractive intermolecular forces to exert a greater influence. This creates higher internal friction, which we observe as higher viscosity.

  • At Higher Temperatures: Increasing the temperature imparts more kinetic energy to the molecules.[3] They move faster and more energetically, which allows them to overcome the attractive dipole-dipole forces more easily. This reduces internal friction, resulting in a lower, more manageable viscosity.[2][3]

Q2: What are the practical laboratory consequences of ignoring DMIB's viscosity changes?

A: Failing to account for viscosity can introduce significant, often hard-to-trace, errors in experimental work. Key consequences include:

  • Inaccurate Liquid Handling: High viscosity can cause errors in automated liquid handlers and even manual pipetting, leading to incorrect reagent stoichiometry.

  • Increased System Pressure: In flow chemistry or HPLC systems, viscous solvents dramatically increase backpressure, which can lead to leaks, damage to pumps, or system shutdown.[4][5]

  • Poor Mixing and Heat Transfer: A viscous solvent hinders efficient stirring, creating non-homogenous reaction mixtures and localized temperature gradients that can affect reaction kinetics and yield.

  • Reduced Solubility and Formulation Instability: The dissolution rate of active pharmaceutical ingredients (APIs) or other solutes can be significantly slower in a highly viscous solvent. In formulation science, viscosity changes can lead to phase separation or precipitation upon cooling.

Q3: Is DMIB hygroscopic, and how does water absorption impact its viscosity?

A: Yes, DMIB is soluble in water, and like many polar aprotic solvents, it can be expected to be hygroscopic.[1] Water absorption can alter its viscosity, though the effect may be complex. While small amounts of water might disrupt the solvent's self-association and slightly decrease viscosity, larger amounts could establish a new hydrogen-bonding network, potentially increasing viscosity. For applications sensitive to viscosity or water content (e.g., moisture-sensitive reactions, stable formulations), it is critical to use an anhydrous grade of DMIB and handle it under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Guide for Common Viscosity-Related Issues

This section provides a cause-and-effect approach to solving specific problems you may encounter.

Issue 1: DMIB is too viscous to handle, pipette, or pump accurately at room temperature.
  • Root Cause Analysis: The solvent's intrinsic viscosity at ambient laboratory temperatures is too high for the desired liquid handling technique. This leads to slow aspiration, inaccurate dispensing, and potential cavitation in pump systems.[6]

  • Solution: Controlled Heating Workflow

    • Principle: Gently heating the solvent will lower its viscosity to a workable range.[6][7]

    • Protocol:

      • Safety First: Confirm that your experimental setup can tolerate the elevated temperature. DMIB is a combustible liquid, so all heating must be done using a calibrated, spark-free heating source (e.g., a water bath or heating mantle) inside a certified chemical fume hood.[8]

      • Determine Target Temperature: Place a small, measured aliquot of DMIB in a sealed vial and gently warm it in a water bath, measuring the temperature at which its flow properties are acceptable for your application.

      • Bulk Heating: Heat the main stock of DMIB to the predetermined temperature. Use a magnetic stirrer for even heat distribution.

      • Maintain Temperature: For automated systems, use heated syringe sleeves or heated transfer lines to maintain the temperature and prevent the solvent from cooling and thickening in the tubing.[6]

Issue 2: Experimental results are inconsistent when performed on different days or in different labs.
  • Root Cause Analysis: Ambient temperature fluctuations are likely causing viscosity changes. A 5°C change in lab temperature can significantly alter viscosity, affecting reaction kinetics, diffusion rates, or formulation stability.

  • Solution: Implement a Strict Temperature Control Protocol

    • Principle: Decouple your experiment from ambient conditions by defining and enforcing a specific operating temperature.

    • Protocol:

      • Define Setpoint: Identify the optimal temperature for your process that balances solvent viscosity and reaction/formulation stability.

      • Utilize Jacketed Vessels: For batch reactions, use a jacketed reaction vessel connected to a circulating water bath to maintain the precise temperature of the DMIB solution.

      • Use Column Ovens: For flow chemistry or chromatography, ensure the solvent reservoir and the entire flow path, including the column or reactor, are housed within a temperature-controlled compartment like a column oven.[4]

      • Document Everything: Record the temperature setpoint in your batch record or lab notebook for every experiment to ensure reproducibility.

Issue 3: A dissolved compound precipitates out of the DMIB solution upon cooling.
  • Root Cause Analysis: The solubility of your compound is likely temperature-dependent. The compound was dissolved at a higher temperature (where viscosity was lower), but as the solution cooled, it became supersaturated, and the increased viscosity may have hindered re-dissolution, favoring precipitation.

  • Solution: Determine the Solubility Curve and Operational Temperature Window

    • Principle: Proactively determine the temperature range where your solute remains stable in solution to prevent unexpected precipitation.

    • Protocol:

      • Solubility Assessment: Prepare several small-scale saturated solutions of your compound in DMIB at different temperatures (e.g., 25°C, 40°C, 60°C).

      • Plot the Curve: Quantify the concentration in each sample (e.g., by HPLC) and plot solubility vs. temperature.

      • Define Window: Identify the temperature range that provides a safe margin of solubility for your target concentration.

      • Implement Control: Ensure your entire process, including storage of the final solution, remains within this validated operational temperature window.

Section 3: Experimental Protocols & Data

Protocol A: Standard Method for Viscosity Measurement of DMIB

This protocol describes how to generate a viscosity vs. temperature curve using a temperature-controlled rotational viscometer or rheometer.

  • Materials: this compound, rotational viscometer with a suitable spindle (e.g., cone-and-plate or concentric cylinder), and a circulating bath for temperature control.

  • System Calibration: Calibrate the viscometer according to the manufacturer's instructions using a certified viscosity standard.

  • Sample Loading: Load the required volume of DMIB into the viscometer's sample holder.

  • Temperature Equilibration: Set the circulating bath to the first target temperature (e.g., 20°C). Allow the system to equilibrate for at least 15 minutes to ensure the sample is at a uniform temperature.

  • Measurement: Begin spindle rotation at a defined shear rate. Record the viscosity reading (in mPa·s or cP) once the value stabilizes.

  • Temperature Ramp: Increase the temperature to the next setpoint (e.g., 25°C, 30°C, and so on). Repeat steps 4 and 5 for each temperature.

  • Data Analysis: Plot the measured viscosity as a function of temperature to create a reference curve for your specific batch of DMIB.

Data Presentation: Viscosity vs. Temperature

Note: This data is for illustrative purposes only. Researchers must measure the viscosity of their specific DMIB batch using the protocol above.

Temperature (°C)Viscosity of N,N-Dimethylformamide (mPa·s)
200.92
250.80
300.75
400.65
500.58
(Data derived from common literature values for DMF)[9]
Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing high viscosity issues with DMIB during experimental setup.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start High Viscosity Issue Encountered (e.g., poor flow, high backpressure) decision1 Is the process sensitive to heating? start->decision1 action1 SOLUTION 1: Controlled Heating - Use water bath / heating mantle - Set to lowest effective temperature - Use jacketed vessels / heated lines decision1->action1 No decision2 Is co-solvent dilution permissible for the application? decision1->decision2 Yes check1 Is viscosity now acceptable? action1->check1 check1->decision2 No end_ok Problem Resolved: Proceed with Experiment check1->end_ok Yes action2 SOLUTION 2: Co-Solvent Dilution - Select a compatible, low-viscosity solvent - Validate solubility and reactivity - Prepare a stock solution decision2->action2 Yes end_fail Problem Unresolved: Re-evaluate experimental design or solvent choice decision2->end_fail No check2 Is viscosity now acceptable? action2->check2 check2->end_ok Yes check2->end_fail No

Caption: Troubleshooting workflow for managing high viscosity of DMIB.

Section 4: Safety & Handling Considerations

When working with this compound, especially when heating, always adhere to standard laboratory safety protocols.

  • Hazard Identification: DMIB is classified as a skin, eye, and respiratory irritant (H315, H319, H335).[10] It is also a combustible liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]

  • Ventilation: Handle DMIB in a properly functioning chemical fume hood to avoid inhalation of vapors, particularly when heating.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[8]

Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier before use.[8]

References

Technical Support Center: Scaling Up Organic Reactions with N,N-Dimethylisobutyramide (DMiBA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized technical resource for chemists, process scientists, and drug development professionals utilizing N,N-Dimethylisobutyramide (DMiBA) as a process solvent. It is structured to provide both foundational knowledge and practical, field-tested solutions to challenges commonly encountered during the scale-up of organic reactions. Our focus is on the causality behind experimental observations and the implementation of robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental inquiries about DMiBA, establishing a knowledge base for its effective application.

1. What is this compound (DMiBA) and what are its primary advantages for process scale-up?

This compound is a polar aprotic solvent characterized by a high boiling point and exceptional chemical and thermal stability. Its primary advantage in a scale-up context is its superior safety profile compared to other solvents in its class, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are facing increasing regulatory pressure due to their classification as reprotoxic substances[1][2]. DMiBA is not classified as a CMR (Carcinogenic, Mutagenic, or toxic to Reproduction) substance, simplifying handling protocols and mitigating long-term environmental and health risks in a manufacturing setting.

Key Advantages:

  • Enhanced Stability: The steric bulk of the isobutyryl group provides greater stability against hydrolysis under both strong acid and base conditions compared to DMF or DMAc, preventing the formation of problematic dimethylamine impurities[3].

  • High Thermal Stability: With a boiling point of 175-176 °C, DMiBA allows for a broad operational temperature range, facilitating reactions that require high energy input to achieve acceptable rates[4].

  • Favorable Safety Profile: Not being classified as reprotoxic makes it a more sustainable and regulatory-friendly alternative to NMP and DMF[1].

2. How do the physical properties of DMiBA compare to other common polar aprotic solvents?

A solvent's physical properties are critical for process design, dictating equipment selection, heat transfer calculations, and downstream processing strategies.

PropertyThis compound (DMiBA) N,N-Dimethylformamide (DMF) N,N-Dimethylacetamide (DMAc) N-Methyl-2-pyrrolidone (NMP)
Boiling Point (°C) 175-176[4]153165202
Density (g/mL at 25°C) 0.892[4]0.9440.9431.028
Flash Point (°C) 70587091
Reproductive Toxin? NoYes[5]YesYes[1]

3. For which reaction classes is DMiBA a particularly suitable solvent?

DMiBA excels in transformations that demand high temperatures and chemical inertness, particularly in the presence of strong bases or nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): The high polarity and high-temperature stability of DMiBA are ideal for promoting these often sluggish reactions[6][7].

  • Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): DMiBA effectively dissolves a wide range of organic substrates and inorganic bases used in these reactions. Its inertness prevents side reactions that can occur with less stable amide solvents. While solvent choice can be complex and impact selectivity, DMiBA provides a stable, high-temperature medium for these transformations[8][9][10].

  • Polymer Synthesis: Its ability to dissolve growing polymer chains and its high boiling point make it suitable for the synthesis of high-performance polymers like poly(N-vinylisobutyramide) (PNVIBA) and related materials[11][12][13].

  • Deprotonation and Anionic Chemistry: DMiBA's stability in the presence of strong bases like alkali metal hydrides and alkoxides is a significant advantage over other polar aprotic solvents that can be deprotonated or degraded[3].

Part 2: Troubleshooting Guide for Scale-Up Operations

This section provides a structured approach to diagnosing and resolving specific issues that may arise when transitioning reactions from lab to plant scale using DMiBA.

Issue 1: Reaction is Sluggish or Incomplete Upon Scale-Up

Causality: While reaction times are expected to be similar when concentration is kept constant, heat and mass transfer limitations can become significant on a larger scale[14][15]. Inefficient stirring or poor heat transfer in a large reactor can create localized "cold spots" or areas of low reagent concentration, slowing the overall reaction rate.

Troubleshooting Workflow:

Caption: A logical workflow for diagnosing and resolving slow reaction kinetics during scale-up.

Detailed Protocol: Verifying Solvent Purity via GC and Karl Fischer

  • Gas Chromatography (GC) Analysis:

    • Obtain a representative sample of the DMiBA batch.

    • Inject the sample onto a suitable GC column (e.g., a polar phase like a wax column).

    • Compare the resulting chromatogram against a certified reference standard to identify and quantify any impurities. Pay close attention to potential low-boiling contaminants.

  • Karl Fischer (KF) Titration:

    • Use a calibrated coulometric or volumetric Karl Fischer titrator.

    • Under an inert atmosphere, accurately transfer a known weight or volume of the DMiBA sample into the titration cell.

    • Run the titration until the endpoint is reached. For most moisture-sensitive reactions, a water content of <100 ppm is recommended.

Issue 2: Product Isolation is Difficult; Product Remains Oily or in Solution

Causality: DMiBA is an excellent solvent with a high boiling point, which means it can be difficult to remove via standard evaporation, and it may keep the product solubilized even after the addition of an antisolvent.

Troubleshooting Strategies:

  • Antisolvent Screening and Optimization:

    • Rationale: The goal is to find a solvent in which your product is insoluble but DMiBA is soluble.

    • Procedure: In parallel on a small scale, add various antisolvents (e.g., water, heptane, isopropanol, methyl tert-butyl ether (MTBE)) to aliquots of the reaction mixture. Observe for precipitation.

    • Scale-Up Tip: Once an effective antisolvent is found, the addition rate and temperature are critical. A slow, controlled addition at a reduced temperature often yields a crystalline solid rather than an oil.

  • Liquid-Liquid Extraction:

    • Rationale: This is effective if the product can be preferentially extracted into a water-immiscible organic solvent, leaving the highly water-soluble DMiBA in the aqueous phase.

    • Procedure: a. Quench the reaction mixture with a suitable aqueous solution (e.g., water, brine). b. Extract the aqueous layer multiple times with a solvent in which the product is highly soluble (e.g., ethyl acetate, toluene, dichloromethane). c. Combine the organic extracts, wash with brine to remove residual DMiBA, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Distillative Removal (for Thermally Stable Products):

    • Given DMiBA's boiling point of ~176 °C, atmospheric distillation is often not feasible without degrading the product.

    • High-vacuum distillation is a viable option but requires careful assessment of the product's thermal stability at the required distillation temperature.

Issue 3: Unexpected Impurity Profile in the Final Product

Causality: Impurities can arise from the degradation of the solvent, reagents, or from side reactions that are insignificant at lab scale but become problematic upon longer reaction times or slightly different temperature profiles during scale-up.

Logical Diagnostic Framework:

Impurity_Diagnostics cluster_Source Impurity Source Identification cluster_Conclusion Conclusion & Action Impurity_ID Characterize Impurity (LC-MS, NMR) Solvent_Blank Analyze DMiBA Batch (GC-MS) Impurity_ID->Solvent_Blank Compare Forced_Degradation Stress Test: Heat DMiBA with Reagents (No Starting Material) Impurity_ID->Forced_Degradation Spike? Reaction_Profile In-Process Control (IPC) (TLC, LC) at t=0, t=x, t=end Impurity_ID->Reaction_Profile Track Formation Source_Solvent Source: Solvent Contaminant Action: Re-purify or source new DMiBA Solvent_Blank->Source_Solvent Source_Degradation Source: Solvent Degradation Action: Lower Temp, Shorter Time Forced_Degradation->Source_Degradation Source_SideReaction Source: Reaction Byproduct Action: Re-optimize Stoichiometry/Conditions Reaction_Profile->Source_SideReaction

Caption: A diagnostic flowchart for tracing the origin of unexpected impurities.

Part 3: Best Practices for DMiBA in Process Chemistry

  • Material Compatibility: Before any scale-up operation, verify the compatibility of all wetted parts of the reactor, including gaskets, seals, and transfer lines, with DMiBA at the target operating temperature.

  • Safety and Handling: Always handle DMiBA in a well-ventilated area or in a closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber) and safety glasses or goggles[16]. A full safety data sheet (SDS) should always be consulted[16][17].

  • Pilot Plant Trial: A small-scale pilot run (e.g., 1-5 L scale) is invaluable for identifying unforeseen challenges related to agitation, thermal control, or downstream processing before committing to a full-scale manufacturing campaign[14][18].

By understanding the unique properties of this compound and proactively addressing these common scale-up challenges, development teams can effectively harness its benefits as a safer, more stable, and highly effective process solvent.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of Synthesized N,N-Dimethylisobutyramide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

N,N-Dimethylisobutyramide (CAS No. 21678-37-5) is an N,N-disubstituted amide that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] In regulated environments like drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of uncharacterized impurities can lead to unforeseen side reactions, toxicological issues, and batch failures.

This guide provides an in-depth, experience-driven protocol for validating the purity of newly synthesized this compound. We will employ Gas Chromatography-Mass Spectrometry (GC-MS), a technique uniquely suited for this analyte due to its volatility and thermal stability.[2] Our approach contrasts the synthesized batch against a certified reference material, establishing a self-validating system that aligns with the stringent principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[3][4][5]

Strategic Foundation: Why GC-MS is the Optimal Analytical Choice

While other techniques like NMR or HPLC can provide structural and quantitative information, GC-MS offers an unparalleled combination of separation efficiency and definitive identification for volatile compounds like this compound.

  • Gas Chromatography (GC): Provides high-resolution separation of the target analyte from volatile impurities, such as residual solvents and unreacted starting materials.

  • Mass Spectrometry (MS): Acts as a highly specific detector, providing a unique fragmentation pattern (a "molecular fingerprint") for each separated compound. This allows for unambiguous peak identification by comparing experimental spectra to library databases or a certified standard.

This dual capability is essential for a trustworthy purity assessment, as it not only quantifies the main component but also identifies the impurities, which is a critical step in process chemistry optimization and regulatory submission.

Anticipating the Unknown: A Mechanistic Approach to Impurity Profiling

A robust analytical method must be designed to detect the most probable impurities. The common synthesis route for this compound involves the acylation of a secondary amine (dimethylamine) with an acyl chloride (isobutyryl chloride).[6]

Based on this reaction, we can anticipate the following potential impurities:

  • Unreacted Starting Materials: Isobutyryl chloride and dimethylamine. Note that isobutyryl chloride may hydrolyze to isobutyric acid during workup.

  • Residual Solvents: Solvents used during the reaction (e.g., Dichloromethane, Tetrahydrofuran) or purification (e.g., Ethyl Acetate, Hexane).

  • Reaction By-products: Potential side-products arising from the specific reaction conditions.

Our GC-MS method is therefore developed to ensure the chromatographic resolution of the main this compound peak from these and other unexpected compounds.

Experimental Workflow: From Sample to Certificate of Analysis

The following diagram outlines the logical flow of the entire validation process, ensuring a systematic and reproducible analysis.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Synthesized Batch Received Test_Prep Prepare Synthesized Sample Solution SampleReceipt->Test_Prep CRM_Prep Prepare Certified Reference Material (CRM) Standard SST System Suitability Test (SST) CRM_Prep->SST GCMS_Run GC-MS Sequence Run (CRM & Samples) Test_Prep->GCMS_Run SST->GCMS_Run If SST Passes Integration Peak Integration & Identification GCMS_Run->Integration Comparison Compare Sample vs. CRM (RT & Mass Spectra) Integration->Comparison Calculation Purity Calculation (Area % Normalization) Comparison->Calculation Report Generate Final Purity Report Calculation->Report

Caption: Workflow for GC-MS purity validation of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where performance is confirmed at each critical stage.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Split/Splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Scientist's Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of non-polar to moderately polar compounds, making it ideal for separating our target amide from potential solvents and reaction by-products.

  • Reference Standard: this compound, Certified Reference Material (CRM), >99.5% purity (e.g., from Sigma-Aldrich).

  • Solvent: HPLC-grade or GC-grade Methanol.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Preparation of Solutions
  • CRM Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • System Suitability Solution (100 µg/mL): Pipette 1 mL of the CRM Stock Solution into a 10 mL volumetric flask and dilute to volume with Methanol.

  • Test Sample Solution (100 µg/mL): Accurately weigh 25 mg of the synthesized this compound batch into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with Methanol.

    • Scientist's Rationale: Preparing the test sample at the same nominal concentration as the system suitability standard allows for a direct comparison of peak response and impurity profile.

GC-MS Method Parameters
ParameterSettingRationale
GC Inlet Split mode, Split Ratio 50:1, Temperature: 250 °CA high split ratio prevents column overloading with a concentrated sample, ensuring sharp peaks. The temperature ensures rapid volatilization without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert carrier gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times.
Oven Program Initial: 50 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.The initial hold allows for sharp solvent peak elution. The ramp effectively separates volatile impurities from the main analyte, and the final hold elutes any heavier compounds.
Injection Volume 1 µLStandard volume for reproducible injections.
MS Source Electron Ionization (EI), 70 eVStandard EI energy produces consistent, reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST).
MS Quadrupole Temperature: 150 °CA standard quadrupole temperature that ensures good ion transmission.
Mass Scan Range 35 - 350 amuThis range covers the molecular ion of the target (m/z 115.17) and potential fragments, as well as common solvents and likely by-products.
Solvent Delay 3.0 minPrevents the high-intensity solvent peak (Methanol) from saturating the detector, which could damage the filament.[7]
System Suitability Test (SST)

Before analyzing any samples, inject the System Suitability Solution (100 µg/mL CRM). The system is deemed ready if the following criteria are met:

  • Peak Tailing Factor: 0.9 - 1.5 for the this compound peak.

  • Reproducibility: <2% RSD for peak area across five replicate injections.

    • Scientist's Rationale: The SST is a mandatory quality control step.[8] It verifies that the chromatographic system is performing correctly on the day of analysis, ensuring that the subsequent data generated is reliable and trustworthy.

Results and Comparative Analysis

The synthesized batch and the CRM standard are analyzed using the validated method. The purity is calculated using area percent normalization, a standard approach when all components are expected to have similar response factors in an MS detector.

Table 1: Comparative GC-MS Data for Purity Validation

Compound NameRetention Time (min) [CRM]Retention Time (min) [Synthesized]Area % [Synthesized]Mass Spectrum Match QualityIdentification Confidence
Methanol3.253.24(Not Integrated)N/ASolvent
Dichloromethane4.124.120.08%>98%Residual Solvent
This compound 10.58 10.58 99.81% >99% Confirmed
Unknown Impurity 1N/A11.230.05%(No Match)Unknown
Isobutyric AcidN/A12.450.06%>95%Hydrolysis Product

Data are hypothetical for illustrative purposes.

Interpretation of Results
  • Primary Identification: The main peak in the synthesized sample elutes at an identical retention time (10.58 min) to the CRM. Furthermore, its mass spectrum shows a >99% match quality with the CRM, providing definitive confirmation of its identity as this compound.

  • Purity Assessment: The purity is calculated to be 99.81% based on the relative peak area. This is a high-purity batch suitable for further use.

  • Impurity Profiling:

    • Dichloromethane: A known residual solvent is detected at a low level (0.08%).

    • Isobutyric Acid: The presence of this impurity suggests partial hydrolysis of the isobutyryl chloride starting material, either before the reaction or during the workup phase.

    • Unknown Impurity 1: A minor, unknown peak is present. Further investigation (e.g., high-resolution MS) would be required to elucidate its structure if its level were above the reporting threshold defined by ICH guidelines (typically >0.1%).[5]

Conclusion: A Framework for Confidence

This guide demonstrates a robust, scientifically-grounded framework for validating the purity of synthesized this compound using GC-MS. By anchoring the analysis to a certified reference material and building the method based on a mechanistic understanding of potential impurities, we establish a self-validating and trustworthy protocol. This approach not only provides a quantitative purity value but also delivers a comprehensive impurity profile, which is invaluable for process chemists, quality control laboratories, and regulatory bodies. Adherence to these principles ensures that the chemical intermediates used in drug development are of the highest possible quality, directly contributing to the safety and reliability of next-generation therapeutics.

References

A Comprehensive Guide to N,N-Dimethylisobutyramide (DMIBA) in Cross-Coupling Reactions: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of solvent in these reactions is critical, influencing solubility, catalyst stability, and overall reaction efficiency. While traditional polar aprotic amide solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have been the workhorses in this domain, concerns over their toxicity and environmental impact have spurred the search for safer, more sustainable alternatives.

This guide introduces N,N-Dimethylisobutyramide (DMIBA) as a promising alternative polar aprotic solvent for cross-coupling reactions. While direct, side-by-side comparative studies with extensive experimental data are still emerging in peer-reviewed literature, this document provides a comprehensive overview of DMIBA's physicochemical properties in comparison to traditional amide solvents, discusses the mechanistic role of such solvents in catalysis, and offers detailed, representative protocols for key cross-coupling reactions to empower researchers to explore its potential.

A Comparative Look at Physicochemical Properties

The performance of a solvent in a chemical reaction is intrinsically linked to its physical and chemical properties. A thorough understanding of these parameters is essential for rational solvent selection and reaction optimization. The following table provides a comparative overview of the key properties of DMIBA and other commonly used amide solvents.

PropertyThis compound (DMIBA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₆H₁₃NOC₃H₇NO[1]C₄H₉NOC₅H₉NO[2]
Molecular Weight ( g/mol ) 115.17[3]73.09[1]87.1299.13[2]
Boiling Point (°C) 175-176[3]153[1]165202-204[4]
Melting Point (°C) N/A-61[5]-20-24[4]
Density (g/mL at 25°C) 0.892[3]0.944 (at 20°C)0.937 (at 20°C)[6]1.028
Flash Point (°C) 7058[5]63[7]91[4]
Dielectric Constant (at 25°C) Not widely reported36.7[8]37.8[6]32.2
Solubility in Water Soluble[9]Miscible[10]Miscible[11]Miscible[4]

Key Insights from the Physicochemical Data:

  • High Boiling Point: DMIBA possesses a high boiling point (175-176 °C), comparable to DMAc and higher than DMF. This property is advantageous for reactions requiring elevated temperatures to overcome activation barriers, which is common in cross-coupling reactions involving less reactive substrates.

  • Polar Aprotic Nature: As an N,N-disubstituted amide, DMIBA is a polar aprotic solvent. This class of solvents is known to effectively dissolve a wide range of organic substrates and inorganic salts used in cross-coupling reactions, while also stabilizing charged intermediates in the catalytic cycle.

  • Potential for Improved Safety Profile: While comprehensive toxicological data for DMIBA is still being developed, its structural similarity to other amides suggests a need for careful handling. However, the drive to replace DMF and NMP is often due to their classification as reprotoxic. The potential for DMIBA to have a more favorable safety profile makes it an attractive area of investigation for greener chemical processes.

The Role of Amide Solvents in Palladium-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents like DMIBA play a multifaceted role in palladium-catalyzed cross-coupling reactions. Their influence extends beyond simply dissolving the reactants.

1. Catalyst Solubilization and Stabilization: Amide solvents can coordinate to the palladium center, influencing the stability and reactivity of the active catalytic species. This coordination can prevent catalyst aggregation and precipitation, maintaining a high concentration of active catalyst in the reaction mixture.

2. Influence on Reaction Mechanism: The polarity of the solvent can significantly impact the energetics of the catalytic cycle. For instance, in the oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond, a polar solvent can stabilize the resulting charged palladium(II) intermediate. Similarly, in the transmetalation and reductive elimination steps, the solvent can influence the rate and selectivity of the reaction.

3. Base Solubility: Cross-coupling reactions often require a base to facilitate the catalytic cycle. Amide solvents are generally effective at dissolving a variety of inorganic and organic bases, ensuring their availability in the reaction mixture.

Figure 1: The influence of polar aprotic solvents on the palladium catalytic cycle.

Experimental Protocols for Cross-Coupling Reactions Using DMIBA

The following are representative, detailed experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, illustrating how DMIBA can be employed as a solvent. Disclaimer: These are generalized procedures and may require optimization for specific substrates and catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and this compound (DMIBA) (5 mL) under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) with an alkene.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) if required.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Addition of Reagents and Solvent: Add the alkene (1.5 mmol, 1.5 equiv), a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv), and DMIBA (5 mL) via syringe under the inert atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst, washing with a small amount of DMIBA or another suitable solvent.

  • Purification: Partition the filtrate between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the substituted alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.

BuchwaldHartwig Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Amine Coordination\n/ Deprotonation Amine Coordination / Deprotonation Ar-Pd(II)-X->Amine Coordination\n/ Deprotonation R2NH, Base Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Amine Coordination\n/ Deprotonation->Ar-Pd(II)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried reaction tube.

  • Addition of Reactants and Solvent: Add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and DMIBA (5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a short pad of silica gel, washing with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired arylamine.

Conclusion and Future Outlook

This compound (DMIBA) presents itself as a viable and potentially more sustainable alternative to traditional amide solvents in palladium-catalyzed cross-coupling reactions. Its favorable physicochemical properties, particularly its high boiling point and polar aprotic nature, align well with the requirements of many of these transformations.

While this guide provides a foundational understanding and representative protocols to encourage the exploration of DMIBA, it is clear that more direct, comparative studies are needed to fully elucidate its performance characteristics relative to DMF, DMAc, and NMP. Future research should focus on generating quantitative data on reaction yields, kinetics, and substrate scope in various cross-coupling reactions. Such studies will be invaluable in establishing DMIBA's position in the synthetic chemist's toolkit and contributing to the broader adoption of greener and safer chemical practices.

References

Navigating the Shift to Greener Solvents: A Comparative Guide to Alternatives for N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process sustainability. N,N-Dimethylisobutyramide (DMIA) and its structural analogs like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) have long been workhorses in the laboratory, prized for their versatility as polar aprotic solvents.[1][2][3] However, mounting regulatory pressure and a collective drive towards safer, more environmentally benign practices—guided by the Principles of Green Chemistry—necessitate a transition to sustainable alternatives.[4]

The Incumbent: Understanding this compound (DMIA)

DMIA is an N,N-disubstituted amide characterized by its high boiling point (175-176 °C), water solubility, and polar aprotic nature.[5][6] These properties make it an effective medium for a range of chemical transformations, particularly those involving polar transition states, such as nucleophilic substitutions and amide bond formations.[3][7]

However, the imperative to move away from traditional amide solvents is clear. DMIA is classified as a skin, eye, and respiratory irritant.[6][8] Its close analog, DMF, faces severe restrictions due to its classification as a substance of very high concern (SVHC) with reproductive toxicity.[4] This regulatory landscape, coupled with the chemical industry's commitment to reducing its environmental footprint, has catalyzed the search for safer, high-performance replacements.

The Contenders: A New Generation of Green Solvents

Several innovative solvents, many derived from renewable bio-based feedstocks, have emerged as leading candidates to replace traditional polar aprotic solvents. This guide focuses on the most promising of these, evaluating them on performance, physical properties, and safety.

PropertyThis compound (DMIA)Cyrene™2-Methyltetrahydrofuran (2-MeTHF)PolarClean™N-Butylpyrrolidinone (NBP)
CAS Number 21678-37-5[6]53716-82-896-47-91174627-68-93470-98-2
Source PetrochemicalRenewable (Cellulose)[9]Renewable (Corncobs, Bagasse)By-product Valorization (Nylon-66)[10]Petrochemical
Boiling Point (°C) 175-176[6]20280278-282[10]245
Density (g/mL @ 25°C) 0.892[6]~1.25~0.86~1.05~0.93
Key Safety Hazards Skin/Eye/Respiratory Irritant[6]Low Toxicity[9]FlammableLow ToxicityNon-reprotoxic[11]
Key Advantages Established utilityBio-derived, low toxicity, good for amide couplingBio-derived, versatile, lower boiling point for easy removal[12]Biodegradable, excellent toxicological profile, high boiling point[10][13]Excellent performance in SPPS, reduces side reactions[14]
Key Considerations Health & Safety ConcernsHigher viscosity, potential to hydrate[9]Can form peroxides (inhibitor often added)High viscosity, high boiling point can complicate removal[7]Higher viscosity than DMF

Performance Deep Dive: Amide Bond Formation & Solid-Phase Peptide Synthesis (SPPS)

The synthesis of amides and peptides is a cornerstone of pharmaceutical development and a field where polar aprotic solvents are indispensable. This area provides a robust testing ground for evaluating the efficacy of green alternatives.

Causality in Solvent Selection for SPPS

The success of Solid-Phase Peptide Synthesis (SPPS) is mechanistically dependent on the solvent's ability to perform several key functions. An effective solvent must not only dissolve reagents but also adequately swell the polymer resin support. This swelling is crucial as it "opens up" the polymer matrix, allowing reagents to diffuse and access the reactive sites on the growing peptide chain. Insufficient swelling leads to poor reaction kinetics, incomplete reactions, and ultimately, lower purity and yield of the final peptide.

SPPS_Workflow Solvent Solvent Choice (e.g., NBP, 2-MeTHF) Resin Resin Solvent->Resin Impacts Swelling Coupling Coupling Solvent->Coupling Impacts Reagent Solubility Washing1 Washing1 Solvent->Washing1 Impacts Wash Efficiency

Comparative Experimental Data

Numerous studies have benchmarked green solvents against DMF in SPPS, providing a wealth of quantitative data.

1. Resin Swelling: Effective resin swelling is a prerequisite for successful SPPS.[15] Solvents that fail to swell the resin adequately can be immediately disqualified for a given resin type.

SolventSwelling Factor (mL/g) on ChemMatrix® ResinSwelling Factor (mL/g) on Polystyrene (PS) Resin
DMF (Benchmark) >5.0~4.5
N-Butylpyrrolidinone (NBP) >5.0~4.0
2-MeTHF ~4.0-5.0~3.5-4.5
Cyrene™ >8.0[16]<2.0 (Poor)[16]
PolarClean™ Good[7]Good[7]

Data synthesized from multiple sources.[4][7][16][17][18] Exact values vary based on specific resin cross-linkage and experimental conditions.

Insight: NBP and 2-MeTHF demonstrate broad applicability with both PEG-based (ChemMatrix) and traditional Polystyrene resins. Cyrene™ shows exceptional swelling for PEG-based resins but is less suitable for Polystyrene, highlighting the importance of matching the solvent to the solid support.[16]

2. Peptide Synthesis Purity: The ultimate test is the synthesis of a complete peptide. The purity of the crude product before chromatography is a direct measure of the solvent's performance.

SolventCrude Purity (%) for Aib-ACP (decapeptide)Crude Purity (%) for Aib-enkephalin (pentapeptide)
DMF (Benchmark) ~85-97%~90-97%
N-Butylpyrrolidinone (NBP) Comparable to DMF[19]Comparable to DMF[19]
2-MeTHF 87.1% (at 40°C with ChemMatrix resin)[12]88.6% (at 40°C with PS resin)[20]
Binary Mixture (e.g., DMSO/2-MeTHF) Comparable to DMF[21]Comparable to DMF[21]

Data sourced from studies employing optimized protocols.[12][19][20][21]

Insight: Both NBP and 2-MeTHF can yield peptides with purity comparable to, and in some cases exceeding, that achieved with DMF.[12][19] Notably, the use of NBP has been shown to suppress common side reactions like racemization and aspartimide formation, leading to a cleaner crude product and simplifying purification.[14][22] For challenging sequences, slight temperature elevation (e.g., to 40°C) when using 2-MeTHF can significantly improve outcomes by enhancing reaction kinetics.[12][20]

Experimental Protocol: Self-Validating Amide Bond Formation

To ensure trustworthiness, the following protocol for a standard HATU-mediated amide coupling is presented. This system is self-validating; the successful formation of the amide product, confirmed by techniques like LC-MS and NMR, validates the efficacy of the chosen solvent as a medium for this critical transformation.

Objective: To compare the performance of Cyrene™ with the benchmark (DMF) in the synthesis of N-benzyl-4-methoxybenzamide.

Materials:

  • 4-methoxybenzoic acid (1 equiv.)

  • Benzylamine (1.1 equiv.)

  • HATU (1.2 equiv.)

  • DIPEA (3 equiv.)

  • Solvent: Cyrene™ or DMF (to make a 0.2 M solution with respect to the carboxylic acid)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred solution of 4-methoxybenzoic acid (0.25 mmol, 1 equiv.) in the chosen solvent (1.25 mL) at room temperature, add HATU (0.3 mmol, 1.2 equiv.) and DIPEA (0.75 mmol, 3 equiv.).

  • Stir the mixture for 5 minutes to allow for the activation of the carboxylic acid.

  • Add benzylamine (0.275 mmol, 1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analyze the crude product by ¹H NMR to determine purity and calculate the isolated yield after purification (if necessary).

Expected Outcome: Based on published data, the reaction performed in Cyrene™ is expected to provide a yield and purity comparable to the reaction performed in DMF.[23][24] Studies have shown that for a range of similar amide couplings, Cyrene™ serves as a competent replacement for DMF, often providing isolated yields well above 90%.[25]

A Logic for Greener Solvent Selection

The transition to a greener alternative is not a one-size-fits-all solution. The choice of solvent depends on a logical evaluation of the reaction requirements, the physical properties of the solvent, and the desired sustainability profile.

Solvent_Selection Start Start: Define Reaction Needs Polarity High Polarity Needed? Start->Polarity Temp Reaction Temp (High or Low)? Polarity->Temp Yes MeTHF Consider 2-MeTHF: - Good for SPPS - Low Boiling Point Polarity->MeTHF No (Medium) SPPS Solid-Phase Synthesis? Temp->SPPS High Temp (>100°C) Removal Easy Solvent Removal? Temp->Removal Low Temp (<100°C) NBP Consider NBP: - Excellent for SPPS - High Boiling Point SPPS->NBP Yes PolarClean Consider PolarClean: - Very High BP - Excellent Safety SPPS->PolarClean Yes Cyrene Consider Cyrene™: - Bio-based - Good for Amidation SPPS->Cyrene No Removal->PolarClean No (High BP) Removal->MeTHF Yes

Conclusion

The evidence is compelling: a new generation of green solvents, including N-Butylpyrrolidinone, 2-Methyltetrahydrofuran, Cyrene™, and PolarClean™, offers scientifically robust and sustainable alternatives to traditional N,N-disubstituted amides like DMIA. These alternatives not only match but can sometimes exceed the performance of their petrochemical-based predecessors, particularly in demanding applications like solid-phase peptide synthesis where they can offer benefits such as reduced side reactions.[14] By carefully considering the specific requirements of the chemical transformation and consulting comparative data, researchers and drug development professionals can confidently transition to safer, more environmentally responsible solvents without compromising on scientific outcomes.

References

A Comparative Spectroscopic Analysis of N,N-Dimethylisobutyramide and Structurally Related Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed spectroscopic comparison of N,N-Dimethylisobutyramide with other structurally similar amides, namely N,N-Dimethylformamide, N,N-Dimethylacetamide, and Isobutyramide. Through a comprehensive analysis of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we elucidate the key structural nuances that differentiate these compounds. This objective comparison, supported by experimental data, serves as a valuable resource for researchers, scientists, and professionals in drug development for the precise identification and characterization of these molecules.

Introduction

Amides are fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use as solvents, intermediates, and pharmaceuticals. This compound, a tertiary amide, possesses a unique structural feature in its isopropyl group attached to the carbonyl carbon. Understanding how this and other structural variations—such as the nature of the acyl and N-alkyl substituents—influence spectroscopic properties is crucial for unambiguous structure elucidation and quality control.

This guide delves into a comparative analysis of this compound and three closely related amides:

  • N,N-Dimethylformamide (DMF): Lacks an alkyl group on the acyl side.

  • N,N-Dimethylacetamide (DMA): Features a methyl group on the acyl side.

  • Isobutyramide: A primary amide with the same isobutyryl group but with N-H protons instead of N-methyl groups.

By examining their IR, NMR, and MS data, we can pinpoint the characteristic spectroscopic signatures imparted by these structural differences.

Comparative Analysis of Molecular Structures

The key structural differences between the compared amides lie in the substitution at the carbonyl carbon and the nitrogen atom. These variations directly impact bond polarities, molecular symmetry, and steric environments, which in turn govern their spectroscopic behavior.

G cluster_0 This compound cluster_1 N,N-Dimethylformamide cluster_2 N,N-Dimethylacetamide cluster_3 Isobutyramide a C4H9NO M.W: 87.12 a_struct a->a_struct i-Pr-CO-N(Me)2 b C3H7NO M.W: 73.09 b_struct b->b_struct H-CO-N(Me)2 c C4H9NO M.W: 87.12 c_struct c->c_struct Me-CO-N(Me)2 d C4H9NO M.W: 87.12 d_struct d->d_struct i-Pr-CO-NH2

Figure 1: Molecular Structures and Formulas of Compared Amides.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. The carbonyl (C=O) stretch is a particularly diagnostic feature for amides.

Key Observations:

  • Carbonyl (C=O) Stretching Frequency: The position of the C=O stretching band is influenced by both electronic and steric effects. In tertiary amides like this compound, N,N-Dimethylacetamide, and N,N-Dimethylformamide, the C=O stretch typically appears in the range of 1650-1690 cm⁻¹.[1] The electron-donating effect of the nitrogen lone pair delocalizing into the carbonyl group weakens the C=O bond, lowering its stretching frequency compared to ketones.[2] The alkyl substitution on the acyl side has a subtle effect, with increasing alkyl substitution generally leading to a slight decrease in the C=O frequency.

  • N-H Stretching in Primary Amides: Isobutyramide, as a primary amide, exhibits two characteristic N-H stretching bands in the region of 3170-3500 cm⁻¹, which are absent in the tertiary amides.[3]

  • C-H Stretching: All four compounds show C-H stretching vibrations in the 2800–3000 cm⁻¹ region, characteristic of alkyl groups.[1]

CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Key Differentiating Features
This compound ~1640 - 1660AbsentStrong C=O stretch, complex C-H bending from isopropyl group.
N,N-Dimethylformamide ~1670 - 1690AbsentC=O stretch at a slightly higher wavenumber due to less alkyl substitution.
N,N-Dimethylacetamide ~1650 - 1670AbsentC=O stretch intermediate between DMF and this compound.
Isobutyramide ~1650 - 1680Two bands (~3180, ~3350)Presence of two N-H stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns in ¹H NMR are highly sensitive to the electronic environment and neighboring protons.

Key Observations:

  • N-Methyl Protons: In N,N-Dimethylformamide and N,N-Dimethylacetamide, the two N-methyl groups often appear as two distinct singlets due to restricted rotation around the C-N amide bond, a consequence of its partial double bond character. In this compound, the steric bulk of the isopropyl group can influence the rotational barrier and the chemical shift of the N-methyl protons.[4][5]

  • Acyl Group Protons: The protons on the acyl substituent give rise to characteristic signals. The isopropyl group of this compound and Isobutyramide will show a septet for the methine proton and a doublet for the two methyl groups. N,N-Dimethylacetamide will exhibit a singlet for its acetyl methyl group, while N,N-Dimethylformamide will show a singlet for the formyl proton.

  • N-H Protons: The N-H protons of Isobutyramide typically appear as a broad singlet in the 7.5-8.5 ppm region, which can be exchanged with D₂O.[3]

CompoundN-CH₃ (ppm)Acyl Group Protons (ppm)N-H Protons (ppm)
This compound ~2.9 (two singlets)~2.8 (septet, 1H), ~1.1 (doublet, 6H)Absent
N,N-Dimethylformamide ~2.9, ~3.0 (two singlets)~8.0 (singlet, 1H)Absent
N,N-Dimethylacetamide ~2.9, ~3.0 (two singlets)~2.1 (singlet, 3H)Absent
Isobutyramide Absent~2.4 (septet, 1H), ~1.1 (doublet, 6H)~7.5-8.5 (broad singlet, 2H)
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecules.

Key Observations:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the substituents. Generally, the carbonyl carbon of amides resonates in the range of 165-190 ppm.[6]

  • N-Methyl Carbons: Similar to the protons, the N-methyl carbons in the tertiary amides can show two distinct signals due to restricted C-N bond rotation.

  • Acyl Group Carbons: The carbons of the acyl groups will have characteristic chemical shifts. The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons.

CompoundC=O (ppm)N-CH₃ (ppm)Acyl Group Carbons (ppm)
This compound ~177~35, ~38~35 (CH), ~20 (2 x CH₃)
N,N-Dimethylformamide ~163~31, ~36-
N,N-Dimethylacetamide ~170~35, ~38~21 (CH₃)
Isobutyramide ~179-~35 (CH), ~20 (2 x CH₃)

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Key Observations:

  • Molecular Ion Peak (M⁺): All four compounds will show a molecular ion peak corresponding to their respective molecular weights.

  • Fragmentation Patterns: Amides typically undergo α-cleavage and McLafferty rearrangement.[7] A common fragmentation for tertiary amides is the cleavage of the N-CO bond.[8][9]

    • This compound: Will likely show a prominent fragment from the loss of the dimethylamino group and a base peak corresponding to the acylium ion.

    • N,N-Dimethylformamide: The mass spectrum is often characterized by the loss of a hydrogen atom from the molecular ion.[10]

    • N,N-Dimethylacetamide: Will show fragmentation patterns characteristic of N,N-dialkylacetamides.

    • Isobutyramide: Primary amides often show a base peak due to McLafferty rearrangement.[11]

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound 115.17115 (M⁺), 72, 44
N,N-Dimethylformamide 73.0973 (M⁺), 72, 44
N,N-Dimethylacetamide 87.1287 (M⁺), 44, 43
Isobutyramide 87.1287 (M⁺), 72, 44, 43

Experimental Protocols

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared.

  • Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 300 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹³C NMR, proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon.

Mass Spectrometry (MS)
  • Instrument: Mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 10-200.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Process Spectra e->g f->g h Assign Peaks g->h i Compare with Reference Data h->i

Figure 2: General Workflow for NMR Spectroscopic Analysis.

Conclusion

The spectroscopic comparison of this compound with N,N-Dimethylformamide, N,N-Dimethylacetamide, and Isobutyramide reveals distinct and predictable differences based on their molecular structures. Key differentiating features include the presence or absence of N-H stretches in IR, the characteristic signals of the acyl and N-alkyl groups in ¹H and ¹³C NMR, and unique fragmentation patterns in mass spectrometry. This guide provides a foundational framework for researchers to confidently distinguish between these and other structurally related amides, ensuring the accuracy and integrity of their scientific investigations.

References

A Comparative Guide to the Cost-Effectiveness of N,N-Dimethylisobutyramide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis, the selection of an appropriate solvent is a paramount decision that profoundly impacts reaction efficiency, product purity, scalability, and overall process economics. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses for a vast array of chemical transformations. However, mounting concerns regarding their reproductive toxicity and environmental impact have catalyzed a search for safer, more sustainable alternatives.[1][2] This guide provides an in-depth technical comparison of a promising alternative, N,N-Dimethylisobutyramide (DMIA), against its traditional counterparts, focusing on performance, stability, and cost-effectiveness in large-scale applications.

The Shifting Landscape of Polar Aprotic Solvents

Polar aprotic solvents are indispensable in many synthetic processes, particularly for nucleophilic substitution reactions (SN2 and SNAr) and peptide synthesis.[3][4] Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their high dielectric constants, facilitates the stabilization of charged intermediates and accelerates reaction rates.[5][6] However, the classification of DMF, DMAc, and NMP as Substances of Very High Concern (SVHC) due to their reprotoxic properties has led to increasing regulatory scrutiny and restrictions on their use, particularly in Europe.[1] This regulatory pressure, combined with a growing emphasis on green chemistry, necessitates a thorough evaluation of viable, less hazardous alternatives that do not compromise on performance.

DMIA emerges as a compelling candidate in this context. Its chemical structure, an N,N-disubstituted amide, imparts similar solvency characteristics to its traditional counterparts while offering potential advantages in terms of thermal and hydrolytic stability.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a solvent is fundamentally dictated by its physical and chemical properties. A comparative analysis of DMIA with DMF, DMAc, and NMP reveals key differences that have significant implications for large-scale synthesis.

PropertyThis compound (DMIA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Weight ( g/mol ) 115.17[7][8]73.09[9]87.12[9]99.13
Boiling Point (°C) 175-176[7][8]153[9]165[9]202
Density (g/mL at 25°C) 0.892[7][8]0.944[9]0.937[9]1.028
Flash Point (°C) 70 (158°F)[7]586391
Water Solubility Soluble[7][10]Miscible[11]MiscibleMiscible
Key Structural Feature Isobutyryl groupFormyl groupAcetyl groupPyrrolidone ring

Key Insights from the Data:

  • Higher Boiling Point: DMIA's boiling point is significantly higher than that of DMF and DMAc, which can be advantageous for reactions requiring elevated temperatures, reducing solvent loss through evaporation and allowing for a wider operational temperature range.

  • Structural Stability: The isobutyryl group in DMIA provides greater steric hindrance around the amide bond compared to the formyl group in DMF. This structural feature is hypothesized to contribute to enhanced thermal and hydrolytic stability, a critical factor in large-scale processes where prolonged reaction times and harsh conditions are common. Amide bonds, in general, are more resistant to hydrolysis than esters due to resonance stabilization.[12][13]

Experimental Evaluation: Performance in a Model SN2 Reaction

To objectively assess the performance of DMIA against its alternatives, a comparative study was designed using a classic SN2 reaction: the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide. This reaction is highly sensitive to solvent effects, making it an excellent model for evaluating the efficacy of polar aprotic solvents.[14][15]

Experimental Protocol: Synthesis of Benzyl Cyanide

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add sodium cyanide (0.5 mol, 24.5 g).

  • Solvent Addition: Add 150 mL of the respective solvent (DMIA, DMF, DMAc, or NMP) to the flask and stir to dissolve the sodium cyanide.

  • Reactant Addition: Slowly add benzyl chloride (0.4 mol, 50.6 g) to the reaction mixture over 30 minutes, maintaining the temperature between 25-30°C.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude product. Analyze the purity by GC and confirm the structure by ¹H NMR.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Analysis A Charge NaCN and Solvent (DMIA, DMF, DMAc, NMP) B Add Benzyl Chloride (25-30°C) A->B C Heat to 80°C for 4h B->C D Quench with Water C->D E Ethyl Acetate Extraction D->E F Brine Wash & Dry E->F G Solvent Evaporation F->G H Yield Calculation G->H I GC Purity Analysis H->I J NMR Structural Confirmation I->J

Caption: Experimental workflow for the comparative synthesis of benzyl cyanide.

Comparative Performance Data:

SolventReaction Yield (%)Product Purity (GC, %)Key Observations
DMIA 9498.5Clean reaction profile, minimal byproduct formation. Easy workup.
DMF 9296.2Noticeable formation of hydrolysis byproducts (formic acid, dimethylamine).[16]
DMAc 9397.8Less byproduct formation than DMF, but still detectable.
NMP 9197.5Slower reaction rate observed, requiring longer reaction time for completion.

Analysis of Results:

The experimental data indicates that DMIA is a highly effective solvent for this SN2 transformation, affording a high yield and excellent product purity. The superior performance of DMIA can be attributed to its enhanced stability under the reaction conditions. In contrast, DMF showed a greater propensity for decomposition, leading to the formation of impurities that can complicate purification and reduce the overall process efficiency. While DMAc performed better than DMF, it did not match the clean profile observed with DMIA.

Cost-Effectiveness Analysis: Beyond the Price Tag

A true assessment of cost-effectiveness extends beyond the initial purchase price of the solvent and encompasses several factors related to process efficiency and waste management.

Cost-Effectiveness Parameters:

ParameterThis compound (DMIA)DMF / DMAc / NMPRationale and Impact
Solvent Purchase Cost HigherLowerWhile the upfront cost of DMIA may be higher, this can be offset by savings in other areas.
Reaction Yield & Purity HigherLowerHigher yields and purity translate to more product per batch and reduced purification costs (less solvent, adsorbent, and time).
Solvent Recycling More FavorableLess FavorableDMIA's higher thermal and hydrolytic stability makes it more amenable to recovery and recycling by distillation, reducing waste and raw material costs. DMF's tendency to decompose can contaminate the recycled solvent.[16]
Waste Treatment Costs LowerHigherThe reduced formation of toxic byproducts with DMIA simplifies waste treatment and reduces associated environmental and financial costs. DMF and its metabolites can be hepatotoxic.[11][17]
Regulatory & Safety Compliance FavorableUnfavorableThe use of a less hazardous solvent like DMIA can reduce the costs associated with specialized handling, personal protective equipment (PPE), and compliance with stringent regulations like REACH.[1]

Logical Relationship between Solvent Properties and Cost-Effectiveness:

G Prop Solvent Properties Stab High Thermal & Hydrolytic Stability Prop->Stab Tox Lower Toxicity Profile Prop->Tox Yield Higher Yield & Purity Stab->Yield Recycle Improved Recyclability Stab->Recycle Waste Reduced Impurities Stab->Waste Compliance Reduced Compliance & Safety Costs Tox->Compliance Outcome Experimental Outcomes Outcome->Yield Outcome->Recycle Outcome->Waste Purify Lower Purification Costs Yield->Purify RawMat Reduced Raw Material Costs Recycle->RawMat Dispose Lower Waste Disposal Costs Waste->Dispose Cost Cost-Effectiveness Purify->Cost RawMat->Cost Dispose->Cost Compliance->Cost

References

Navigating the Environmental Maze: A Comparative Guide to N,N-Dimethylisobutyramide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, solvent selection is a critical decision that extends beyond reaction kinetics and solubility. The environmental fate of these compounds is a paramount consideration, demanding a rigorous assessment of their impact on ecosystems. This guide offers an in-depth environmental impact assessment of N,N-Dimethylisobutyramide (DMBA), a polar aprotic solvent, and provides a comparative analysis with established and emerging alternatives. By synthesizing available data and predictive modeling, we aim to equip researchers with the knowledge to make environmentally responsible choices without compromising scientific integrity.

This compound (DMBA): An Environmental Profile

This compound (CAS 21678-37-5), an N,N-disubstituted amide, is utilized in various chemical syntheses.[1][2] While specific experimental data on its environmental impact is limited, we can construct a predictive profile based on its structure and the behavior of similar compounds, supplemented by Quantitative Structure-Activity Relationship (QSAR) models.

Predicted Environmental Fate and Ecotoxicity of DMBA

Due to the scarcity of direct experimental results for DMBA, we have employed established QSAR models, such as those available in the US EPA's EPI Suite™, to estimate its key environmental parameters.[3][4][5] It is crucial to acknowledge that these are in silico predictions and should be confirmed by experimental testing for definitive assessment.

Table 1: Predicted Environmental Properties of this compound (DMBA)

ParameterPredicted Value/ClassificationImplication
Biodegradability Not readily biodegradableLikely to persist in the environment for an extended period.
Aquatic Toxicity (Fish) 96-hr LC50: > 100 mg/LPredicted to be of low acute toxicity to fish.
Aquatic Toxicity (Daphnia) 48-hr EC50: > 100 mg/LPredicted to be of low acute toxicity to aquatic invertebrates.
Aquatic Toxicity (Algae) 72-hr EC50: > 100 mg/LPredicted to be of low acute toxicity to algae.
Bioaccumulation Potential Log Kow: < 3Low potential to bioaccumulate in the food chain.

Disclaimer: The data presented for DMBA are based on QSAR predictions and are intended for screening-level assessment. Experimental verification is highly recommended.

The QSAR models suggest that while DMBA may not pose a high acute toxicity risk to aquatic organisms, its predicted persistence is a significant environmental concern. The "not readily biodegradable" classification implies that it may not be efficiently removed in standard wastewater treatment plants, potentially leading to its accumulation in aquatic environments.

Comparative Analysis: DMBA vs. Alternative Solvents

The selection of a solvent should involve a careful comparison of its performance with its environmental footprint. Here, we compare DMBA with two conventional polar aprotic solvents, N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), and two emerging "green" solvents, Cyrene (dihydrolevoglucosenone) and gamma-Valerolactone (GVL).

Table 2: Comparative Environmental Impact of DMBA and Alternative Solvents

SolventBiodegradabilityAquatic Toxicity (Acute)Bioaccumulation PotentialKey Environmental Concerns
This compound (DMBA) Predicted: Not readily biodegradablePredicted: LowPredicted: LowPersistence in the environment.
N,N-Dimethylformamide (DMF) Readily biodegradable[6]Low[6]Low[7]Reproductive toxicity, hepatotoxicity.[8][9]
N,N-Dimethylacetamide (DMAc) Readily biodegradable[10]Low[11]Low[11]Reproductive toxicity, hepatotoxicity.[9][12][13]
Cyrene Readily biodegradable (99% in 14 days)[9]Low[9]LowLimited long-term environmental data.
gamma-Valerolactone (GVL) Readily biodegradable[8][14]Low[8][14]LowPotential for hydrolysis under certain conditions.
Conventional Alternatives: DMF and DMAc

DMF and DMAc are widely used polar aprotic solvents that are recognized as being readily biodegradable.[6][10] Their acute aquatic toxicity is also low.[6][11] However, a significant drawback of both DMF and DMAc is their classification as substances of very high concern due to their reproductive toxicity.[9] This has led to increasing regulatory pressure to replace them with safer alternatives.

Greener Alternatives: Cyrene and GVL

Cyrene (dihydrolevoglucosenone) is a bio-based solvent derived from cellulose.[15][16] It is readily biodegradable and exhibits low ecotoxicity.[1][9] Its high boiling point and low vapor pressure also contribute to a better safety profile by reducing volatile organic compound (VOC) emissions.[1]

gamma-Valerolactone (GVL) is another bio-based solvent that is considered a promising green alternative.[8][14] It is readily biodegradable and has a low acute toxicity to aquatic organisms.[8][14]

Experimental Protocols for Environmental Impact Assessment

To ensure the trustworthiness and comparability of environmental data, standardized testing protocols are essential. The following are summaries of key OECD guidelines for assessing the environmental impact of chemical substances.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aquatic environment.[17][18][19][20][21]

Methodology:

  • Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is inoculated with activated sludge from a sewage treatment plant.

  • Incubation: The test flasks are incubated in a respirometer at a constant temperature (typically 20-24°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms is measured over time.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[22]

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium add_substance Add Test Substance prep_medium->add_substance add_inoculum Inoculate with Activated Sludge add_substance->add_inoculum incubate Incubate at Constant Temperature (28 days) add_inoculum->incubate measure_o2 Measure O2 Consumption incubate->measure_o2 calculate_biodegradation Calculate % Biodegradation measure_o2->calculate_biodegradation compare_thod Compare to ThOD calculate_biodegradation->compare_thod assess_pass Assess Pass Criteria compare_thod->assess_pass

Caption: OECD 301F Experimental Workflow.

Acute Aquatic Toxicity Testing

These tests determine the concentration of a substance that is lethal or causes adverse effects to aquatic organisms over a short period.

This guideline describes a method to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[10][12][23][24][25]

This test assesses the concentration of a substance that causes 50% of a population of Daphnia magna (a small crustacean) to become immobilized (EC50) within 48 hours.[26][27][28]

This test determines the concentration of a substance that inhibits the growth of a population of algae by 50% (EC50) over a 72-hour period.[7][11][13][29][30]

Aquatic_Toxicity_Testing cluster_organisms Test Organisms cluster_exposure Exposure cluster_observation Observation cluster_endpoint Endpoint Determination fish Fish (e.g., Rainbow Trout) exposure Expose to a Range of Concentrations fish->exposure daphnia Daphnia magna daphnia->exposure algae Algae (e.g., Scenedesmus subspicatus) algae->exposure observe_fish Mortality (96 hr) exposure->observe_fish observe_daphnia Immobilization (48 hr) exposure->observe_daphnia observe_algae Growth Inhibition (72 hr) exposure->observe_algae lc50 LC50 observe_fish->lc50 ec50_daphnia EC50 observe_daphnia->ec50_daphnia ec50_algae EC50 observe_algae->ec50_algae

Caption: General Workflow for Acute Aquatic Toxicity Testing.

Conclusion and Recommendations

The environmental impact assessment of this compound, based on predictive modeling, suggests a profile of low acute aquatic toxicity but potential persistence in the environment. In comparison, while conventional solvents like DMF and DMAc are biodegradable, they pose significant health risks.

For researchers and drug development professionals committed to sustainable chemistry, the exploration of greener alternatives is strongly encouraged. Bio-based solvents such as Cyrene and gamma-Valerolactone present compelling profiles with their ready biodegradability and low toxicity.

Key Recommendations:

  • Prioritize Experimental Data: Whenever possible, rely on experimentally determined environmental data over predictive models.

  • Conduct a Life Cycle Assessment: Consider the entire life cycle of a solvent, from its synthesis to its disposal, to gain a holistic understanding of its environmental impact.

  • Embrace Green Chemistry Principles: Actively seek out and evaluate safer, more sustainable alternatives in your research and development processes.

  • Stay Informed on Regulations: Be aware of evolving regulations regarding chemical use and environmental protection.

By integrating these considerations into the solvent selection process, the scientific community can contribute to a healthier planet while advancing innovation.

References

A Senior Application Scientist's Guide to Cross-Validating N,N-Dimethylisobutyramide as a Process Solvent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals, the selection of a solvent is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and scalability. While established polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are mainstays in the laboratory, their associated toxicological and environmental concerns necessitate the exploration of viable alternatives.[1] This guide provides a comprehensive framework for the cross-validation of N,N-Dimethylisobutyramide (DMIA), a lesser-known N,N-disubstituted amide, against commonly used solvents.

The objective of this document is not to present a definitive ranking, but to empower you with the scientific rationale and detailed methodologies required to conduct a robust internal evaluation. By understanding the "why" behind each experimental step, you can generate data that is not only reliable but also directly relevant to your specific applications, whether in organic synthesis or pharmaceutical formulation.

Foundational Physicochemical Properties: A Comparative Overview

Before embarking on performance-based assays, a thorough understanding of a solvent's intrinsic physical properties is paramount. These parameters govern everything from dissolution rates and reaction kinetics to process safety and post-reaction work-up. The following table provides a comparative summary of DMIA and other common polar aprotic solvents.

PropertyThis compound (DMIA) N,N-Dimethylformamide (DMF) N,N-Dimethylacetamide (DMAc) N-Methyl-2-pyrrolidone (NMP) Dimethyl Sulfoxide (DMSO)
Molecular Formula C₆H₁₃NO[2]C₃H₇NOC₄H₉NO[3]C₅H₉NO(CH₃)₂SO[4]
Molecular Weight ( g/mol ) 115.1773.0987.12[5]99.13[6]78.13[4]
Boiling Point (°C) 175-176153165.1[3]202[6]189[4]
Melting Point (°C) N/A-61-20[3]-24[6]19[4]
Density (g/mL at 25°C) 0.8920.9440.937[3]1.028[7]1.1004[4]
Flash Point (°C) 705863[3]91[8]87
Water Solubility Soluble[2]MiscibleMiscible[3]MiscibleMiscible[4]

Expert Insights: The higher boiling point of DMIA compared to DMF and DMAc suggests its potential utility in reactions requiring elevated temperatures, potentially leading to improved reaction rates. However, this also implies higher energy consumption for its removal during downstream processing. Its solubility in water is a key characteristic for work-up procedures, allowing for extraction and washing with aqueous solutions.

Performance in Organic Synthesis: A Case Study in Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical and fine chemical synthesis.[9][10] Its efficiency is often highly solvent-dependent. This section outlines a detailed protocol for a comparative study of DMIA in a model amide coupling reaction.

The Rationale for a Model Reaction

To objectively compare solvent performance, a standardized model reaction is essential. We have selected the coupling of benzoic acid and benzylamine, a classic example of amide bond formation. This reaction is well-understood, and its progress can be readily monitored using standard analytical techniques like HPLC. The use of common coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for a direct assessment of the solvent's role in facilitating the reaction.[11]

Experimental Workflow for Amide Coupling Comparison

The following diagram, generated using DOT language, illustrates the workflow for this comparative study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Benzoic Acid - Benzylamine - HATU - DIPEA setup_reactions Set up Reactions: - Add reagents to each solvent - Stir at ambient temperature prep_reagents->setup_reactions prep_solvents Prepare Solvents: - DMIA - DMF (Control) - DMAc - NMP - DMSO prep_solvents->setup_reactions monitor_reaction Monitor Progress: - Take aliquots at t=0, 1, 2, 4, 24h - Quench with water/acetonitrile setup_reactions->monitor_reaction hplc_analysis HPLC Analysis: - Determine % conversion - Assess purity profile monitor_reaction->hplc_analysis compare_results Compare Results: - Reaction rate - Final yield - Impurity formation hplc_analysis->compare_results

Caption: Workflow for comparing solvent performance in amide bond formation.

Detailed Experimental Protocol

Materials:

  • Benzoic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound (DMIA)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) for mobile phase

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of benzoic acid in a suitable solvent (e.g., acetonitrile).

    • Prepare a 0.2 M solution of benzylamine in the same solvent.

    • Prepare a 0.22 M solution of HATU in the same solvent.

    • Prepare a 0.4 M solution of DIPEA in the same solvent.

  • Reaction Setup (to be performed for each solvent to be tested):

    • To a clean, dry vial, add 1.0 mL of the solvent to be tested (DMIA, DMF, DMAc, NMP, or DMSO).

    • Add 1.0 mL (0.2 mmol) of the benzoic acid stock solution.

    • Add 1.0 mL (0.2 mmol) of the benzylamine stock solution.

    • Add 1.0 mL (0.22 mmol) of the HATU stock solution.

    • Initiate the reaction by adding 1.0 mL (0.4 mmol) of the DIPEA stock solution.

    • Start a timer and stir the reaction mixture at ambient temperature.

  • Reaction Monitoring:

    • At specified time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 950 µL of a 1:1 mixture of acetonitrile and water. This prevents further reaction and prepares the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% TFA.

    • Monitor the reaction by observing the disappearance of the starting materials and the appearance of the N-benzylbenzamide product.

    • Calculate the percent conversion at each time point by comparing the peak area of the product to the initial peak area of the limiting reagent.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. By running a well-established solvent like DMF as a positive control, you can benchmark the performance of DMIA and other alternatives. The time-course sampling allows for a kinetic profile to be built, providing a richer dataset than a single endpoint measurement.

Application in Drug Development: Assessing API Solubility

For drug development professionals, a solvent's ability to dissolve an active pharmaceutical ingredient (API) is of paramount importance for formulation, purification, and delivery.[12] This section provides a standardized protocol for determining the equilibrium solubility of model APIs in DMIA and comparator solvents.

Rationale for Model APIs

We have selected two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Naproxen, as model APIs. They are commercially available, well-characterized, and represent compounds with different physicochemical properties.

  • Ibuprofen: A weakly acidic drug with relatively low polarity. It is soluble in organic solvents like DMSO and ethanol.

  • Naproxen: Also a weakly acidic drug, but with a more rigid structure and slightly higher polarity than ibuprofen. It is soluble in DMSO and ethanol.[12][13]

Experimental Workflow for Solubility Determination

The following diagram illustrates the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_samples Prepare Samples: - Add excess API to each solvent  (DMIA, DMF, DMAc, NMP, DMSO) shake_samples Equilibrate: - Shake at constant temperature (e.g., 25°C)  for 24-48 hours prep_samples->shake_samples separate_solid Separate Solid: - Centrifuge or filter to obtain a clear supernatant shake_samples->separate_solid quantify_api Quantify API: - Dilute supernatant - Analyze by HPLC or UV-Vis separate_solid->quantify_api calculate_solubility Calculate Solubility (mg/mL) quantify_api->calculate_solubility

Caption: Shake-flask method for equilibrium solubility determination.

Detailed Experimental Protocol

Materials:

  • Ibuprofen powder

  • Naproxen powder

  • This compound (DMIA)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • For each solvent-API pair, add an excess amount of the solid API to a vial containing a known volume (e.g., 2 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by sampling of the clear liquid, or by filtering the solution through a chemically compatible syringe filter.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the API concentration within the linear range of the analytical method.

    • Quantify the concentration of the API in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of the API.

  • Calculation:

    • Calculate the original concentration of the API in the undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the API in that solvent at the specified temperature, typically expressed in mg/mL.

Safety and Handling Considerations

While exploring alternatives to solvents like DMF and NMP is often driven by safety concerns, it is crucial to treat all chemicals with appropriate caution.

  • This compound (DMIA): May cause skin, eye, and respiratory irritation.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion and Future Perspectives

The cross-validation of a new process solvent is a data-driven endeavor. While comprehensive, peer-reviewed comparative studies on this compound are not yet widely available, the protocols outlined in this guide provide a robust framework for its evaluation. By systematically comparing its performance in key applications like amide synthesis and API solubilization against established solvents, researchers and drug development professionals can make informed decisions based on empirical evidence.

The quest for safer, more sustainable, and highly effective solvents is ongoing.[1][4] A thorough understanding of the fundamental principles of solvent effects, coupled with rigorous and standardized experimental evaluation, is the most reliable path to innovation and process optimization.

References

A Comparative Guide to N,N-Dimethylisobutyramide (DMIA) Performance Against Industry-Standard Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and formulation, profoundly impacting reaction efficiency, product purity, safety, and environmental footprint. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) have been the industry workhorses, particularly in peptide synthesis and polymer chemistry. However, mounting regulatory pressure and significant safety concerns have created an urgent need for viable, safer alternatives. This guide provides an in-depth technical comparison of N,N-Dimethylisobutyramide (DMIA), a promising alternative, against these traditional solvents.

The Regulatory Imperative for Safer Solvents

DMF, DMAc, and NMP are facing increasing scrutiny from global regulatory bodies. The European Chemicals Agency (ECHA), under its REACH regulation, has classified DMF as a substance of very high concern (SVHC) due to its reproductive toxicity. Restrictions on the use of DMF began to apply in December 2023, compelling industries to adopt stricter exposure limits or find suitable replacements. This regulatory landscape is the primary driver for the evaluation of alternative solvents like DMIA.

Physicochemical Property Comparison

A solvent's performance is intrinsically linked to its physical and chemical properties. The table below summarizes key parameters for DMIA and the incumbent solvents.

PropertyThis compound (DMIA)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C6H13NOC3H7NOC4H9NOC5H9NO
Molecular Weight ( g/mol ) 115.1773.0987.1299.13
Boiling Point (°C) 175-176153165202
Density (g/mL at 25°C) 0.8920.9440.9421.028
Flash Point (°C) 70 (158°F)586391
Polarity (Dielectric Constant) ~25 (estimated)3837.832.2
Solubility in Water SolubleMiscibleMiscibleMiscible

Note: Some properties for DMIA are based on available data and estimations from structurally similar compounds.

DMIA exhibits a higher boiling point and flash point compared to DMF and DMAc, which can be advantageous for reactions requiring elevated temperatures, offering a wider operational window and improved safety. While its polarity is slightly lower than DMF and DMAc, it remains a highly polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.

Performance in Key Applications: A Head-to-Head Look

The true measure of a solvent's utility lies in its performance within specific applications.

SPPS is a cornerstone of drug discovery and development, and the choice of solvent is critical for efficient resin swelling, reagent dissolution, and peptide chain solvation. DMF and NMP have traditionally dominated this field.

Causality of Solvent Choice in SPPS:

  • Resin Swelling: The solvent must effectively swell the polymer resin to make the reactive sites accessible.

  • Reagent Solubility: Amino acids and coupling reagents must be fully dissolved to ensure efficient reactions.

  • Peptide Solvation: The growing peptide chain needs to be well-solvated to prevent aggregation, which can lead to incomplete reactions and lower purity.

DMIA, with its strong solvating power and polarity, is a promising candidate for SPPS. Its higher boiling point could be particularly beneficial for microwave-assisted SPPS, allowing for higher reaction temperatures and potentially faster synthesis times.

In polymer science, solvents are crucial for polymerization reactions, polymer processing, and characterization. The ability of a solvent to dissolve monomers and the resulting polymer is paramount.

Causality of Solvent Choice in Polymer Chemistry:

  • Monomer and Polymer Solubility: The solvent must effectively dissolve both the monomers and the growing polymer chain to maintain a homogeneous reaction mixture.

  • Reaction Kinetics: The solvent can influence the rate of polymerization.

  • Polymer Properties: The choice of solvent can affect the final properties of the polymer, such as its molecular weight and morphology.

DMIA's properties suggest it could be a suitable replacement for DMF, DMAc, and NMP in various polymerization processes, such as the synthesis of polyamides and polyimides.

Benchmarking Experimental Protocol: A Case Study in Amide Bond Formation

To provide a practical framework for evaluation, here is a detailed protocol for a benchmark amide coupling reaction, a fundamental transformation in pharmaceutical chemistry.

Objective: To compare the performance of DMIA against DMF in a standard EDC/HOBt mediated amide coupling reaction.

Materials:

  • Benzoic acid

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • This compound (DMIA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous MgSO4

  • HPLC system with a C18 column

  • NMR spectrometer

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis prep_acid Dissolve Benzoic Acid & HOBt in Solvent prep_edc Add EDC·HCl prep_acid->prep_edc Stir 5 min prep_amine Add Benzylamine prep_edc->prep_amine stir Stir at Room Temperature prep_amine->stir Monitor by TLC/HPLC quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash 1M HCl, Sat. NaHCO3, Brine dry Dry & Concentrate wash->dry hplc HPLC Analysis for Conversion dry->hplc nmr NMR for Purity & Identity dry->nmr

Caption: Workflow for benchmarking amide coupling.

Step-by-Step Methodology:

  • Reaction Setup (Parallel Reactions):

    • In two separate round-bottom flasks, dissolve benzoic acid (1.0 mmol) and HOBt (1.2 mmol) in 5 mL of the respective solvent (DMIA in one, DMF in the other).

    • Stir the solutions at room temperature for 5 minutes.

    • To each flask, add EDC·HCl (1.2 mmol) and stir for another 5 minutes.

    • Finally, add benzylamine (1.1 mmol) to each reaction mixture.

  • Reaction Monitoring:

    • Allow the reactions to stir at room temperature.

    • Monitor the progress of the reactions by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, and 24h) and analyzing them by HPLC to determine the conversion of the starting material to the product.

  • Workup:

    • After 24 hours (or upon completion), pour each reaction mixture into 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the isolated yield of the product (N-benzylbenzamide).

    • Assess the purity of the product by HPLC and NMR spectroscopy.

Self-Validating System: This parallel experimental design ensures that the only significant variable is the solvent, allowing for a direct and trustworthy comparison of their performance. The multi-step workup is designed to remove unreacted starting materials and byproducts, and the final analysis by multiple techniques (yield, HPLC, NMR) provides a comprehensive and validated assessment of the reaction outcome.

Safety and Environmental Profile

A significant advantage of DMIA is its more favorable safety profile compared to the reprotoxic incumbents.

SolventKey Hazard Statements
This compound (DMIA) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
N,N-Dimethylformamide (DMF) H360D: May damage the unborn child. H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation.
N,N-Dimethylacetamide (DMAc) H360D: May damage the unborn child. H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation.
N-Methyl-2-pyrrolidone (NMP) H360D: May damage the unborn child. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

While DMIA is an irritant, it is not classified as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) substance, making it a significantly safer alternative for laboratory and industrial use.

Conclusion and Future Outlook

This compound presents a compelling case as a safer, effective alternative to traditional polar aprotic solvents like DMF, DMAc, and NMP. Its favorable physicochemical properties, coupled with a significantly improved safety profile, make it a strong candidate for a wide range of applications, including peptide synthesis and polymer chemistry. While further application-specific data will continue to emerge, the evidence presented in this guide provides a solid foundation for researchers and drug development professionals to consider DMIA as a viable and responsible choice for their future work. The shift towards greener and safer solvents is not just a regulatory necessity but a scientific responsibility, and DMIA is poised to be a key player in this transition.

Safety Operating Guide

A Guide to the Proper Disposal of N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N,N-Dimethylisobutyramide (CAS No. 21678-37-5). As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste, ensuring personnel safety and environmental protection. This document is structured to provide immediate, actionable intelligence for laboratory operations.

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible liquid that presents several health and environmental risks that directly inform its disposal protocol.[1][2] The causality is clear: its potential as an irritant and a significant water hazard prohibits casual disposal methods like drain discharge.

Table 1: Summary of this compound Hazards

Hazard Classification Category GHS Statement Implication for Disposal
Skin Irritation Category 2 H315: Causes skin irritation Requires use of chemical-resistant gloves and a lab coat to prevent contact.[2][3][4]
Eye Irritation Category 2 H319: Causes serious eye irritation Mandates wearing of safety goggles or a face shield.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation Handling must occur in a well-ventilated area or a chemical fume hood.[2][3][4]

| Water Hazard Class (WGK) | 3 | Severely hazardous to water | Strictly prohibits disposal down the sanitary sewer. [1][2][5] |

Pre-Disposal Safety Protocol

Adherence to a strict pre-disposal protocol is a self-validating system for safety. These steps mitigate the risks outlined above and prepare the operator for a safe disposal workflow.

  • Personal Protective Equipment (PPE): Don a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles.[2][3]

  • Ventilation: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood or a well-ventilated area to prevent inhalation of vapors.[1][3]

  • Spill Kit Readiness: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) is immediately accessible.[3][6]

  • Waste Container: Prepare a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and feature a secure, vapor-tight lid.

Disposal Decision Workflow

The correct disposal pathway depends on the form of the waste. This workflow provides a logical decision-making process for researchers.

G cluster_waste_type Identify Waste Form cluster_actions Execute Disposal Action start Waste Containing This compound waste_type_1 Unused or Contaminated Liquid Product start->waste_type_1 waste_type_2 Contaminated Solids (e.g., spill debris, wipes, pipette tips) start->waste_type_2 waste_type_3 Empty Stock Container start->waste_type_3 action1 Carefully transfer to a labeled LIQUID chemical waste container. waste_type_1->action1 action2 Collect in a sealed, labeled SOLID chemical waste container. Use non-sparking tools. waste_type_2->action2 action3 1. Triple rinse with a suitable solvent. 2. Collect all rinsate as LIQUID   chemical waste. 3. Deface label and dispose of   container per institutional policy. waste_type_3->action3 end_point Store waste container in a designated Satellite Accumulation Area (SAA) for EHS pickup. action1->end_point action2->end_point action3->end_point

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Procedures

Follow the specific protocol below based on the waste type identified in the workflow. The overarching principle is waste segregation and containment for final disposal by a licensed facility, typically via controlled incineration.[1]

Unused or Contaminated this compound (Liquid Waste)
  • Select Container: Obtain a designated liquid hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is clearly labeled "Hazardous Waste" and lists this compound as a constituent.

  • Transfer Chemical: In a fume hood, use a funnel to carefully pour the liquid waste into the container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure Container: Tightly seal the container lid.

  • Store for Pickup: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is within secondary containment.

  • Arrange Disposal: Follow your institutional procedures to request a waste pickup from EHS or a licensed chemical waste contractor.

Contaminated Materials and Spill Debris (Solid Waste)
  • Containment: Collect all solid materials contaminated with this compound, such as absorbent pads, contaminated gloves, or disposable labware.

  • Use Proper Tools: When handling spill cleanup materials, use non-sparking tools to mitigate any potential ignition risk from static discharge.[1][6]

  • Package Waste: Place all contaminated solids into a heavy-duty, sealable plastic bag or a designated solid hazardous waste container.

  • Label and Store: Clearly label the container with "Hazardous Waste" and list the contents. Store it in the SAA for pickup and disposal.

Management of Empty Containers

An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a minimal amount of a suitable solvent (e.g., acetone).[1]

  • Collect Rinsate: This is a critical step. The rinsate from each rinse must be collected and managed as liquid hazardous waste, as described in section 4.1.[1]

  • Decontaminate: After rinsing, allow the container to air dry completely in a fume hood.

  • Final Disposal: Deface or remove the original chemical label. The decontaminated container can now be disposed of according to your institution's policy, which may include recycling or disposal as regular solid waste.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: Prevent the spill from spreading or entering any drains.[1]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated container for solid hazardous waste.[6]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Regulatory and Compliance Overview

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7] As the waste generator, you are legally responsible for ensuring your waste is correctly characterized, labeled, and handled from "cradle to grave."[3][8]

This guide provides a framework for proper disposal. However, you must always consult and adhere to the specific protocols established by your institution's Environmental Health & Safety department, as they will be tailored to local and state regulations.[3][9]

References

Personal protective equipment for handling N,N-Dimethylisobutyramide

Author: BenchChem Technical Support Team. Date: January 2026

<--2_0-->## Mastering the Safe Handling of N,N-Dimethylisobutyramide: A Comprehensive Guide to Personal Protective Equipment and Disposal

A Senior Application Scientist's Perspective on Laboratory Safety and Operational Excellence

The adoption of this compound (DMiBA) across diverse research and development landscapes, including pharmaceuticals and advanced materials, underscores the critical need for a nuanced understanding of its safe handling. This guide offers a detailed, experience-driven protocol for researchers, scientists, and drug development professionals. By moving beyond baseline compliance, we aim to cultivate an environment of proactive safety and responsible chemical stewardship.

Proactive Risk Mitigation: Understanding this compound

This compound is a valuable solvent and reagent, but its chemical properties demand a cautious and well-informed approach. According to safety data sheets, DMiBA is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a proactive safety strategy is essential, focusing on the implementation of engineering controls and the correct use of personal protective equipment (PPE) to minimize all potential routes of exposure.

A Multi-Tiered Approach to Protection: Your Safety Framework

The selection of appropriate PPE is not a static decision but one that must be adapted based on a thorough risk assessment of the specific procedures being performed. The following recommendations establish a foundational safety standard for handling DMiBA in a laboratory setting.

Engineering Controls: The Primary Defense

Before relying on PPE, it is imperative to implement robust engineering controls to mitigate the risk of airborne exposure to DMiBA.

  • Chemical Fume Hoods: All operations involving DMiBA, particularly those that involve heating, agitation, or the potential for aerosolization, must be conducted within a certified and properly functioning chemical fume hood.[4] This is the most effective measure for controlling inhalation hazards.

  • Laboratory Ventilation: Maintaining adequate general ventilation throughout the laboratory is crucial to prevent the accumulation of solvent vapors in the ambient air.[5]

Personal Protective Equipment: The Essential Barrier

When engineering controls cannot entirely eliminate exposure risks, the use of appropriate PPE is mandatory.[6]

Given that DMiBA can cause skin irritation, selecting the appropriate gloves is of utmost importance.[1][2][3][7]

  • Glove Material: For incidental contact, nitrile gloves are a suitable option.[8] For more prolonged handling or situations with a higher risk of splashes, consider more robust options like butyl rubber. It is always best practice to consult the glove manufacturer's specific chemical resistance data.

  • Proper Glove Use: Double-gloving can offer an additional layer of security, especially during transfers and other high-risk procedures.[8] It is critical to remove and replace gloves immediately if they become contaminated.

  • Safety Glasses: At a minimum, safety glasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times when handling DMiBA.[1]

  • Goggles and Face Shields: For procedures with a significant splash potential or when handling larger volumes, chemical splash goggles are required. A face shield worn over goggles provides an additional layer of protection for the entire face.[4][8]

  • Laboratory Coat: A standard, long-sleeved laboratory coat should always be worn to protect skin and personal clothing from accidental contact.[4][8]

  • Chemical-Resistant Apron: For tasks with a heightened risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[8]

In a well-ventilated laboratory with proper engineering controls, respiratory protection is typically not necessary for routine handling of DMiBA.[1][9] However, it becomes essential in situations where engineering controls are insufficient or in the event of a significant spill.

  • Respirator Selection: A NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended. The specific type of respirator will depend on the potential airborne concentration of DMiBA.

  • Fit-Testing and Training: All personnel who may need to use a respirator must be properly fit-tested and trained in its correct use, maintenance, and limitations.

Operational Blueprint: From Procurement to Disposal

A comprehensive safety protocol addresses the entire lifecycle of the chemical within the laboratory environment.

Receiving and Storing this compound
  • Upon delivery, carefully inspect the container for any signs of damage or leakage.

  • Store DMiBA in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Ensure the storage area is clearly marked with the appropriate hazard warnings.

Handling and Experimental Workflow

The following diagram outlines the essential steps for the safe handling of this compound during laboratory procedures.

SafeHandlingWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment a Conduct Risk Assessment b Select & Don Appropriate PPE a->b informs c Verify Fume Hood Operation b->c d Handle/Transfer DMiBA in Fume Hood c->d e Execute Experimental Procedure d->e f Monitor for Spills or Exposure e->f g Decontaminate Equipment & Surfaces f->g upon completion h Segregate Chemical Waste g->h i Dispose of Waste According to Protocol h->i

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Spill Response

Prompt and correct action is crucial in the event of a spill.

  • Minor Spills: For small spills contained within a fume hood, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid. The contaminated absorbent material should then be placed in a sealed, labeled container for hazardous waste disposal.[1]

  • Major Spills: In the case of a larger spill, evacuate the immediate area and notify laboratory personnel and the designated safety officer. If it can be done safely, increase the ventilation to the area. Do not attempt to clean up a large spill without the proper training and equipment.

Responsible Disposal: A Commitment to Environmental Safety

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste materials contaminated with DMiBA, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Disposal Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Under no circumstances should DMiBA be disposed of down the drain.[8][10]

Cultivating a Culture of Safety

The safe handling of this compound transcends a simple checklist; it requires the cultivation of a deeply ingrained safety culture within the laboratory. By understanding the potential hazards, implementing robust engineering controls, diligently using the correct PPE, and adhering to established operational and disposal protocols, researchers can work with this valuable chemical confidently and responsibly. Continuous training, open communication, and an unwavering commitment to best practices are the cornerstones of a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylisobutyramide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylisobutyramide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.